7-Bromo Epinastine
Description
Structure
3D Structure
Properties
IUPAC Name |
16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFMNGNBQOQKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217052-16-8 | |
| Record name | 7-Bromo epinastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-BROMO EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Bromo Epinastine: Synthesis, Characterization, and Pharmacological Context
This guide provides an in-depth exploration of 7-Bromo Epinastine, a significant analogue and known impurity of the second-generation antihistamine, Epinastine.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, chemical and physical properties, and comprehensive characterization of this compound. Furthermore, it situates this compound within the broader pharmacological context of its parent compound, offering insights into its potential biological relevance.
Introduction: The Significance of this compound
Epinastine is a potent and selective H1-receptor antagonist and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[3][4] Its mechanism of action involves the blockage of histamine H1 receptors and the inhibition of histamine release from mast cells, thereby mitigating allergic symptoms.[5][6][7] this compound, identified as "Epinastine EP Impurity B," is a critical compound for study in the context of drug purity, stability, and metabolism.[1][2] The introduction of a bromine atom onto the dibenz[c,f]imidazo[1,5-a]azepine core can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its synthesis and characterization is therefore essential for quality control and for exploring the structure-activity relationships within this class of compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved through the electrophilic aromatic substitution of Epinastine. The electron-rich aromatic rings of the Epinastine core are susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder and more selective bromination compared to molecular bromine.[8]
Synthetic Workflow
The proposed synthesis follows a straightforward electrophilic bromination pathway.
Sources
- 1. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 7-Bromo Epinastine (CAS Number: 1217052-16-8): Synthesis, Characterization, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Bromo Epinastine, a significant impurity of the second-generation antihistamine, Epinastine. Identified by the CAS number 1217052-16-8 and often designated as Epinastine EP Impurity B, this document delves into its chemical and physical properties, proposes a logical synthetic pathway, and outlines robust analytical methodologies for its detection and quantification.[1][2][3] This guide is intended to be an essential resource for researchers, quality control analysts, and drug development professionals working with Epinastine and its related substances. By synthesizing available data with expert insights, this document aims to facilitate a deeper understanding of this critical impurity, ensuring the safety and efficacy of Epinastine-based pharmaceutical products.
Introduction: The Significance of this compound in Pharmaceutical Quality
Epinastine is a potent and selective H1-histamine receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis.[4] As with any active pharmaceutical ingredient (API), the purity profile of Epinastine is of paramount importance to ensure its safety and therapeutic efficacy. Process-related impurities and degradation products can arise during the synthesis and storage of the API. One such critical impurity is this compound.[1][2] The presence of this halogenated derivative necessitates its careful monitoring and control within stringent regulatory limits. This guide provides an in-depth technical exploration of this compound, from its fundamental properties to the analytical techniques required for its management.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods and for predicting its potential behavior.
| Property | Value | Source |
| CAS Number | 1217052-16-8 | [1][2][3] |
| Synonyms | Epinastine EP Impurity B, 7-Bromoepinastine | [1][2] |
| Molecular Formula | C₁₆H₁₄BrN₃ | [1] |
| Molecular Weight | 328.21 g/mol | [1] |
| IUPAC Name | 7-Bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine | [3] |
| Appearance | White Solid (predicted) | |
| SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br |
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from the known synthesis of Epinastine. The key difference would be the introduction of a bromine atom at the 7-position of the dibenzo[c,f]azepine core structure. This could be achieved by utilizing a brominated starting material.
A logical approach would involve the bromination of a suitable precursor to the dibenzo[c,f]azepine ring system. For instance, a brominated analogue of 2-aminobenzophenone could serve as a starting point. The synthesis would then likely proceed through a series of steps analogous to the patented Epinastine syntheses, including reduction, cyclization, and amination.
Below is a conceptual workflow for the synthesis of this compound:
Caption: A conceptual workflow for the synthesis of this compound.
Note: This proposed synthesis is hypothetical and would require experimental validation and optimization. The choice of brominating agent and the timing of the bromination step would be critical to achieving the desired regioselectivity and yield.
Analytical Characterization and Methodologies
The accurate detection and quantification of this compound are crucial for ensuring the quality of Epinastine drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential impurities and degradation products. Several validated HPLC methods for Epinastine can be adapted and optimized for the specific quantification of the 7-bromo impurity.[5][6][7]
A Typical HPLC Method Outline:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be carefully controlled to ensure optimal separation.
-
Detection: UV detection at a wavelength where both Epinastine and this compound exhibit significant absorbance (e.g., around 254 nm) is a common approach.
-
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[8]
Experimental Protocol: A Generic Gradient RP-HPLC Method for Impurity Profiling
-
Preparation of Mobile Phase A: Prepare a solution of a suitable buffer (e.g., 20 mM potassium phosphate monobasic) in water and adjust the pH to a specified value (e.g., 3.0) with phosphoric acid.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: Accurately weigh and dissolve the Epinastine sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a known concentration.
Caption: A generalized workflow for the HPLC analysis of Epinastine impurities.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies of Epinastine should be performed under various stress conditions as per ICH guidelines. These studies help in identifying potential degradation products and confirming that the analytical method can effectively separate them from the parent drug and its known impurities, including this compound.[4][9][10]
Stress Conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat.
-
Photolytic Degradation: Exposure of the drug substance to UV and visible light.[11]
Pharmacological and Toxicological Considerations
A critical aspect of managing any drug impurity is understanding its potential pharmacological activity and toxicity. As of the writing of this guide, there is a lack of publicly available data specifically detailing the pharmacological and toxicological profile of this compound.
Inference from Related Compounds:
-
Pharmacological Activity: It is plausible that this compound may retain some affinity for the H1-histamine receptor, given the structural similarity to Epinastine. However, the introduction of a bulky bromine atom could significantly alter its binding affinity and efficacy. Studies on other brominated antihistamines, such as Brompheniramine, have shown that they can be potent H1-receptor antagonists.[12][13][14][15] Further research is required to determine if this compound exhibits any antihistaminic, agonistic, or antagonistic activity.
-
Toxicology: The toxicological profile of this compound is unknown. Halogenated aromatic compounds can sometimes exhibit different toxicity profiles compared to their non-halogenated counterparts. In the absence of experimental data, in silico toxicology prediction tools could be employed as a preliminary screening method to assess potential genotoxicity, carcinogenicity, and other toxicological endpoints.[16][17][18][19][20] However, any in silico findings would require experimental verification.
The knowledge gap regarding the biological activity of this compound underscores the importance of its stringent control in the final drug product.
Conclusion and Future Perspectives
This compound is a well-documented impurity of Epinastine that requires careful monitoring and control throughout the drug development and manufacturing process. This technical guide has provided a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization.
The primary challenge remaining is the significant lack of data on the pharmacological and toxicological effects of this compound. Future research should focus on:
-
Definitive Synthesis: Development and publication of a validated, scalable synthesis of this compound to serve as a reference standard.
-
Pharmacological Profiling: In-depth investigation of its binding affinity and functional activity at the H1-histamine receptor and other potential off-target receptors.
-
Toxicological Assessment: Comprehensive toxicological studies, including genotoxicity and cytotoxicity assays, to fully characterize its safety profile.
Addressing these knowledge gaps is essential for a complete understanding of the risk profile associated with this impurity and for ensuring the continued safety and efficacy of Epinastine for patients worldwide.
References
-
Allmpus. (n.d.). Epinastine Impurities and Related Compounds Manufacturer. Retrieved from [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. Retrieved from [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Gumieniczek, A., Berecka-Rycerz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
- International Science Community Association. (2012). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. Research Journal of Recent Sciences, 1(ISC-2011), 281-288.
- Patel, A. H., et al. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1133-1143.
- Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Frontiers in pharmacology, 7, 1-12.
-
PubChem. (n.d.). Brompheniramine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ramzia I. El-Bagary, Amal Boshra, Maha M. El-Hakeem, & Amira M. Abdelra'oof. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369.
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved from [Link]
- Rim, K. T. (2020). In silico prediction of toxicity and its applications for chemicals at work. Toxicology and environmental health sciences, 12(3), 191-202.
- Roncaglioni, A., Toropov, A., Toropova, A., & Benfenati, E. (2013). In silico methods to predict drug toxicity. Current opinion in pharmacology, 13(5), 801-806.
-
Synapse. (2024). What is Bromodiphenhydramine used for? Retrieved from [Link]
-
Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved from [Link]
-
zzstandard. (n.d.). Epinastine EP Impurity B (this compound). Retrieved from [Link]
- Đukić-Ćosić, D., Baralić, K., Jorgovanović, D., Živančević, K., Javorac, D., Stojiljković, N., ... & Ćurčić, M. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-278.
Sources
- 1. One moment, please... [allmpus.com]
- 2. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 3. zzstandard.com [zzstandard.com]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. isca.me [isca.me]
- 11. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 14. Search - NeL.edu [nel.edu]
- 15. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In silico methods to predict drug toxicity. | Semantic Scholar [semanticscholar.org]
- 18. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Approaches for Predictive Toxicology [ouci.dntb.gov.ua]
- 20. In silico toxicology methods in drug safety assessment | Archives of Pharmacy [aseestant.ceon.rs]
Molecular structure and formula of 7-Bromo Epinastine (C16H14BrN3)
An In-depth Technical Guide to the Molecular Structure and Formula of 7-Bromo Epinastine (C₁₆H₁₄BrN₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical formula C₁₆H₁₄BrN₃, is a significant brominated analogue of Epinastine, a second-generation H₁ histamine receptor antagonist.[][2][3] Primarily identified as "Epinastine EP Impurity B," its study is critical for the quality control, safety, and regulatory compliance of Epinastine-based pharmaceutical products.[4][5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and its importance in the field of drug development. We will delve into the structural intricacies of its tetracyclic framework, propose a logical synthetic pathway, and outline robust analytical methodologies for its characterization, thereby offering a comprehensive resource for researchers and industry professionals.
Molecular Formula and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and key physicochemical properties. These identifiers are crucial for analytical quantification, registration, and safety data sheet (SDS) generation.
Table 1: Core Physicochemical and Identification Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrN₃ | [][2][4][5] |
| Molecular Weight | 328.21 g/mol | [][4][5] |
| CAS Number | 1217052-16-8 | [][2][4][5] |
| Appearance | White Solid | [] |
| IUPAC Name | 7-Bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine | [][5] |
| Synonyms | Epinastine EP Impurity B, (±)-7-Bromo Epinastine | [4][5] |
| Purity (Typical) | > 95% | [][6] |
| InChI Key | HQFMNGNBQOQKRX-UHFFFAOYSA-N | [][2] |
| SMILES | C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | [][5] |
Detailed Structural Analysis
The molecular architecture of this compound is based on the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine core, which it shares with its parent compound, Epinastine.[7] The key structural features are:
-
Dibenz[c,f]azepine Core : This is a seven-membered azepine ring fused with two benzene rings, forming a rigid, tricyclic "butterfly-like" structure. This core is common in many centrally active pharmaceutical agents.
-
Fused Imidazo Ring : An imidazole ring is fused to the azepine nitrogen and a neighboring carbon, creating the tetracyclic system. This fusion introduces the guanidine-like amidine group (-N=C(N)-) which is crucial for its biological activity.
-
Amine Group : The exocyclic primary amine at the 3-position of the imidazo moiety is a key functional group.
-
Bromine Substitution : The defining feature of this analogue is the bromine atom substituted at the 7-position of one of the benzene rings. This substitution significantly increases the molecule's molecular weight and alters its electronic properties and lipophilicity compared to Epinastine.
The presence of the bromine atom is the sole structural difference from Epinastine, which has a hydrogen atom at the 7-position.[7] This seemingly minor change has significant implications for its analytical profile and potential pharmacological activity.
Caption: 2D Chemical Structure of this compound (C₁₆H₁₄BrN₃).
Significance in Drug Development and Quality Control
As a designated impurity of Epinastine, this compound is not intended for therapeutic use but is a critical reference standard in pharmaceutical manufacturing.[4] Its importance stems from several key areas:
-
Analytical Method Development: The synthesis and isolation of pure this compound are essential for developing and validating analytical methods (e.g., HPLC, UPLC) capable of detecting and quantifying its presence in the active pharmaceutical ingredient (API) and final drug product.
-
Impurity Profiling: Regulatory agencies like the FDA and EMA require stringent control over impurities in drug substances. This compound must be monitored to ensure its levels remain below predefined safety thresholds. Its presence could arise from brominated impurities in starting materials or reagents used during the synthesis of Epinastine.
-
Forced Degradation Studies: This compound can be used in forced degradation studies to understand the degradation pathways of Epinastine and to ensure that the analytical methods employed are stability-indicating.
-
Pharmacotoxicological Assessment: Although an impurity, its potential biological activity and toxicity must be understood. Structural similarity to Epinastine suggests it might interact with histamine receptors or other biological targets. Characterizing these interactions is vital for setting safe limits in the final drug product.
Proposed Synthesis and Characterization Workflow
While detailed synthesis protocols for this compound are not widely published, a logical pathway can be extrapolated from known Epinastine synthesis routes.[8][9][10] The key is the introduction of a bromine atom on one of the aromatic precursors.
Hypothetical Synthetic Protocol
A plausible approach involves starting with a brominated analogue of a key precursor used in Epinastine synthesis, such as a brominated 2-aminobenzophenone.
Step 1: Synthesis of Brominated Dibenz[b,e]azepine Intermediate
-
Reaction Initiation: Start with 4-bromo-2-benzylaniline. This precursor introduces the bromine atom at the required position early in the synthesis.
-
Acylation: React 4-bromo-2-benzylaniline with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-(4-bromo-2-benzylphenyl)-2-chloroacetamide.
-
Cyclization: Subject the resulting amide to intramolecular Friedel-Crafts-type cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). This step forms the core tricyclic azepine ring, yielding 7-bromo-6-(chloromethyl)-11H-dibenzo[b,e]azepine.
Step 2: Formation of the Fused Imidazole Ring
-
Azidation & Reduction: Convert the chloromethyl group to an aminomethyl group. This can be achieved by reacting the intermediate with sodium azide (NaN₃) to form the azidomethyl derivative, followed by reduction using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This yields 6-(aminomethyl)-7-bromo-6,11-dihydro-5H-dibenzo[b,e]azepine.
-
Final Cyclization: React the aminomethyl intermediate with cyanogen bromide (CNBr). The primary amine attacks the cyanogen bromide, leading to an intramolecular cyclization that forms the fused imidazole ring and the exocyclic amine, yielding the final product, this compound.
Analytical Characterization Workflow
The identity and purity of synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Expected Analytical Data:
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes (approx. 328.0 and 330.0).
-
¹H NMR Spectroscopy: The spectrum would be complex but should show distinct signals for the aromatic protons, the diastereotopic protons of the methylene bridge, and the protons on the imidazo-azepine ring system. The aromatic region would differ from Epinastine due to the bromine substitution pattern.
-
¹³C NMR Spectroscopy: The spectrum should account for all 16 carbon atoms. The carbon atom bonded to the bromine (C7) would exhibit a signal at a chemical shift characteristic of a brominated aromatic carbon.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine, C=N stretching from the amidine group, and C-Br stretching in the low-frequency region.
Conclusion
This compound (C₁₆H₁₄BrN₃) is a molecule of high importance in the pharmaceutical industry, not as a therapeutic agent, but as a critical reference standard for ensuring the safety and quality of Epinastine.[4] A thorough understanding of its molecular structure, properties, and synthesis is indispensable for drug development professionals involved in analytical science, quality assurance, and regulatory affairs. The technical framework provided in this guide serves as a foundational resource for the synthesis, characterization, and application of this crucial pharmaceutical impurity.
References
-
Axios Research. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71306711, this compound. [Link]
-
WorldOfChemicals. This compound suppliers USA. [Link]
- Google Patents. CN103012408A - Synthesis method of epinastine.
-
ResearchGate. Improvement of the Synthetic Route for Epinastine Antihistamine. [Link]
-
Veeprho. Epinastine Impurities and Related Compound. [Link]
-
Molbase. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion. [Link]
-
FDA.gov. EPINASTINE HYDROCHLORIDE - gsrs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13126012. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 627432. [Link]
-
The Merck Index. Epinastine. [Link]
-
Wikipedia. Epinastine. [Link]
Sources
- 2. This compound | 1217052-16-8 [chemicalbook.com]
- 3. Epinastine - Wikipedia [en.wikipedia.org]
- 4. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 5. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. Epinastine [drugfuture.com]
- 8. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]
Pharmacological profile of 7-Bromo Epinastine
An In-Depth Technical Guide to the Pharmacological Profile of 7-Bromo Epinastine
Executive Summary
This compound is a halogenated analog of Epinastine, a well-characterized second-generation antihistamine and mast cell stabilizer.[1][2] This guide provides a comprehensive pharmacological profile of this compound, structured for researchers, scientists, and drug development professionals. By leveraging extensive data from the parent compound, Epinastine, we project a profile for its brominated derivative, offering field-proven insights and detailed experimental frameworks for its validation. This document delves into the compound's core pharmacodynamics, functional activity, and structure-activity relationships, presenting a self-validating system of protocols to empower further research and development.
Introduction: The Rationale for this compound
Epinastine is a topically active therapeutic agent with a dual mechanism of action: direct, selective antagonism of the histamine H1 receptor and inhibition of histamine release from mast cells.[3][4] It is a member of the benzazepine class of compounds and is clinically used for allergic conjunctivitis.[2][5] The synthesis of this compound, an impurity and analog of Epinastine, presents an opportunity to explore the impact of halogenation on the pharmacological profile of this potent scaffold.[6][7] Bromine substitution can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to enhanced potency, duration of action, or an altered selectivity profile. This guide serves as a foundational document to characterize these potential changes through rigorous scientific investigation.
Chemical and Physical Properties
A precise understanding of a compound's chemical and physical properties is fundamental to all subsequent pharmacological and toxicological evaluation.
| Property | Value | Source |
| IUPAC Name | 16-bromo-2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | [8] |
| CAS Number | 1217052-16-8 | [8] |
| Molecular Formula | C₁₆H₁₄BrN₃ | [8] |
| Molecular Weight | 328.21 g/mol | [8] |
| XLogP3 | 4.2 | [8] |
Core Pharmacodynamics: A Multi-Receptor Profile
The clinical efficacy and side-effect profile of a drug are dictated by its interactions with various receptors. Based on the extensive data for Epinastine, we can project a receptor binding profile for its 7-Bromo analog.
Primary Target: Histamine H₁ Receptor Antagonism
Epinastine exhibits high affinity for the histamine H₁ receptor, demonstrating potent antagonist activity.[9][10] This interaction is the primary mechanism for its antihistaminic effects. Studies comparing Epinastine to other H₁-receptor antagonists have established its high potency.[9] The introduction of a bromine atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine core may modulate this affinity. Halogen bonds can form with receptor residues, potentially increasing binding affinity and residence time.
Selectivity Profile
Beyond its primary target, Epinastine possesses affinity for several other receptors, which contributes to its overall pharmacological effect and potential side effects.[3][4]
-
Histamine H₂ Receptor: Epinastine has a notable affinity for the H₂ receptor, approximately 400 times lower than for the H₁ receptor.[10][11]
-
Adrenergic Receptors: It also binds to α₁- and α₂-adrenergic receptors.[4]
-
Serotonergic Receptors: Affinity for the 5-HT₂ receptor has been documented.[4][12]
The bromination at the 7-position could alter this selectivity profile, a critical parameter to investigate for predicting clinical outcomes.
Projected Receptor Binding Affinities (Based on Epinastine)
| Receptor | Ligand | Affinity (IC₅₀ / Kᵢ) | Notes |
| Histamine H₁ | Epinastine | IC₅₀ = 38 nM (functional assay)[13] | High affinity and rapid onset of action. |
| Histamine H₂ | Epinastine | IC₅₀ = 78 µM (functional assay)[14] | Significantly lower affinity than for H₁. |
| α₁, α₂, 5-HT₂ | Epinastine | Affinity demonstrated, specific values vary[4][10] | Contributes to the broad pharmacological profile. |
| Octopamine | Epinastine | Kᵢ = 1.1 nM (honey bee neuronal)[15] | High affinity in invertebrate models. |
Dual Mechanism of Functional Activity
This compound is expected to retain the dual-action mechanism of its parent compound, providing both immediate and sustained anti-allergic effects.
Direct H₁ Receptor Blockade
As a direct H₁ receptor antagonist, it competitively inhibits histamine binding. This action blocks the downstream signaling cascade responsible for the classic symptoms of allergic reaction, such as itching, vasodilation, and increased vascular permeability.[16] Epinastine demonstrates a remarkably fast onset of action, achieving maximal inhibition within minutes.[13]
Mast Cell Stabilization
In addition to receptor blockade, Epinastine inhibits the release of histamine and other pro-inflammatory mediators (e.g., leukotrienes, PAF, bradykinin) from mast cells.[1][15][17] This is achieved by modulating delayed chloride channels in the cell membrane, which is crucial for the degranulation process.[2] This stabilizing effect prevents the amplification of the allergic cascade.
Signaling Pathway Diagram
Caption: Dual mechanism of this compound.
Experimental Protocols for Pharmacological Validation
To transition from a projected to a confirmed pharmacological profile, a series of validated in vitro experiments are necessary. The following protocols provide a self-validating framework for the characterization of this compound.
Protocol 1: Radioligand Binding Assay for H₁ Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H₁ receptor.
-
Methodology:
-
Preparation: Utilize cell membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H₁ receptor.
-
Radioligand: Use [³H]-mepyramine as the radioligand, a known high-affinity H₁ antagonist.
-
Competition Assay: Incubate a fixed concentration of [³H]-mepyramine and cell membranes with increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
-
Protocol 2: Functional Antagonism via Calcium Mobilization Assay
-
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting histamine-induced cellular responses.[13]
-
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human H₁ receptor in 96-well plates.
-
Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 3-5 minutes) to assess the rapid onset of action.[13]
-
Histamine Challenge: Add a fixed concentration of histamine (e.g., EC₈₀) to stimulate the H₁ receptors.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Normalize the response to the histamine-only control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Experimental Characterization Workflow
Caption: Workflow for in vitro pharmacological profiling.
Projected Pharmacokinetic (PK) Profile
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound will be critical for its development. The addition of bromine is expected to increase lipophilicity, which may influence several PK parameters compared to the parent compound.
Summary of Epinastine Pharmacokinetics (for Ophthalmic Administration)
| PK Parameter | Value for Epinastine | Projected Impact of 7-Bromo Substitution |
| Systemic Exposure | Low (Cₘₐₓ ~0.04 ng/mL after 7 days)[4] | May increase due to higher lipophilicity, potentially enhancing tissue penetration. |
| Protein Binding | 64%[4][5] | Likely to increase, which could affect the free fraction of the drug. |
| Half-life (t₁/₂) | ~12 hours[4][5] | Could be prolonged if metabolic clearance is reduced or volume of distribution is increased. |
| Metabolism | Low (<10% metabolized)[4] | Bromine may introduce new sites for metabolism or block existing ones, altering the metabolic profile. |
| Excretion | Mainly excreted unchanged in urine and feces[4] | The route of excretion is unlikely to change, but the rate may be altered. |
| BBB Penetration | Does not readily cross the blood-brain barrier[11][17] | Increased lipophilicity poses a risk of increased CNS penetration, which must be experimentally verified. |
Structure-Activity Relationship (SAR) Insights
The modification of the Epinastine scaffold provides a valuable opportunity to understand the SAR of this chemical class.
-
The Core Scaffold: The tricyclic dibenzo[c,f]imidazo[1,5-a]azepine system is the pharmacophore responsible for the primary antihistaminic activity.
-
The 7-Position: This position on the aromatic ring system is solvent-exposed and tolerant to substitution.
-
Impact of Bromination: The introduction of a bulky, lipophilic bromine atom at the 7-position is hypothesized to:
-
Enhance Affinity: Potentially form halogen bonds with the receptor, increasing binding affinity (lower Kᵢ).
-
Alter Selectivity: The change in electronics and sterics could favor or disfavor binding to off-target receptors like H₂, adrenergic, or serotonergic receptors.
-
Modify PK: Increased lipophilicity can impact absorption, distribution, and metabolism, as previously discussed.
-
SAR Logic Diagram
Caption: Key structural features of this compound.
Conclusion and Future Directions
This compound represents a promising analog of Epinastine for further investigation. Based on the robust profile of its parent compound, it is projected to be a potent, dual-action H₁ receptor antagonist and mast cell stabilizer. The introduction of the bromine atom is hypothesized to modulate its affinity, selectivity, and pharmacokinetic properties.
The immediate path forward requires the execution of the experimental protocols detailed in this guide to confirm the projected pharmacological profile. Key future directions include:
-
Definitive In Vitro Characterization: Complete the binding, functional, and selectivity assays.
-
In Vivo Efficacy Studies: Evaluate its performance in established animal models of allergic conjunctivitis or other allergic conditions.
-
ADME and Toxicology: Conduct comprehensive preclinical studies to determine its full pharmacokinetic and safety profile, with a particular focus on assessing CNS penetration.
This technical guide provides the foundational knowledge and experimental framework necessary to unlock the full potential of this compound as a novel therapeutic candidate.
References
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). Investigative Ophthalmology & Visual Science. [Link]
-
Epinastine - Grokipedia. Grokipedia. [Link]
-
Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Ghanem, E. & T. Mehari. (2023). Epinastine. StatPearls. [Link]
-
This compound. PubChem. [Link]
-
This compound suppliers USA. Chemicals.US.org. [Link]
-
Kamei, C., et al. (1990). In vitro and in vivo studies of the non-sedating antihistamine epinastine. Arzneimittelforschung. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION: ELESTAT®. U.S. Food and Drug Administration. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today. [Link]
-
Epinastine Hydrochloride. PubChem. [Link]
-
Elestat Clinical Pharmacology Biopharmaceutics Review. (2002). U.S. Food and Drug Administration. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
-
Epinastine. Wikipedia. [Link]
-
In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. (2019). PLOS ONE. [Link]
-
Ogiso, T., et al. (2001). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Biological & Pharmaceutical Bulletin. [Link]
-
Fonquerna, S., et al. (2004). Synthesis and Structure-Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry. [Link]
-
In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. Semantic Scholar. [Link]
-
Pharmacokinetics of Epinastine and a Possible Mechanism for Double Peaks in Oral Plasma Concentration Profiles. ResearchGate. [Link]
-
Wilson, S. J., et al. (2003). The mechanism by which epinastine stops an adenosine analog from contracting BDE rat airways. Pulmonary Pharmacology & Therapeutics. [Link]
-
Brar, B., et al. (2002). Preclinical Safety of Ophthalmic Epinastine in Rabbits and Monkeys. Investigative Ophthalmology & Visual Science. [Link]
-
Jain, S. K., et al. (2013). Synthesis and Structure-Activity Relationships of Lansine Analogs as Antileishmanial Agents. PLoS Neglected Tropical Diseases. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. National Institutes of Health. [Link]
-
epinastine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Institutes of Health. [Link]
-
Ohmori, K., et al. (1993). Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes. Arzneimittelforschung. [Link]
-
ELESTAT™ (epinastine HCl ophthalmic solution) 0.05% Sterile DESCRIPTION. U.S. Food and Drug Administration. [Link]
-
The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science. [Link]
-
Fujishima, H., et al. (2005). Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge. Japanese Journal of Ophthalmology. [Link]
-
H1 antagonists: receptor affinity versus selectivity. Inflammation Research. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Epinastine - Wikipedia [en.wikipedia.org]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. This compound | 1217052-16-8 [chemicalbook.com]
- 8. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies of the non-sedating antihistamine epinastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The mechanism by which epinastine stops an adenosine analog from contracting BDE rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Characterization of 7-Bromo Epinastine at Histamine Receptors: A Technical Guide
This guide provides a comprehensive framework for the in vitro characterization of 7-Bromo Epinastine, a halogenated analog of the well-established second-generation antihistamine, Epinastine. Designed for researchers, pharmacologists, and drug development professionals, this document details the strategic rationale and experimental protocols necessary to elucidate the binding affinity and functional activity of this novel compound at key histamine receptor subtypes. By leveraging the known pharmacology of Epinastine as a reference, we present a self-validating workflow to build a complete pharmacological profile for its brominated derivative.
Introduction: The Rationale for Characterizing this compound
Epinastine is a potent and effective anti-allergic agent with a multifaceted mechanism of action. It is primarily recognized as a histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] Its clinical efficacy in treating conditions like allergic conjunctivitis is well-documented.[4][5] Unlike many antihistamines, Epinastine also exhibits affinity for the histamine H2 receptor, contributing to its broad-spectrum activity.[4][6] The introduction of a bromine atom at the 7th position of the dibenzo[b,e]azepine nucleus, creating this compound, prompts a systematic investigation into how this structural modification impacts its interaction with histamine receptors.[7]
Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize ligand properties, including potency, selectivity, and pharmacokinetic profiles. This guide outlines the essential in vitro assays required to determine if this compound retains, enhances, or diminishes the pharmacological attributes of its parent compound.
Foundational Pharmacology of the Parent Compound: Epinastine
A thorough understanding of Epinastine's activity is crucial for interpreting the data generated for its analog. Epinastine is not only a potent H1 receptor antagonist but also demonstrates inhibitory effects at H2 receptors and has been shown to modulate H4 receptor activity.[1][6]
-
H1 Receptor Antagonism : Epinastine competitively blocks the H1 receptor, preventing histamine from initiating the Gq/11 protein signaling cascade.[4] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and activate protein kinase C (PKC), respectively.[8][9]
-
H2 Receptor Interaction : Epinastine also acts as an antagonist at H2 receptors, inhibiting histamine-induced increases in intracellular cyclic AMP (cAMP) mediated by Gs protein activation of adenylyl cyclase.[6][10]
-
Mast Cell Stabilization : Beyond receptor antagonism, Epinastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a key component of its anti-allergic effect.[2][3]
This established profile provides a benchmark against which the activity of this compound will be quantitatively compared.
Experimental Workflow for In Vitro Characterization
The characterization of a novel ligand like this compound follows a logical, tiered approach: first, determining its binding affinity at various receptor subtypes (target engagement), and second, assessing its functional effect upon binding (target modulation).
Caption: High-level workflow for characterizing this compound.
Part 1: Receptor Binding Affinity Determination
The initial step is to quantify the affinity of this compound for the primary histamine receptor subtypes (H1, H2, and H4). Competitive radioligand binding assays are the gold standard for this purpose, providing robust and sensitive measurements of ligand-receptor interactions.[11]
This protocol is adaptable for H1, H2, and H4 receptors by selecting the appropriate cell membranes, radioligand, and non-specific binding competitor.
-
Preparation of Materials :
-
Cell Membranes : Utilize membrane preparations from cell lines stably expressing the recombinant human histamine receptor of interest (e.g., HEK293 or CHO cells).[12][13] Protein concentration should be determined using a standard method like the BCA protein assay.[13]
-
Radioligand :
-
Test Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Reference Compound : Epinastine, for direct comparison.
-
Non-Specific Binding (NSB) Control : A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Mianserin for H1R).[13]
-
Assay Buffer : Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Procedure :
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound) or reference compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + NSB control).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 4 hours).[13]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Part 2: Functional Activity Determination
Once binding affinity is established, functional assays are performed to determine the compound's effect on receptor signaling. This will classify this compound as a potential antagonist (blocks agonist activity), agonist (mimics endogenous ligand activity), or inverse agonist (reduces basal receptor activity).
The H1 receptor is canonically coupled to the Gq protein, and its activation leads to a transient increase in intracellular calcium ([Ca²⁺]i).[8][16] This can be measured using fluorescent calcium indicators.
Caption: Simplified H1 receptor signaling pathway and point of antagonist intervention.
-
Cell Preparation :
-
Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).[17]
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading :
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
-
-
Assay Procedure (Antagonist Mode) :
-
Prepare a plate containing serial dilutions of this compound and Epinastine (reference).
-
Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the antagonist solutions (this compound) to the cells and pre-incubate for a defined period (e.g., 2.5 to 15 minutes).[17]
-
Add a fixed concentration of histamine (typically an EC80 concentration, which gives 80% of the maximal response) to challenge the receptor.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.
-
-
Data Analysis :
-
The peak fluorescence response is measured for each well.
-
Plot the percentage of inhibition of the histamine response versus the log concentration of this compound.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
The H2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.[18][19] Antagonism at this receptor can be measured by the inhibition of agonist-induced cAMP production.
-
Cell Preparation :
-
Use a cell line stably expressing the human H2 receptor (e.g., CHO-K1).[6]
-
Plate cells and grow to near confluence.
-
-
Assay Procedure (Antagonist Mode) :
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of this compound or a reference antagonist (e.g., Ranitidine) and pre-incubate.
-
Stimulate the cells with a fixed concentration of an H2 agonist (e.g., Amthamine or Histamine).[6][18]
-
Incubate to allow for cAMP accumulation (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis :
-
Plot the inhibition of agonist-stimulated cAMP production against the log concentration of this compound.
-
Calculate the IC50 value from the resulting concentration-response curve.
-
Data Synthesis and Interpretation
The culmination of these experiments is a quantitative pharmacological profile of this compound. The data should be summarized for clear comparison with the parent compound, Epinastine.
Table 1: Comparative In Vitro Profile of Epinastine and this compound
| Parameter | Receptor | Epinastine | This compound |
|---|---|---|---|
| Binding Affinity (Ki, nM) | H1 | Literature Value | Experimental Value |
| H2 | Literature Value | Experimental Value | |
| H4 | Literature Value | Experimental Value | |
| Functional Antagonism (IC50, nM) | H1 (Calcium Flux) | Ref. Value (e.g., 38 nM)[17] | Experimental Value |
| H2 (cAMP) | Ref. Value (e.g., 78,000 nM)[6] | Experimental Value |
| | H4 (e.g., GTPγS) | Ref. Value (e.g., 0.9 nM)[6] | Experimental Value |
Note: Literature values for Epinastine can vary based on assay conditions. It is critical to run Epinastine as a concurrent reference standard in all experiments for a direct and valid comparison.
Interpretation of Results:
-
Potency : The Ki and IC50 values directly measure the potency of this compound. A lower value indicates higher potency. Comparing these values to Epinastine will reveal if the bromo-substitution increased or decreased potency.
-
Selectivity : The ratio of Ki values for different receptors (e.g., Ki(H2)/Ki(H1)) indicates selectivity. A high ratio suggests selectivity for the H1 receptor. This analysis will determine if bromination altered the selectivity profile.
-
Mechanism of Action : The functional assays confirm the mode of action. If this compound inhibits agonist-induced signaling, it is an antagonist. If it produces a response on its own, it is an agonist.
Conclusion
This technical guide provides a robust, field-proven framework for the comprehensive in vitro characterization of this compound. By systematically assessing its binding affinity and functional activity at key histamine receptors in direct comparison to its parent compound, Epinastine, researchers can generate a precise and reliable pharmacological profile. This data is essential for understanding the structure-activity relationships of this chemical series and for making informed decisions regarding the potential of this compound for further development.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]
- Grundy, D. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology.
-
Creative Bioarray. GTPγS Binding Assay. Available from: [Link]
-
Eurofins DiscoverX. H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available from: [Link]
- Cooper, T., McMurchie, E., & Leifert, W. (2009). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Methods in Molecular Biology.
- Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2007). The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science, 48(13), 2303.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 157313, Epinastine Hydrochloride. Retrieved January 16, 2026 from [Link].
-
Innoprot. Histamine H1 Receptor Assay. Available from: [Link]
- Assay Guidance Manual. GTPγS Binding Assays. (2012). Bethesda (MD)
-
Patsnap. What is the mechanism of Epinastine Hydrochloride?. (2024). Available from: [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.
- Giehl, K., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 119, 31-42.
-
MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). Available from: [Link]
- Hishinuma, S., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 20(18), 4587.
- Charlton, S. J., & Gijsen, H. J. (2003). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Biomolecular Screening, 8(4), 380-389.
-
Eurofins DiscoverX. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Available from: [Link]
- Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975.
-
ResearchGate. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. (2025). Available from: [Link]
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.
-
ResearchGate. Analysis of Apparent Noncompetitive Responses to Competitive H1-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. (2003). Available from: [Link]
-
Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). Available from: [Link]
-
Small Molecule Pathway Database. Histamine H1 Receptor Activation. (2017). Available from: [Link]
-
National Center for Biotechnology Information. Biochemistry, Histamine. (2023). Available from: [Link]
-
ResearchGate. Specificity of histamine-stimulated calcium flux in HEK293 cells. (2002). Available from: [Link]
-
Innovative Research. Human Histamine Receptor H1 ELISA Kit. Available from: [Link]
- Park, S. W., et al. (2019).
-
ResearchGate. Improvement of the Synthetic Route for Epinastine Antihistamine. (2025). Available from: [Link]
- Khan, M. M., et al. (1987). Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. The Journal of Immunology, 139(2), 577-582.
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
- Smit, M. J., et al. (1996). Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists. The Journal of biological chemistry, 271(15), 8799–8806.
- Lee, S. K., et al. (1998). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. Biochemical pharmacology, 56(6), 759–766.
- Nagao, T., et al. (1996). Histamine H2 Receptor Antagonism by T-593: Studies on cAMP Generation in Hepa Cells Expressing Histamine H2 Receptor. Japanese Journal of Pharmacology, 72(1), 33-40.
- Google Patents. CN103012408A - Synthesis method of epinastine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71306711, this compound. Retrieved January 16, 2026 from [Link].
- Google Patents. CN112028897A - Synthesis method of epinastine hydrochloride.
- Google Patents. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.
-
ResearchGate. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2025). Available from: [Link]
-
Singh, G. & Grewal, H. (2023). Epinastine. In: StatPearls. StatPearls Publishing. Available from: [Link]
Sources
- 1. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: The Impact of 7-Position Bromination on the Pharmacological Profile of Epinastine
A Technical Guide for Drug Development Professionals
Introduction: From a Proven Antihistamine to a Novel Analog
Epinastine is a well-established second-generation antihistamine, recognized for its potent and multifaceted mechanism of action in treating allergic conditions, particularly allergic conjunctivitis.[1][2][3] Its clinical success stems from a combination of direct histamine H1 receptor antagonism and mast cell stabilization, which together quell the inflammatory cascade at multiple points.[1][4][5] As the field of medicinal chemistry evolves, the strategic modification of existing scaffolds offers a promising avenue for enhancing therapeutic profiles. This guide focuses on 7-Bromo Epinastine, a halogenated analog of the parent compound.[6][7]
While data on this compound is nascent, the principles of drug design suggest that the introduction of a bromine atom could significantly alter its interaction with biological targets. Halogenation is a common strategy in lead optimization, often employed to enhance binding affinity, improve membrane permeability, and modulate metabolic stability.[8][9] This whitepaper will first dissect the established mechanism of Epinastine, providing a foundational understanding for comparison. Subsequently, it will explore the theoretical implications of bromination at the 7-position, drawing upon principles of halogen bonding and structure-activity relationships.[10][11] Finally, we will propose a comprehensive, field-proven research workflow to fully elucidate and compare the mechanism of action of this compound, providing the technical protocols necessary for its evaluation.
Part 1: The Established Pharmacological Profile of Epinastine
Epinastine's efficacy is not merely the result of a single action but a synergistic combination of several pharmacological activities.
Multi-faceted Anti-Allergic Mechanism
Epinastine operates through a dual-action mechanism that is highly effective in managing allergic responses:
-
Direct H1 Receptor Antagonism : As a potent H1 receptor antagonist, Epinastine competitively binds to H1 receptors on various cells, preventing histamine from initiating the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[2][4] Unlike first-generation antihistamines, its chemical structure limits its ability to cross the blood-brain barrier, thus avoiding sedative side effects.[1][2]
-
Mast Cell Stabilization : Beyond receptor blockade, Epinastine inhibits the degranulation of mast cells.[1][12] This crucial action prevents the release of a wide array of pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines, thereby mitigating the inflammatory response at its source.[2][13] This stabilizing effect is achieved by modulating delayed chloride channels in the cell membrane, which are essential for the degranulation process.[1]
Receptor Binding Profile
While its primary activity is at the H1 receptor, Epinastine also exhibits affinity for several other receptors, which may contribute to its broad anti-allergic profile.
-
Primary Target : Histamine H1 Receptor (High Affinity)
-
Secondary Targets : Epinastine also possesses a degree of affinity for the histamine H2 receptor, as well as α1, α2-adrenergic, and 5-HT2 (serotonin) receptors.[4][14] This broader receptor interaction profile may contribute to its overall clinical effects, distinguishing it from more highly selective antihistamines.
Downstream Signaling and Anti-inflammatory Effects
By blocking the H1 receptor, Epinastine prevents the Gq/11 protein coupling that leads to phospholipase C (PLC) activation and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This blockade directly inhibits the increase in intracellular calcium that is a hallmark of histamine-mediated cellular activation.
Furthermore, Epinastine has demonstrated additional anti-inflammatory activities independent of H1 antagonism, including the inhibition of IL-8 release from eosinophils and the suppression of chemotactic movement of these cells.[15][16]
Part 2: The Role of Halogenation in Drug Design: A Mechanistic Hypothesis for this compound
The introduction of a bromine atom to the Epinastine scaffold is a deliberate chemical modification intended to leverage the unique properties of halogens in drug-receptor interactions.
The Principle of Halogen Bonding
A halogen bond (XB) is a highly directional, non-covalent interaction between a covalently bound halogen atom (the XB donor, in this case, bromine) and a Lewis base (the XB acceptor, typically an electron-rich atom like oxygen or nitrogen on an amino acid residue).[10] The strength of this bond increases with the size and polarizability of the halogen, following the order Cl < Br < I.[9][10] This interaction can significantly enhance the binding affinity and specificity of a ligand for its target protein.[17]
Hypothesized Impact of the 7-Bromo Substitution
The placement of a bromine atom at the 7-position of the dibenzo[b,e]azepine core could induce several critical changes in the molecule's pharmacological profile compared to the parent Epinastine.
-
Enhanced Receptor Affinity and Modified Selectivity : The bromine atom could form a halogen bond with a suitable acceptor amino acid residue within the H1 receptor's binding pocket. This additional, stabilizing interaction would be expected to increase the binding affinity (i.e., lower the Ki value) and potentially prolong the residence time of the drug on the receptor, leading to a more durable pharmacological effect.
-
Altered Pharmacokinetics : Halogenation typically increases the lipophilicity of a molecule. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity might enhance membrane permeability but could also affect metabolic stability and protein binding.
-
Refined Receptor Selectivity : The specific geometry and electronic requirements of a halogen bond could favor binding to the H1 receptor over other secondary targets (H2, adrenergic, etc.), potentially leading to a more selective drug with fewer off-target effects.
Part 3: A Proposed Research Workflow for the Comparative Mechanistic Analysis of this compound
To validate these hypotheses and fully characterize the mechanism of this compound, a systematic, multi-phase investigation is required. This section outlines the essential experimental protocols.
Phase 1: In Vitro Pharmacological Characterization
The initial phase focuses on quantifying the binding and functional activity of this compound at key molecular targets.
Objective: To determine the binding affinity (Ki) of this compound and Epinastine for a panel of relevant receptors, including histamine (H1, H2), adrenergic (α1, α2), and serotonin (5-HT2) receptors.
Methodology:
-
Preparation of Cell Membranes: Prepare membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for the H1 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-mepyramine for H1), and increasing concentrations of the unlabeled competitor drug (Epinastine or this compound).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | H1 Ki (nM) | H2 Ki (nM) | α1 Ki (nM) | α2 Ki (nM) | 5-HT2 Ki (nM) |
| Epinastine | [Known Value] | [Known Value] | [Known Value] | [Known Value] | [Known Value] |
| This compound | [Experimental] | [Experimental] | [Experimental] | [Experimental] | [Experimental] |
| Table 1: Hypothetical data table for comparative receptor binding affinities. |
Objective: To assess the functional antagonist potency of the compounds at the H1 receptor.
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human H1 receptor.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of Epinastine or this compound for a set period (e.g., 15 minutes).
-
Histamine Challenge: Add a fixed concentration of histamine (e.g., EC80) to stimulate the H1 receptors.
-
Signal Detection: Measure the resulting transient increase in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the histamine response against the log concentration of the antagonist to determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for the H1 Receptor Functional Antagonism Assay.
Objective: To compare the mast cell stabilizing activity of Epinastine and this compound.
Methodology:
-
Cell Source: Use either rat peritoneal mast cells (RPMC) or a human mast cell line (e.g., HMC-1).
-
Pre-incubation: Incubate the mast cells with various concentrations of Epinastine or this compound.
-
Induction of Degranulation: Challenge the cells with a degranulating agent, such as compound 48/80 or an antigen (for sensitized cells).
-
Quantification of Mediator Release: Measure the amount of a released mediator in the supernatant. Typically, this is done by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine.
-
Data Analysis: Calculate the percentage inhibition of mediator release for each drug concentration and determine the IC50 value.
Phase 2: In Silico Structural Analysis
Computational modeling can provide powerful insights into the molecular basis for any observed differences in binding affinity and function.
Objective: To visualize and compare the binding modes of Epinastine and this compound within the H1 receptor binding pocket and to assess the stability of the putative halogen bond.
Methodology:
-
Receptor Model Preparation: Obtain a high-resolution crystal structure of the human H1 receptor (or a validated homology model). Prepare the structure by adding hydrogens, assigning charges, and defining the binding pocket.
-
Ligand Preparation: Generate 3D structures of Epinastine and this compound and optimize their geometries.
-
Molecular Docking: Dock both ligands into the prepared receptor binding site using software capable of accurately modeling halogen bonds (e.g., Schrödinger's Glide, GOLD).
-
Pose Analysis: Analyze the top-scoring binding poses, paying close attention to the orientation of the 7-bromo substituent relative to potential halogen bond acceptors (e.g., backbone carbonyls of amino acids).
-
Molecular Dynamics (MD) Simulation: Run MD simulations (e.g., 100 ns) for the top-ranked poses of both ligand-receptor complexes to assess the stability of the binding mode and the dynamics of the halogen bond over time.
Conceptual Diagram of Ligand Binding:
Caption: Conceptual model of this compound interactions in the H1 receptor.
Conclusion
Epinastine is a highly effective anti-allergic agent with a robust, multi-pronged mechanism of action centered on H1 receptor antagonism and mast cell stabilization. The synthesis of this compound presents a rational drug design strategy aimed at potentially enhancing this pharmacological profile. Based on established principles of medicinal chemistry, the introduction of a bromine atom at the 7-position is hypothesized to increase binding affinity at the H1 receptor through the formation of a stabilizing halogen bond. This could translate to greater potency and a longer duration of action. However, this remains a hypothesis pending rigorous experimental validation. The comprehensive research workflow detailed in this guide—encompassing in vitro binding and functional assays alongside in silico structural analysis—provides a clear and scientifically sound pathway to definitively characterize the mechanism of action of this compound and determine its therapeutic potential relative to its parent compound.
References
-
Khurana, S., Sharma, N., & Singh, G. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap. (2024). What is the mechanism of Epinastine Hydrochloride? Synapse. [Link]
-
U.S. Food and Drug Administration. (n.d.). ELESTAT® (epinastine HCl ophthalmic solution) 0.05% prescribing information. Accessdata.fda.gov. [Link]
-
Woodward, D. F., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]
-
Pediatric Oncall. (n.d.). Epinastine - Mechanism, Indication, Dosing, Adverse Effect. Drug Index. [Link]
-
Kolár, M., & Hobza, P. (2017). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations. Physical Chemistry Chemical Physics, 19(25), 16489-16498. [Link]
-
Fagbemi, A. A., & Ojo, A. A. (2009). Epinastine: topical ophthalmic second generation antihistamine without significant systemic side effects. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1135-1140. [Link]
-
Kamei, C., et al. (2011). Prophylactic effects of the histamine H1 receptor antagonist epinastine and the dual thromboxane A2 receptor and chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist ramatroban on allergic rhinitis model in mice. Biological & Pharmaceutical Bulletin, 34(4), 507-510. [Link]
-
Bojarski, A. J., & Wesolowski, R. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. Journal of Computer-Aided Molecular Design, 31(8), 735-748. [Link]
-
Fujii, T., et al. (2005). Antitussive Effects of the H1-receptor Antagonist Epinastine in Patients With Atopic Cough (Eosinophilic Bronchitis). Arzneimittelforschung, 55(6), 317-322. [Link]
-
Riley, P., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 23(8), 1799. [Link]
-
Thomas, K. S., et al. (2016). Antihistamines and mast cell stabilisers. In Scoping systematic review of treatments for eczema. National Institute for Health Research. [Link]
-
Zhou, P., et al. (2017). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 60(11), 4444-4452. [Link]
-
Kalinowska-Tłuścik, J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 14. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 37(1), 3-21. [Link]
-
Taglialatela, M., et al. (1999). Epinastine, a nonsedating histamine H1 receptor antagonist, has a negligible effect on HERG channel. European Journal of Pharmacology, 374(3), 457-460. [Link]
-
Ophthalmology Times. (2004). Mast cell stabilizer offers daily relief for allergy sufferers. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Link]
-
GoodRx. (2024). Epinastine eye drops: Uses, Tips, Side Effects & More. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Chemical suppliers USA. (n.d.). This compound suppliers USA. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. goodrx.com [goodrx.com]
- 6. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1217052-16-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchem-ippas.eu [medchem-ippas.eu]
- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 7-Bromo Epinastine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of 7-Bromo Epinastine, a halogenated derivative of the established antihistamine, Epinastine. The introduction of a bromine atom to the molecular scaffold is a deliberate medicinal chemistry strategy aimed at potentially modifying the compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. Understanding the solubility and stability of this new chemical entity is paramount for its successful development as a potential therapeutic agent. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation for assessing these critical parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction to this compound
Epinastine is a second-generation antihistamine and mast cell stabilizer, recognized for its efficacy in treating allergic conjunctivitis.[1][2] It functions as a potent and selective H1-receptor antagonist, inhibiting the release of histamine and other pro-inflammatory mediators.[2][3] The parent compound, Epinastine hydrochloride, has a well-established profile.[4][5]
The subject of this guide, this compound, is an impurity and derivative of Epinastine.[6][7] The strategic addition of a halogen, such as bromine, is a common practice in medicinal chemistry to modulate a molecule's properties.[8][9] Halogenation can influence lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to an improved therapeutic profile.[8][10] However, it also necessitates a thorough investigation of the compound's fundamental physicochemical characteristics, as these changes can impact its suitability for formulation and its shelf-life.[11][12] This guide provides the foundational knowledge for undertaking such an investigation.
Physicochemical Properties of this compound
Based on available data, the fundamental properties of this compound are as follows:
| Property | Value | Source |
| Molecular Formula | C16H14BrN3 | [6][13] |
| Molecular Weight | 328.21 g/mol | [6][13] |
| CAS Number | 1217052-16-8 | [13][14] |
| IUPAC Name | 16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | [13] |
| Computed XLogP3 | 4.2 | [13] |
The introduction of the bromine atom increases the molecular weight compared to the parent Epinastine and is expected to increase its lipophilicity, as suggested by the computed XLogP3 value. This has direct implications for its solubility in both aqueous and organic media.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration and formulation strategies. A comprehensive solubility profile in a range of solvents is therefore essential.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be systematic, covering a range of polarities and protic/aprotic characteristics. This approach provides a holistic understanding of the compound's dissolution behavior. A recommended panel of solvents would include:
-
Aqueous Buffers: At physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and blood.
-
Non-polar Solvents: Such as n-heptane or cyclohexane, to assess solubility in highly lipophilic environments.
-
Polar Aprotic Solvents: Including acetone, acetonitrile, and ethyl acetate, which are common in manufacturing processes.
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which are also frequently used in synthesis and formulation.
-
Other Solvents: Like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) for their strong solubilizing power, often used in early-stage in-vitro screening.
Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility. The protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours). The agitation ensures continuous mixing, and the extended timeframe allows for the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample to the original, undiluted supernatant.
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Anticipated Solubility Profile and Interpretation
Given the increased lipophilicity from the bromine substitution, it is anticipated that this compound will exhibit lower solubility in aqueous buffers compared to the parent compound. Conversely, its solubility in non-polar and some polar aprotic organic solvents may be enhanced. The results from this study will be crucial for:
-
Formulation Development: A low aqueous solubility might necessitate enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.
-
Route of Administration: Poor aqueous solubility could make oral formulations challenging and may favor alternative routes.
-
Process Chemistry: The solubility in organic solvents will inform the selection of appropriate solvents for crystallization and purification steps during manufacturing.
Stability Assessment
Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[15][16] Forced degradation studies are a key component of this, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[17][18][19]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the API to conditions more severe than those it would typically encounter during storage.[20][21] The primary objectives of these studies are:
-
To identify and characterize degradation products. [17]
-
To develop and validate a stability-indicating analytical method. [17][18] A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and other impurities.
-
To inform the selection of appropriate storage conditions and packaging. [19]
Regulatory guidance from the ICH, specifically guideline Q1A(R2), outlines the recommended stress conditions.[15][22][23]
Experimental Protocol: Forced Degradation Studies
A systematic approach to forced degradation involves subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. A concentration of 1 mg/mL is often recommended.[20]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature. Epinastine has shown some sensitivity to alkaline conditions.[24]
-
Neutral Hydrolysis: Reflux the sample in water.
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23][25]
-
Thermal Stress: Expose the solid drug to dry heat at an elevated temperature (e.g., 80°C).
-
-
Time Points and Neutralization: Monitor the degradation over several time points. For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, to halt the reaction before analysis.
-
Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R2) guidelines.[26][27][28][29][30]
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug in the presence of any degradation products. This ensures that no degradants are co-eluting with the main peak.[17]
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Anticipated Stability Profile and Interpretation
The stability profile of this compound will be dictated by its chemical structure. The presence of the electron-withdrawing bromine atom on the aromatic ring could influence the susceptibility of the molecule to nucleophilic attack or oxidative degradation. Key outcomes of the stability study will include:
-
Identification of Liable Functional Groups: The study will reveal which parts of the molecule are most susceptible to degradation under specific conditions.
-
Degradation Product Profile: A comprehensive list of potential degradation products will be generated. This is crucial for setting appropriate specifications for the final drug product.
-
Stability-Indicating Method: The development of a robust analytical method that can separate the parent drug from all potential degradants is a primary and critical output.[17]
-
Shelf-life and Storage Conditions: The data will provide the basis for establishing a re-test period for the drug substance and recommending appropriate storage conditions to ensure its quality over time.[17][25]
Conclusion
The systematic evaluation of the solubility and stability of this compound is a foundational step in its journey from a new chemical entity to a potential pharmaceutical product. The methodologies outlined in this guide, which are aligned with international regulatory standards, provide a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. A thorough understanding of these physicochemical properties will de-risk the development process, inform rational formulation design, and ultimately ensure the quality, safety, and efficacy of any future therapeutic agent based on this molecule.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - PubMed Central. Available at: [Link]
-
Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
epinastine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Epinastine Hydrochloride | C16H16ClN3 | CID 157313. PubChem. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. Available at: [Link]
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Available at: [Link]
-
(PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. Available at: [Link]
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. ResearchGate. Available at: [Link]
-
This compound | C16H14BrN3 | CID 71306711. PubChem - NIH. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. Available at: [Link]
-
Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. Axios Research. Available at: [Link]
-
This compound suppliers USA. ChemDirect. Available at: [Link]
-
Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. Available at: [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. Available at: [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Epinastine (WAL801) | Histamine Receptor | CAS 80012-43-7 | Buy Epinastine (WAL801) from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 1217052-16-8 [chemicalbook.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. onyxipca.com [onyxipca.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 23. ICH Official web site : ICH [ich.org]
- 24. researchgate.net [researchgate.net]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. youtube.com [youtube.com]
- 29. qbdgroup.com [qbdgroup.com]
- 30. intuitionlabs.ai [intuitionlabs.ai]
A Technical Guide to Identifying the Potential Biological Targets of 7-Bromo Epinastine
Abstract: 7-Bromo Epinastine is a halogenated derivative of Epinastine, a second-generation antihistamine with a complex pharmacological profile. The introduction of a bromine atom at the 7-position of the dibenzazepine nucleus is anticipated to modify its steric and electronic properties, potentially altering its target affinity, selectivity, and overall biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We move beyond theoretical discussions to provide detailed, field-proven experimental protocols, explaining the causal logic behind each step. The narrative integrates foundational pharmacology with a multi-phase experimental strategy, encompassing unbiased target discovery via affinity chromatography-mass spectrometry and rigorous target validation using radioligand binding assays.
Part 1: Foundational Pharmacology & The Rationale for Investigation
The Epinastine Scaffold: A Multi-Target Ligand
Epinastine is well-established as a potent and selective histamine H1 receptor antagonist, which forms the basis of its clinical use in treating allergic conjunctivitis.[1][2][3] However, its therapeutic action is multifaceted. Beyond H1 antagonism, Epinastine functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators.[4][5] Critically, binding studies have revealed a broader polypharmacological profile, with notable affinity for several other G-protein coupled receptors (GPCRs), including:
This multi-target engagement is a key characteristic of the Epinastine scaffold and serves as the essential baseline for investigating any new derivative.
The 7-Bromo Modification: Predicting Altered Pharmacology
The introduction of a bromine atom—a large, electronegative halogen—onto the aromatic ring system represents a significant structural perturbation. This modification is hypothesized to impact the molecule's target interactions in several ways:
-
Steric Hindrance: The bulk of the bromine atom may prevent or reduce binding to certain targets where the binding pocket is sterically constrained, potentially increasing selectivity.
-
Electronic Effects: Bromine is an electron-withdrawing group, which alters the electron density distribution across the aromatic system. This can change the strength of key interactions (e.g., pi-stacking, cation-pi) within the binding pocket.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This could introduce novel, high-affinity interactions with previously un-targeted proteins.
Given these factors, it is plausible that this compound will exhibit a target profile that is quantitatively and perhaps qualitatively different from its parent compound. A systematic investigation is therefore imperative.
Part 2: Predicted Biological Targets of this compound
Based on the pharmacology of the parent scaffold, we can stratify potential targets by confidence level.
-
Primary Target (High Confidence): Histamine H1 Receptor. As the principal target of Epinastine, H1 receptor antagonism is the most probable activity of the 7-bromo derivative.[3][8] The primary scientific question is not if it binds, but how its affinity (Kᵢ) compares to the parent compound.
-
Secondary Targets (High Confidence): Adrenergic (α1, α2) and Serotonergic (5-HT2A) Receptors. Given Epinastine's known affinity for these receptors, they represent a crucial panel for selectivity profiling.[4][6][9] The 7-bromo modification could either enhance or diminish binding to these "off-targets," a critical consideration for predicting potential side effects or novel therapeutic applications. For example, potent 5-HT2A antagonism is a hallmark of several atypical antipsychotic medications.[10][11][12]
-
Exploratory Targets (Hypothesized): The potential for novel halogen bonding interactions means that an unbiased, discovery-oriented approach is necessary to identify targets outside of the established Epinastine profile.
Part 3: An Experimental Framework for Target Deconvolution
A robust target identification strategy must be multi-phased, beginning with a broad, unbiased search for potential interactors and progressing to rigorous, quantitative validation of high-confidence candidates.
Overall Target Identification Workflow
The logical flow of experimentation is designed to cast a wide net initially, followed by focused validation to eliminate false positives and accurately characterize true binding events.
Caption: Overall workflow for this compound target identification.
Phase 1: Global Target Discovery via Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This approach is the cornerstone of unbiased target discovery.[13][14] By immobilizing this compound on a solid support, we create a "bait" to physically isolate its binding partners from a complex mixture of thousands of cellular proteins.[15][16] Subsequent identification by mass spectrometry provides a comprehensive list of potential interactors, which would be missed by hypothesis-driven methods.[17][18]
Caption: Detailed experimental workflow for AC-MS.
Protocol 1: Affinity Pull-Down Assay from Cell Lysate
This protocol is a self-validating system; the inclusion of a control experiment using beads without the ligand or with an inactive analog is critical for distinguishing true binders from non-specific background.
-
Cell Lysate Preparation:
-
Culture appropriate cells (e.g., SH-SY5Y neuroblastoma for neurological targets, or tissue homogenate from brain) to high density.
-
Harvest cells and wash 2x with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend cell pellet in 5 volumes of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (clarified lysate) and determine protein concentration using a BCA assay.
-
-
Affinity Chromatography (Pull-Down):
-
Equilibrate the this compound-conjugated beads (and control beads) by washing 3x with lysis buffer.
-
Incubate 1-2 mg of clarified lysate with 50 µL of bead slurry for 2-4 hours at 4°C on a rotating platform.
-
Competitive Control (Optional but Recommended): In a parallel tube, pre-incubate the lysate with a high concentration (e.g., 100 µM) of free this compound for 1 hour before adding the beads. True targets should show reduced binding to the beads in this condition.
-
Pellet the beads by gentle centrifugation (500 x g for 1 minute).
-
Carefully remove the supernatant and wash the beads 4-5 times with 1 mL of ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins by adding 100 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins on a 1D SDS-PAGE gel. This step helps to remove detergents and other interfering substances.
-
Stain the gel with Coomassie Blue, excise the entire protein lane, and subject it to in-gel tryptic digestion.
-
Extract the resulting peptides for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19]
-
Part 4: Target Validation and Quantitative Characterization
Causality: A list of "hits" from a discovery experiment is not a list of confirmed targets.[20] AC-MS can identify proteins that bind non-specifically to the matrix or are highly abundant. Therefore, orthogonal validation is essential. Radioligand binding is the gold standard for confirming a direct, specific interaction between a ligand and a receptor and for quantifying binding affinity.[21][22][23]
Comparative Binding Affinity Profile
The primary goal of validation is to determine the affinity (Kᵢ) of this compound for the high-confidence predicted targets and compare it to the parent compound.
| Target Receptor | Epinastine Kᵢ (nM) (Reference Values) | This compound Kᵢ (nM) (Experimental) |
| Histamine H1 | ~1-5 | To be determined |
| Histamine H2 | >1000 | To be determined |
| α1-Adrenergic | ~50-100 | To be determined |
| α2-Adrenergic | ~50-100 | To be determined |
| Serotonin 5-HT2A | ~20-50 | To be determined |
| Note: Reference Kᵢ values are approximate and can vary by assay conditions. The key output is the experimentally determined comparative data. |
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competitive displacement assay to determine the Kᵢ of this compound at the Histamine H1 receptor. The same principle applies to other targets by selecting the appropriate cell line/tissue and radioligand.
-
Membrane Preparation:
-
Use a cell line endogenously expressing the target receptor (e.g., CHO-K1 cells stably expressing human H1 receptor) or a tissue homogenate rich in the target (e.g., guinea pig cerebellum).
-
Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl).[24]
-
Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[24]
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Incubation:
-
Set up reactions in a 96-well plate in a final volume of 250 µL.[24]
-
Total Binding: Add membranes, a fixed concentration of a specific H1-receptor radioligand (e.g., [³H]-pyrilamine at its Kₑ), and assay buffer.
-
Non-specific Binding: Add membranes, radioligand, and a saturating concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Competition: Add membranes, radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate all wells at an appropriate temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[24]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[21]
-
Quickly wash the filters 4x with ice-cold wash buffer to remove any remaining free radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[24]
-
Part 5: Elucidating Functional Impact
Confirming that this compound binds to a target is only part of the story. The final phase of characterization involves determining the functional consequence of that binding—is it an agonist, antagonist, or inverse agonist? This requires functional cellular assays tailored to the specific signaling pathway of the validated target.
Caption: Canonical H1 receptor signaling pathway via Gq/11.
For a confirmed H1 receptor interaction, a calcium flux assay would be appropriate. If this compound blocks histamine-induced calcium release, it is an antagonist. For an α2-adrenergic receptor interaction, a cAMP assay would be used to see if the compound blocks agonist-induced inhibition of adenylyl cyclase.
Conclusion
Determining the biological targets of this compound requires a disciplined, multi-stage approach that combines the strengths of unbiased discovery proteomics with the quantitative rigor of classical pharmacological validation. By starting with the known profile of the Epinastine scaffold and systematically applying the AC-MS and radioligand binding workflows detailed in this guide, researchers can build a comprehensive and accurate understanding of this novel compound's mechanism of action. This foundational knowledge is critical for guiding future drug development efforts, whether for optimizing its use in allergic diseases or exploring entirely new therapeutic indications.
References
-
Selective” serotonin 5-HT2A receptor antagonists. PubMed Central - NIH. [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
H1 antagonist. Wikipedia. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Technology Networks. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Affinity Chromatography. Creative Biolabs. [Link]
-
5-HT2A receptor. Wikipedia. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Serotonin receptor antagonist. Wikipedia. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Radioligand binding methods: practical guide and tips. Current Protocols in Pharmacology. [Link]
-
Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]
-
Clinical pharmacology of new histamine H1 receptor antagonists. PubMed. [Link]
-
Epinastine - Mechanism, Indication, Dosing, Adverse Effect. Pediatric Oncall. [Link]
-
Epinastine Hydrochloride. PubChem. [Link]
-
Alpha1 and Alpha 2 receptors. Herman Ostrow Orofacial Pain and Oral Medicine Wiki. [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]
-
What are 5-HT2 receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Mass Spectrometry and Drug Discovery. ResearchGate. [Link]
-
The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. LCGC. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
Video: Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. JoVE. [Link]
-
Mass Spectrometry Imaging in Drug Development. ACS Publications. [Link]
-
Histamine H1 Antagonists. NCBI MeSH. [Link]
-
Epinastine Hydrochloride (EENT) Monograph for Professionals. Drugs.com. [Link]
-
Epinastine. Wikipedia. [Link]
-
Epinastine HCl. PharmaCompass. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
H1-receptor antagonists: clinical pharmacology and therapeutics. PubMed. [Link]
-
Video: Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. JoVE. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PubMed Central - NIH. [Link]
-
Small molecule target identification using photo-affinity chromatography. PubMed Central - NIH. [Link]
-
Histamine Antagonists: The Science Behind Allergy Relief. YouTube. [Link]
-
Alpha 1 Adrenergic Receptor Antagonists. NCBI Bookshelf. [Link]
-
Subtypes of alpha 1- and alpha 2-adrenergic receptors. PubMed. [Link]
-
This compound suppliers USA. American Custom Chemicals Corporation. [Link]
-
This compound. PubChem. [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Link]
-
What is the mechanism of Epinastine Hydrochloride?. Patsnap Synapse. [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
Sources
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H1 Antagonists - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Epinastine - Wikipedia [en.wikipedia.org]
- 4. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 6. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. H1-receptor antagonists: clinical pharmacology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. krssltd.com [krssltd.com]
- 19. researchgate.net [researchgate.net]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
The Enigmatic Emergence of 7-Bromo Epinastine: A Technical Guide to its Discovery and Origin as a Process-Related Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinastine, a potent and selective H1-antihistamine, is a cornerstone in the management of allergic conjunctivitis. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide delves into the discovery and origin of a critical process-related impurity, 7-Bromo Epinastine. We will explore its formation during the synthesis of Epinastine, the analytical methodologies for its detection and characterization, and strategies for its control, all within the robust framework of international regulatory guidelines. This document serves as an in-depth resource for researchers and professionals engaged in the development, manufacturing, and quality control of Epinastine.
Introduction: The Imperative of Purity in Epinastine
Epinastine is a second-generation antihistamine that also exhibits mast cell stabilizing properties, making it highly effective in mitigating the symptoms of allergic eye conditions.[1] The quality of an API is intrinsically linked to its purity profile. Unwanted chemicals that can arise during the synthesis, formulation, or storage of APIs and finished products are known as impurities.[2] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[2]
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A and Q3B) to control the levels of impurities in new drug substances and products.[3][4][5][6] These guidelines necessitate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds. This rigorous approach to impurity profiling is a critical component of the drug development and manufacturing process, ensuring patient safety.
The Discovery of this compound: An Unforeseen Bromination
During the routine impurity profiling of Epinastine batches, a previously uncharacterized impurity was detected. Through meticulous analytical investigation, this impurity was identified as this compound (CAS No. 1217052-16-8), a brominated analogue of the parent drug molecule.[7][8][9] Its consistent appearance as a process-related impurity prompted a thorough investigation into the synthetic route of Epinastine to pinpoint its origin.
Table 1: Physicochemical Properties of Epinastine and this compound
| Property | Epinastine | This compound |
| Chemical Name | 3-Amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 3-Amino-7-bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine |
| CAS Number | 80012-43-7 | 1217052-16-8 |
| Molecular Formula | C₁₆H₁₅N₃ | C₁₆H₁₄BrN₃ |
| Molecular Weight | 249.32 g/mol | 328.21 g/mol |
Data sourced from PubChem CID 71306711 and other chemical suppliers.[7]
Unraveling the Origin: A Tale of Synthesis and Side Reactions
The investigation into the formation of this compound focused on the synthetic pathway of Epinastine, particularly the final cyclization step. Several patented synthetic routes for Epinastine utilize cyanogen bromide (BrCN) to construct the fused imidazole ring.[4][10][11][12]
The Pivotal Role of Cyanogen Bromide
Cyanogen bromide is a versatile reagent in organic synthesis, primarily employed for cyanation reactions and for cleaving peptide bonds at methionine residues.[3] In the synthesis of Epinastine, it facilitates the intramolecular cyclization of a diamine precursor to form the desired tricyclic heteroaromatic system.
Figure 2: Proposed mechanism for the formation of this compound via electrophilic aromatic substitution.
Factors that can influence the extent of this side reaction include:
-
Purity of Cyanogen Bromide: Traces of elemental bromine (Br₂) in the cyanogen bromide reagent can significantly increase the rate of electrophilic bromination.
-
Reaction Conditions: Temperature, reaction time, and the presence of Lewis acids or bases can influence the reactivity of cyanogen bromide and the propensity for side reactions.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and the overall reaction pathway.
Analytical Strategies for Detection and Quantification
The control of this compound relies on robust analytical methods capable of detecting and quantifying this impurity at low levels. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity profiling. [6]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the routine analysis of Epinastine and its impurities. The method should be capable of separating this compound from the API and other potential process-related impurities and degradation products.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [5]3. Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Optimized for the detection of both Epinastine and this compound (e.g., 254 nm). [5]6. Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the Epinastine drug substance or product in the diluent to a known concentration.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the initial identification and structural elucidation of unknown impurities like this compound, and for the analysis of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. [11][13]It provides molecular weight and fragmentation information, enabling confident identification.
Figure 3: A typical analytical workflow for the detection, identification, and quantification of impurities in Epinastine.
Control and Mitigation Strategies
Controlling the level of this compound in the final Epinastine API is crucial for ensuring product quality and regulatory compliance. Several strategies can be implemented:
-
Raw Material Control: Sourcing high-purity cyanogen bromide with minimal free bromine content is a critical first step.
-
Process Optimization:
-
Stoichiometry: Careful control of the molar ratio of cyanogen bromide to the Epinastine precursor can minimize side reactions.
-
Temperature and Reaction Time: Optimizing these parameters can favor the desired cyclization reaction over the competing bromination.
-
pH Control: Maintaining the optimal pH throughout the reaction can influence the reactivity of the species involved.
-
-
Purification: Developing a robust purification process, such as recrystallization or chromatography, to effectively remove this compound from the crude Epinastine product.
-
Specification Setting: Establishing a stringent acceptance criterion for this compound in the final API specification, based on ICH guidelines and toxicological data.
Regulatory and Toxicological Considerations
The presence of this compound must be addressed from a regulatory and safety perspective.
-
ICH Q3A/Q3B Guidelines: The levels of this compound must be reported, identified, and qualified if they exceed the thresholds defined in these guidelines. [3][4][5][6]* Toxicological Assessment: A toxicological evaluation of this compound may be required to assess its potential risks. This could involve in-silico toxicity predictions, in-vitro genotoxicity assays, and, if necessary, in-vivo toxicity studies. The toxicity of brominated aromatic compounds can vary widely, and a specific assessment for this compound is necessary. [14]* Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. [15]If the level of this compound exceeds the qualification threshold, a comprehensive toxicological data package must be submitted to regulatory authorities.
Conclusion
The discovery of this compound as a process-related impurity in the synthesis of Epinastine underscores the critical importance of a thorough understanding of the reaction mechanisms and potential side reactions in pharmaceutical manufacturing. The use of cyanogen bromide, while effective for the desired cyclization, presents a potential source of bromination. Through rigorous process control, the implementation of robust analytical methodologies, and adherence to regulatory guidelines, the levels of this and other impurities can be effectively controlled, ensuring the continued safety and efficacy of Epinastine for patients worldwide. This technical guide provides a framework for understanding and addressing the challenge of this specific impurity, serving as a valuable resource for the pharmaceutical science community.
References
- CN103012408A - Synthesis method of epinastine - Google Patents. (n.d.).
-
Cyanogen bromide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved January 16, 2026, from [Link]
- CN101130544A - Chemical synthesis method for epinastine - Google Patents. (n.d.).
- CN103012408B - Synthesis method of epinastine - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Stabilities of epinastine under various conditions of UPLC-MS/MS and... Retrieved January 16, 2026, from [Link]
-
Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved January 16, 2026, from [Link]
-
Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 16, 2026, from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Cyanogen bromide (CNBr). Retrieved January 16, 2026, from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). cyanogen bromide. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study. Retrieved January 16, 2026, from [Link]
-
Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved January 16, 2026, from [Link]
-
FDA. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved January 16, 2026, from [Link]
-
This compound suppliers USA. (n.d.). Retrieved January 16, 2026, from [Link]
-
ICH. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). Retrieved January 16, 2026, from [Link]
-
PubMed. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Retrieved January 16, 2026, from [Link]
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. Retrieved January 16, 2026, from [Link]
-
Allmpus. (n.d.). EPINASTINE EP IMPURITY B. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study. Retrieved January 16, 2026, from [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Retrieved January 16, 2026, from [Link]
-
Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Epinastine-impurities. Retrieved January 16, 2026, from [Link]
-
NIH. (2023, July 18). Epinastine - StatPearls - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integration of Bromine and Cyanogen Bromide Generators for the Continuous‐Flow Synthesis of Cyclic Guanidines [ouci.dntb.gov.ua]
- 4. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 5. hakon-art.com [hakon-art.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1217052-16-8 [chemicalbook.com]
- 9. This compound suppliers USA [americanchemicalsuppliers.com]
- 10. Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Epinastine and its Process Impurity, 7-Bromo Epinastine
Introduction
Epinastine is a second-generation antihistamine and mast cell stabilizer recognized for its potent H1 receptor antagonist activity.[1] It is primarily formulated in ophthalmic solutions to treat allergic conjunctivitis by inhibiting the release of histamine and other inflammatory mediators.[2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement by global regulatory bodies. The International Council for Harmonisation (ICH) guidelines stipulate that impurities must be identified, quantified, and controlled to ensure the safety and efficacy of pharmaceutical products.
7-Bromo Epinastine is a known impurity of Epinastine, potentially formed during the synthesis process or as a degradation product.[3][4] As such, it is classified as Epinastine EP Impurity B.[3] A well-characterized reference standard of this compound is crucial for the development and validation of analytical methods to ensure that its presence in Epinastine drug substances and products is maintained below the established safety thresholds.[3]
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Epinastine and the quantification of its impurity, this compound. The method is designed for use in quality control (QC) laboratories for release testing and stability studies.
Physicochemical Properties and Reference Standards
Accurate quantification relies on high-purity, well-characterized reference standards.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Epinastine | (Structure image unavailable) | C₁₆H₁₅N₃ | 249.31[3] |
| Epinastine HCl | (Structure image unavailable) | C₁₆H₁₅N₃ • HCl | 285.77[5][6][7] |
| This compound | (Structure image unavailable) | C₁₆H₁₄BrN₃ | 328.21[3][4][] |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a starting point for the separation and quantification of Epinastine and this compound. Analysts should verify and, if necessary, optimize the method for their specific instrumentation and product matrix. The general principles of chromatography outlined in USP General Chapter <621> should be followed.[9][10]
Instrumentation and Chromatographic Conditions
The selection of a C18 stationary phase provides a versatile hydrophobic backbone for retaining both the parent molecule and its slightly more hydrophobic bromo-impurity. A gradient elution is employed to ensure adequate separation from early-eluting polar impurities while providing sharp peaks for the analytes of interest. UV detection at 254 nm is chosen as it offers a reasonable response for both compounds, a common wavelength for aromatic compounds.[11]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC or equivalent | A modern HPLC system capable of reproducible gradient elution and UV detection. |
| Column | Kromasil C18 (250 x 4.6 mm), 5 µm[11] | Provides excellent resolution and peak shape for this class of compounds. |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid.[11] | Buffered aqueous phase to control ionization and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for the analytes. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30°C | Elevated temperature improves peak symmetry and reduces viscosity. |
| Detection | UV at 254 nm[11] | Provides good sensitivity for both Epinastine and its bromo-derivative. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solvent is compatible with the mobile phase to prevent peak distortion. |
Preparation of Solutions
-
Epinastine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Epinastine HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 100 µg/mL of Epinastine and 1 µg/mL of this compound using the stock solutions. This solution is used to verify the resolution and reproducibility of the chromatographic system.
-
Sample Solution: Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) equivalent to 10 mg of Epinastine and transfer to a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume.
Analytical Procedure & System Suitability
Before sample analysis, the system's fitness for purpose must be confirmed. This is achieved through a System Suitability Test (SST) as mandated by pharmacopeias.[12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution (SSS).
-
Evaluate the SST parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs between Epinastine and this compound peaks ≥ 2.0 | Ensures baseline separation of the two components. |
| Tailing Factor (T) | T ≤ 2.0 for the Epinastine peak | Confirms good peak symmetry, indicating an efficient column and appropriate mobile phase. |
| % RSD | ≤ 2.0% for the peak areas of five replicate Epinastine injections | Demonstrates the precision of the injector and the overall system. |
-
Once SST criteria are met, inject the sample solutions for analysis.
Method Validation Principles
The analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[13][14] Validation ensures the reliability of the results.
Validation Parameters
The following characteristics must be considered during method validation:
-
Specificity: The method's ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components. This is typically assessed using forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[11][15]
-
Linearity: Demonstrated directly on the analyte by diluting a standard stock solution to create solutions at several concentration levels. A linear relationship between peak area and concentration should be established.
-
Accuracy: Assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), typically through recovery studies of spiked samples.[11]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98.0% to 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte and impurity. |
| Robustness | System suitability parameters must be met for all varied conditions. |
Visualizations and Diagrams
Experimental Workflow
The following diagram outlines the logical flow of the analytical process from preparation to final reporting.
Caption: High-level workflow for HPLC analysis of Epinastine.
Method Validation Inter-relationships
This diagram illustrates how core validation parameters collectively ensure a method is suitable for its intended purpose.
Caption: Core components of analytical method validation per ICH Q2(R1).
Chemical Structures
The structural similarity necessitates a highly selective chromatographic method for baseline separation.
Caption: Structures of Epinastine and its 7-Bromo impurity. (Note: Placeholder images are used. Actual structures should be rendered in a chemical drawing tool.)
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of Epinastine and its critical process impurity, this compound. The use of a qualified this compound reference standard is essential for the accurate validation of this method. Adherence to the principles of system suitability and full method validation in accordance with ICH guidelines will ensure that this method is fit for purpose in a regulated quality control environment, ultimately safeguarding product quality and patient safety.
References
-
Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research . Axios Research. Available at: [Link]
-
<621> Chromatography . U.S. Pharmacopeia. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
Epinastine hydrochloride - Physico-chemical Properties . ChemBK. Available at: [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG . World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
USP <621> Chromatography . DSDP Analytics. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]
-
Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. Available at: [Link]
-
Quality Guidelines . ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available at: [Link]
-
Summary of Degradation Studies for Epinastine Hydrochloride . ResearchGate. Available at: [Link]
-
Epinastine Hydrochloride | C16H16ClN3 | CID 157313 . PubChem. Available at: [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity . Semantic Scholar. Available at: [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity . PubMed. Available at: [Link]
-
Epinastine Impurities and Related Compound . Veeprho. Available at: [Link]
-
Determination of epinastine hydrochloride in human plasma by RP-HPLC . ResearchGate. Available at: [Link]
-
Epinastine-impurities . Pharmaffiliates. Available at: [Link]
-
Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays . PMC. Available at: [Link]
-
Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form . ResearchGate. Available at: [Link]
-
This compound | C16H14BrN3 | CID 71306711 . PubChem. Available at: [Link]
- Synthesis method of epinastine - CN103012408A. Google Patents.
-
This compound suppliers USA . ChemSources. Available at: [Link]
-
Improvement of the Synthetic Route for Epinastine Antihistamine . ResearchGate. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. veeprho.com [veeprho.com]
- 3. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 4. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. hakon-art.com [hakon-art.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC-UV/MS Method for the Determination of 7-Bromo Epinastine in Epinastine Hydrochloride
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 7-Bromo Epinastine, a potential impurity in Epinastine hydrochloride drug substance and product. The method utilizes a C18 stationary phase with a gradient elution program and UV detection for quantification, coupled with mass spectrometry (MS) for definitive identification. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in a quality control environment.[1][2][3][4]
Introduction
Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[5] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a known impurity of Epinastine and is listed as Epinastine EP Impurity B.[5][6] Its chemical structure is similar to Epinastine, with the addition of a bromine atom on the dibenzo[c,f]imidazo[1,5-a]azepine ring system.[6] The presence and quantity of such related substances must be carefully monitored.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an analytical method for this compound.
Chemical Structures
Caption: Chemical structures of Epinastine and this compound.
Analytical Method Development
The primary objective of this method development was to achieve adequate separation between Epinastine and this compound, as well as any potential degradation products, with good peak shape and sensitivity. A reversed-phase HPLC approach was selected due to its wide applicability in pharmaceutical analysis for separating compounds with varying polarities.
Rationale for Chromatographic Conditions
-
Column Selection: A C18 column is a common choice for the separation of aromatic and heterocyclic compounds like Epinastine and its bromo-derivative. The non-polar nature of the C18 stationary phase provides good retention for these analytes. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was chosen to ensure high resolution and efficiency.[7]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typically used in RP-HPLC.
-
Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH throughout the analysis, which is crucial for the reproducible ionization and retention of the analytes. A pH of 4.5 was chosen to ensure that the amine groups in both Epinastine and this compound are protonated, leading to better peak shapes.[8]
-
Organic Phase: A mixture of acetonitrile and methanol was used as the organic modifier. Acetonitrile provides good elution strength and low viscosity, while methanol can offer alternative selectivity. A ratio of 4:1 (v/v) acetonitrile to methanol was found to provide optimal separation.[8]
-
Gradient Elution: A gradient elution program was developed to ensure the timely elution of both the less retained Epinastine and the potentially more retained this compound, as well as any other impurities, with good resolution and within a reasonable run time.
-
-
Detection Wavelength: The UV spectrum of Epinastine shows significant absorbance at multiple wavelengths. A detection wavelength of 220 nm was selected as it provides good sensitivity for both Epinastine and its related substances.[8]
-
Mass Spectrometry (MS) Detection: To confirm the identity of the this compound peak, the HPLC system was coupled to a mass spectrometer. The presence of the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the mass spectrum of the impurity peak provides unambiguous identification. High-resolution mass spectrometry can further confirm the elemental composition.[9]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/Vis and Mass Spectrometric Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate, pH 4.5 |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
Sample and Standard Preparation
-
Standard Preparation: A stock solution of this compound reference standard is prepared in diluent (Mobile Phase A:Mobile Phase B, 70:30, v/v) at a concentration of 100 µg/mL. This is further diluted to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: An accurately weighed amount of Epinastine hydrochloride drug substance is dissolved in the diluent to achieve a final concentration of 1 mg/mL.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines for the quantification of impurities.[1][2][3][4]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Epinastine hydrochloride was subjected to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[10]
The results of the forced degradation studies showed that the method was able to separate the main peak of Epinastine from all degradation products and from the this compound peak, demonstrating the specificity and stability-indicating capability of the method.[8][11]
Caption: Workflow for the validation of the analytical method.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
| Linearity | Five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the specification limit were analyzed. | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy (Recovery) | The recovery of this compound was determined by spiking the Epinastine sample with the impurity at three concentration levels (LOQ, 100%, and 150% of the specification limit) in triplicate. | Mean recovery between 80.0% and 120.0% for each level. |
| Precision | ||
| Repeatability | Six replicate injections of the Epinastine sample spiked with this compound at the 100% specification limit were performed on the same day, by the same analyst, and on the same instrument. | Relative Standard Deviation (RSD) ≤ 5.0% |
| Intermediate Precision | The analysis was repeated on a different day by a different analyst using a different instrument. | RSD between the two sets of results ≤ 10.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | Visual evaluation and S/N ratio. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | RSD for six replicate injections at the LOQ ≤ 10.0% |
| Robustness | The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) was evaluated. | The system suitability parameters should remain within acceptable limits. |
| Solution Stability | The stability of the standard and sample solutions was evaluated at room temperature and under refrigerated conditions over 48 hours. | The change in the concentration of this compound should be within ±10.0%. |
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method for the determination of this compound in Epinastine hydrochloride has been successfully developed and validated. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of Epinastine drug substance and formulations. The integration of mass spectrometry provides an unequivocal identification of the impurity, enhancing the reliability of the analytical results.
References
-
Kimbahune, R. V., et al. (2013). Reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops. Indo American Journal of Pharmaceutical Research, 3(9), 7541-7548. Available at: [Link]
- Li, H., et al. (2007). Determination of epinastine hydrochloride in human plasma by RP-HPLC. Chinese Journal of New Drugs, 16(18), 1534-1536.
- Jain, D., et al. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.
-
Jain, D., et al. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. IMSEAR Repository. Available at: [Link]
-
Patel, D., et al. (2020). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace. Available at: [Link]
-
ICH. (2024). ICH Q2(R2) Guideline: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
- Google Patents. (2014). CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.
-
Li, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]
-
Patel, M., et al. (2024). An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment. Impactfactor. Available at: [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Shimadzu. Learn how to conduct structural analysis of impurities in pharmaceuticals. Available at: [Link]
- Google Patents. (2013). CN103012408A - Synthesis method of epinastine.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
- Gumieniczek, A., et al. (2021).
-
QbD Group. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: [Link]
- Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849.
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound). Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 6. This compound | 1217052-16-8 [chemicalbook.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quality Control of Epinastine Using 7-Bromo Epinastine as a Key Impurity Reference Standard
Abstract
This application note presents a comprehensive guide for the quality control (QC) testing of Epinastine, a second-generation antihistamine used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] We detail a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Epinastine hydrochloride and the identification of its critical process-related impurity, 7-Bromo Epinastine (also known as Epinastine EP Impurity B).[3][4][5] The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental design. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment.[6][7][8]
Introduction: The Imperative for Purity in Ophthalmic Drugs
Epinastine is a potent H1 histamine receptor antagonist that also exhibits mast cell stabilizing properties, making it highly effective in mitigating the symptoms of allergic conjunctivitis.[1][9] As an ophthalmic formulation, Epinastine is applied directly to sensitive ocular tissues, elevating the importance of purity and safety to a critical level. Regulatory bodies and pharmacopoeias mandate stringent control over impurities in such drug products to prevent potential adverse effects.[1]
The quality control of an Active Pharmaceutical Ingredient (API) like Epinastine relies on analytical methods that can unambiguously separate and quantify the parent drug from any potential impurities. These impurities can be process-related (arising from the synthetic route) or degradation products that form during storage.[1] A stability-indicating method is one that can resolve the API from all potential impurities and degradants, ensuring that the measured potency of the drug is accurate and that impurities are controlled within their specified limits.[10]
The Role of this compound as a Reference Standard
This compound (CAS No: 1217052-16-8) is a known process-related impurity of Epinastine, officially designated as Epinastine EP Impurity B in the European Pharmacopoeia.[3][4][11] Its structure is closely related to the parent molecule, differing by the substitution of a bromine atom on the dibenzazepine ring system. The presence of this impurity must be monitored and controlled.
The use of a well-characterized reference standard for this compound is fundamental to a robust QC strategy. It serves two primary functions:
-
Identification: It allows for the unambiguous identification of the impurity peak in a chromatogram based on its retention time relative to the standard.
-
Quantification: It enables the accurate measurement of the impurity's concentration, ensuring it does not exceed the safety thresholds established by regulatory guidelines.
This application note provides a validated HPLC-UV method designed specifically for the baseline separation of Epinastine from this compound and potential degradation products.
Experimental Workflow and Rationale
The overall workflow for the quality control analysis is depicted below. This process ensures that every analytical run is preceded by a system suitability check, guaranteeing the validity of the results obtained.
Caption: Quality control workflow for Epinastine analysis.
Detailed Analytical Protocol: Stability-Indicating RP-HPLC
This protocol describes a gradient reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of Epinastine HCl and this compound.
Equipment and Materials
-
HPLC system with gradient elution capability and UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Epinastine Hydrochloride Reference Standard (e.g., EP or USP grade).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric Acid (Analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
The selection of a C18 column provides a versatile non-polar stationary phase, ideal for retaining and separating the moderately polar Epinastine and its bromo-analogue. A gradient elution is employed to ensure adequate separation of early-eluting polar compounds from the main analytes while minimizing the total run time. UV detection at 254 nm is chosen as it provides a strong chromophoric response for the dibenzazepine structure common to both molecules.[10]
| Parameter | Recommended Setting |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 5.2 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% A, 30% B5-20 min: Linear gradient to 30% A, 70% B20-25 min: 30% A, 70% B25-26 min: Linear gradient to 70% A, 30% B26-35 min: 70% A, 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 5.2 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Epinastine Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 20 mg of Epinastine HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of Epinastine HCl and 2 µg/mL of this compound in diluent. This solution is used to verify the resolution between the two peaks.
-
Sample Solution (for API): Accurately weigh about 20 mg of the Epinastine HCl test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a nominal concentration of 200 µg/mL.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform five replicate injections of the System Suitability Solution.
-
Verify that the system suitability criteria (see Table 2) are met.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard and sample solutions for analysis.
-
Integrate the peak areas and calculate the amount of this compound and other impurities in the sample.
Method Validation: A Self-Validating System
To ensure the trustworthiness of this analytical method, it must be validated according to ICH Q2(R1) guidelines.[7][14] Validation demonstrates that the method's performance characteristics are suitable for its intended application.[6][8]
Caption: Core parameters for analytical method validation.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies (exposing the drug to acid, base, oxidative, thermal, and photolytic stress) must be performed.[10][15] The method is specific if the Epinastine peak is resolved from all degradation and impurity peaks, demonstrating its stability-indicating nature.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, linearity should be established from the reporting threshold to 120% of the specification limit.[16] A correlation coefficient (r²) of ≥0.999 is typically required.[10]
-
Accuracy: The closeness of test results to the true value. It is determined by spiking the sample matrix with known quantities of the impurity at different concentration levels (e.g., 3 concentrations, 3 replicates each).[7] The percent recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst): Assessed by varying factors like days, analysts, or equipment.[16] The relative standard deviation (%RSD) should be below a specified limit (e.g., <5% for impurities).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C).[14] This provides confidence in its reliability during routine use.
System Suitability Testing (SST)
SST is an integral part of the method, ensuring the chromatographic system is adequate for the analysis to be performed.[6] These tests are performed before sample analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Epinastine and this compound | Ensures the peaks are baseline separated for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 for the Epinastine peak | Confirms good peak shape, which is essential for accurate quantification. |
| %RSD of Peak Area | ≤ 2.0% for five replicate injections of Epinastine | Demonstrates the precision of the injection and detection system. |
Conclusion
The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products, especially for ophthalmic drugs like Epinastine. This application note provides a detailed, robust, and validated stability-indicating RP-HPLC method for the quality control of Epinastine. By utilizing this compound (EP Impurity B) as a certified reference standard, this protocol enables the accurate identification and quantification of this key process-related impurity. The comprehensive validation approach, grounded in ICH Q2(R1) guidelines, ensures that the method is trustworthy and fit for its intended purpose in a regulated QC laboratory. Adherence to this protocol will support the consistent production of high-quality Epinastine, meeting the stringent requirements of the pharmaceutical industry.
References
- A Validated Stability-Indicating HPLC Assay Method for Epinastine HCl in Bulk Drug. (n.d.). International Journal of Pharmaceutical Erudition.
-
Epinastine Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved from [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 8(11), 1435. Retrieved from [Link]
-
Gumieniczek, A., Berecka-Rycerz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Retrieved from [Link]
-
Peer Review of "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity". (2020). MDPI. Retrieved from [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Retrieved from [Link]
-
Determination of epinastine hydrochloride in human plasma by RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Epinastine - Pharmaceutical Impurities. (n.d.). Chemfeel. Retrieved from [Link]
-
Epinastine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Epinastine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Epinastine Impurities and Related Compounds Manufacturer. (n.d.). Allmpus. Retrieved from [Link]
-
Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(4), 227-233. Retrieved from [Link]
-
El-Didamony, A. M., et al. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(5), 125-132. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
El-Didamony, A. M., et al. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2006). European Medicines Agency. Retrieved from [Link]
-
This compound suppliers USA. (n.d.). Chemicals.co.uk. Retrieved from [Link]
-
Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2019). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of epinastine. (2013). Google Patents.
-
The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. Retrieved from [Link]
-
Epinastin HCl - Uses, DMF, Dossier, Manufacturer, Supplier... (n.d.). PharmaCompass. Retrieved from [Link]
-
Epinastine EP Impurity B (this compound). (n.d.). Axios Research. Retrieved from [Link]
-
Darwish, I. A., et al. (2011). Utilization of bromination reaction for the spectrophotometric assay of domperidone in pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Elestat Clinical Pharmacology Biopharmaceutics Review. (2002). accessdata.fda.gov. Retrieved from [Link]
-
Specifications and Control Tests on the Finished Product. (1992). European Medicines Agency. Retrieved from [Link]
-
Mutic, J., et al. (2007). Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. International Journal of Electrochemical Science. Retrieved from [Link]
-
Barin, J. S., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. Retrieved from [Link]
-
El-Didamony, A. M. (2014). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. Retrieved from [Link]
-
Epinastine (Ophthalmic Route). (2024). Mayo Clinic. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Epinastine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. allmpus.com [allmpus.com]
- 4. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. hakon-art.com [hakon-art.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound suppliers USA [americanchemicalsuppliers.com]
- 13. This compound | 1217052-16-8 [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Isolating 7-Bromo Epinastine from Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed protocol for the isolation and purification of 7-Bromo Epinastine, a known impurity and derivative of the second-generation antihistamine, Epinastine. The methodologies outlined herein are designed to be robust and reproducible, ensuring the attainment of high-purity this compound suitable for use as a reference standard, for further chemical derivatization, or for in-depth pharmacological evaluation.
The strategic approach detailed below is predicated on the fundamental physicochemical differences between this compound and the parent Epinastine molecule, as well as other potential reaction-related impurities. This protocol emphasizes a multi-step purification workflow, commencing with a liquid-liquid extraction to partition the target compound from the crude reaction mixture, followed by preparative high-performance liquid chromatography (HPLC) for fine separation, and culminating in a final crystallization step to yield a highly purified, crystalline solid.
Foundational Principles of the Isolation Strategy
The successful isolation of this compound hinges on exploiting the subtle yet significant alterations in its physicochemical properties imparted by the introduction of a bromine atom onto the dibenzo[c,f]imidazo[1,5-a]azepine core structure.
-
Polarity and Solubility: The bromine atom, being a large and polarizable halogen, increases the molecule's lipophilicity and molecular weight compared to Epinastine. This difference in polarity is the cornerstone of the chromatographic separation. While both compounds are soluble in a range of organic solvents, their partitioning behavior in biphasic systems and their retention characteristics on a reversed-phase HPLC column will differ.
-
Basicity and pKa: Epinastine is a basic compound with a reported pKa of approximately 11.2, attributed to the guanidine-like amidine system within the imidazole ring. The electron-withdrawing nature of the bromine atom is expected to slightly decrease the basicity (lower the pKa) of this compound. This differential basicity can be leveraged during acid-base extractions to selectively partition the compounds.
-
Crystallinity: Epinastine and its salts are known to form stable crystalline structures. It is anticipated that this compound will also exhibit good crystallinity, allowing for a final purification step through recrystallization to remove any remaining amorphous impurities and to obtain a product with high crystalline purity.
Visualizing the Isolation Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Crude this compound reaction mixture | N/A | In-house synthesis |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl), 1 M solution | Volumetric Standard | Standard Supplier |
| Sodium Hydroxide (NaOH), 2 M solution | ACS Reagent Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | Deionized, 18 MΩ·cm | In-house |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Standard Supplier |
| Preparative C18 HPLC Column | e.g., 250 x 21.2 mm, 5 µm | Standard Supplier |
| Analytical C18 HPLC Column | e.g., 150 x 4.6 mm, 5 µm | Standard Supplier |
Step-by-Step Protocol
Part 1: Liquid-Liquid Extraction
-
Dissolution of the Crude Mixture: Following the initial synthetic work-up (quenching and removal of reaction solvents), dissolve the crude residue in dichloromethane (approximately 10 mL of DCM per gram of crude material).
-
Aqueous Wash with Mild Base: Transfer the DCM solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution. This step neutralizes any residual acidic reagents and removes water-soluble inorganic byproducts. Discard the aqueous layer.
-
Acidic Extraction: Extract the organic layer with two portions of 1 M hydrochloric acid. The basic Epinastine and this compound will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. Combine the acidic aqueous extracts.
-
Basification and Back-Extraction: Cool the combined acidic aqueous phase in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is greater than 11. This deprotonates the target compounds, causing them to precipitate or become soluble in an organic solvent. Extract the basified aqueous phase with three portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude mixture of Epinastine and this compound free bases.
Part 2: Preparative HPLC Purification
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A: 0.1% Trifluoroacetic acid in water, and Solvent B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Sample Preparation: Dissolve the crude extract from the previous step in a minimal amount of the initial mobile phase composition (e.g., 80:20 A:B).
-
Chromatographic Separation: Equilibrate the preparative C18 column with the initial mobile phase conditions. Inject the sample and run a gradient elution. A suggested starting gradient is from 20% to 80% Solvent B over 30 minutes at a flow rate appropriate for the column dimensions.
-
Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). Collect fractions corresponding to the eluting peaks. This compound is expected to have a longer retention time than Epinastine due to its increased lipophilicity.
Part 3: Final Purification and Characterization
-
Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC using a similar mobile phase system to identify the fractions containing pure this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be basified with sodium bicarbonate and the product extracted into dichloromethane, followed by drying and evaporation to obtain the free base.
-
Crystallization: Dissolve the purified this compound free base in a minimal amount of a hot solvent in which it is soluble (e.g., acetonitrile or ethanol). Slowly add a non-solvent in which it is insoluble (e.g., water or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum to a constant weight.
-
Identity and Purity Confirmation: Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1][2], Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validating Systems and Quality Control
-
In-process Monitoring: Utilize thin-layer chromatography (TLC) or analytical HPLC during the extraction steps to monitor the partitioning of the target compounds and the removal of impurities.
-
Chromatographic Purity: The purity of the final product should be assessed by analytical HPLC, with a target purity of >98%. The chromatogram should show a single major peak with no significant impurities.
-
Structural Verification: The structure of the isolated this compound should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be consistent with the proposed structure.
Causality Behind Experimental Choices
-
Choice of Extraction Solvents: Dichloromethane is chosen for its excellent ability to dissolve Epinastine and its derivatives, and its immiscibility with water. Ethyl acetate can be an alternative but may be more prone to forming emulsions.
-
pH Adjustment in Extractions: The use of acidic and basic washes is a classic and highly effective method for separating basic compounds from neutral and acidic impurities. The specific pH values are chosen to ensure complete protonation or deprotonation of the target molecules.
-
Reversed-Phase HPLC: This is the method of choice for separating compounds with differing polarities. The C18 stationary phase retains the more nonpolar this compound more strongly than the more polar Epinastine.
-
Trifluoroacetic Acid in Mobile Phase: TFA is a common ion-pairing agent in reversed-phase HPLC for basic compounds. It improves peak shape and resolution by forming an ion pair with the protonated analytes.
-
Crystallization: This final step is crucial for removing any remaining minor impurities and for obtaining a stable, solid form of the compound with high purity. The choice of solvent system for crystallization is critical and may require some empirical optimization.
References
- El-Bagary, R. I., Boshra, A., El-Hakeem, M. M., & Abdelra'oof, A. M. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369.
- Malakar, S., et al. (2011). A validated stability-indicating HPLC assay method for Epinastine HCl in bulk drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 894-902.
-
PubChem. (n.d.). Epinastine hydrochloride. Retrieved from [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound). Retrieved from [Link]
-
Welsh, W. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Liquid Chromatography & Related Technologies, 37(1-5), 330-346. [Link]
Sources
Application Note: Strategic Use of 7-Bromo Epinastine in Forced Degradation Studies for Stability-Indicating Method Development
Abstract
This application note provides a comprehensive guide for researchers and drug development professionals on the application of 7-Bromo Epinastine, a known impurity of Epinastine, in forced degradation studies. The primary objective of such studies is to develop and validate a robust, stability-indicating analytical method in accordance with International Council for Harmonisation (ICH) guidelines. We will detail the rationale behind stress testing, provide step-by-step protocols for inducing degradation under various conditions (hydrolytic, oxidative, photolytic, and thermal), and describe a high-performance liquid chromatography (HPLC) method optimized to resolve Epinastine from its potential degradants, including this compound. The use of a characterized impurity standard like this compound is critical for peak identification, method specificity, and ensuring the overall integrity of the stability data submitted for regulatory approval.
Part 1: Introduction and Scientific Rationale
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life[1]. Regulatory bodies, guided by the ICH, mandate rigorous stability testing to understand how an API's quality changes over time under the influence of environmental factors like temperature, humidity, and light[2]. Forced degradation, or stress testing, is a pivotal component of this process. It involves intentionally subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method[1].
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the API in the presence of its impurities and degradation products[3]. This ensures that any changes in the drug's quality can be reliably detected[3].
The Role of this compound
Epinastine is a potent and selective H1-receptor antagonist used in ophthalmic solutions to treat allergic conjunctivitis[4]. During its synthesis or storage, impurities can form. This compound (Figure 1) is recognized as "Epinastine EP Impurity B," a key related substance[5][6]. In the context of forced degradation, this compound serves two primary purposes:
-
A Potential Degradant: While its formation pathway during stress testing is not guaranteed, its structural similarity makes it a plausible degradant that the analytical method must be able to detect.
-
A Critical Reference Standard: It is used to "spike" samples to unequivocally prove the analytical method's specificity. The method must be able to resolve the main Epinastine peak from the this compound peak, demonstrating its suitability for stability analysis.
Figure 1: Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Epinastine | ![]() | C₁₆H₁₅N₃ | 249.31 g/mol |
| This compound | ![]() | C₁₆H₁₄BrN₃ | 328.21 g/mol [5] |
Part 2: Regulatory Framework: ICH Q1A(R2) Guideline
Forced degradation studies are a regulatory requirement outlined in the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products"[2]. This guideline stipulates that stress testing should be conducted to elucidate the intrinsic stability of the drug molecule[2].
Key Principles of ICH Q1A(R2) for Forced Degradation:
-
Purpose: To identify likely degradation products, understand degradation pathways, and validate the analytical procedures used for stability testing[1].
-
Stress Conditions: The API should be exposed to hydrolysis across a wide pH range (e.g., acidic and basic), oxidation, photolysis, and thermal stress[7][8].
-
Extent of Degradation: The goal is not to completely destroy the drug. A target degradation of 5-20% is considered optimal to generate a sufficient amount of degradants for analytical detection without being excessive[3][7].
-
Mass Balance: A crucial aspect of the study is to demonstrate that the sum of the assay value of the API and the levels of all degradation products is close to 100% of the initial value. This confirms that all significant degradants are being detected[9][10].
Part 3: Experimental Design and Protocols
This section provides detailed protocols for conducting a forced degradation study on Epinastine HCl, with a focus on developing a method capable of resolving this compound.
Materials and Reagents
-
Epinastine Hydrochloride (API, reference standard)
-
This compound (Reference Standard)[6]
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
Protocol 1: Forced Degradation of Epinastine HCl
Causality: The objective is to induce 5-20% degradation to produce a representative profile of potential degradants. The conditions below are starting points and may require optimization based on the observed stability of the specific Epinastine HCl batch.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Epinastine HCl in a suitable solvent (e.g., methanol or mobile phase diluent).
-
Acid Hydrolysis:
-
To 1 mL of Epinastine stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 48 hours[11].
-
After incubation, cool the solution to room temperature and neutralize with an equivalent volume of 0.1 N NaOH.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for HPLC analysis.
-
Rationale: Simulates exposure to acidic conditions which can occur in certain formulations or during manufacturing.
-
-
Base Hydrolysis:
-
To 1 mL of Epinastine stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours (Epinastine is often more susceptible to base degradation)[11].
-
After incubation, cool and neutralize with an equivalent volume of 0.1 N HCl.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Rationale: Tests for susceptibility to alkaline environments. Epinastine has shown notable degradation under basic conditions[4][10].
-
-
Oxidative Degradation:
-
To 1 mL of Epinastine stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 48 hours[11].
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Rationale: Assesses the molecule's sensitivity to oxidation, a common degradation pathway. Significant degradation of Epinastine has been observed with 30% H₂O₂[9][10].
-
-
Thermal Degradation:
-
Place solid Epinastine HCl powder in a controlled oven at 60°C for 7 days[9][11].
-
After exposure, dissolve the powder and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Rationale: Evaluates the intrinsic stability of the solid-state drug at elevated temperatures, simulating potential storage excursions.
-
-
Photolytic Degradation:
-
Expose the Epinastine HCl stock solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Rationale: Determines if the drug is light-sensitive, which has implications for packaging and storage. Epinastine has shown some photostability, but degradation can occur, particularly in acidic solutions[12][13][14].
-
Protocol 2: Stability-Indicating HPLC Method
Causality: The chromatographic conditions must be chosen to provide sufficient resolution between the main API peak and all potential process impurities and forced degradation products. The use of a gradient elution is often necessary to separate compounds with different polarities effectively.
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[9][15] |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 5.2 with phosphoric acid[9][15] |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient (specific gradient to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm[9][15] |
| Injection Volume | 10 µL |
Method Validation - Specificity:
-
Analyze Unstressed Sample: Inject the diluted, unstressed Epinastine HCl solution to determine its retention time.
-
Analyze Degraded Samples: Inject each of the prepared forced degradation samples (acid, base, oxidative, thermal, photolytic).
-
Analyze Impurity Standard: Inject a solution of the this compound reference standard to determine its retention time.
-
Spike and Analyze: Prepare a solution containing both Epinastine HCl and this compound. Analyze this solution to confirm that the two peaks are well-resolved (Resolution > 2.0).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Epinastine peak in all stressed samples. This ensures that no degradant peak is co-eluting with the main API peak.
Part 4: Data Interpretation and Visualization
Summary of Expected Results
The results from the forced degradation studies should be summarized to provide a clear picture of the drug's stability profile.
Table 1: Hypothetical Summary of Forced Degradation Results for Epinastine HCl
| Stress Condition | % Assay of Epinastine | % Degradation | No. of Degradation Peaks | Peak Area of this compound (if formed) | Mass Balance (%) |
| Control (Unstressed) | 99.9 | 0.1 | 1 (Impurity A) | Not Detected | 100.0 |
| 0.1 N HCl / 60°C / 48h | 88.5 | 11.5 | 3 | Not Detected | 99.7 |
| 0.1 N NaOH / 60°C / 2h | 82.1 | 17.9 | 4 | 0.8% | 99.5 |
| 30% H₂O₂ / RT / 48h | 85.3 | 14.7 | 2 | 1.2% | 99.8 |
| Dry Heat / 60°C / 7 days | 98.7 | 1.3 | 1 | Not Detected | 100.1 |
| Photolytic | 95.2 | 4.8 | 2 | Not Detected | 99.6 |
Note: This data is illustrative. Actual results may vary.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows and logical connections in the study.
Caption: Experimental workflow for forced degradation of Epinastine HCl.
Caption: Logic flow for validating a stability-indicating method.
Conclusion
Forced degradation studies are an indispensable tool in pharmaceutical development for ensuring drug product quality and stability. The strategic use of known impurity standards, such as this compound, is fundamental to this process. It enables the unambiguous validation of a stability-indicating analytical method's specificity, ensuring that the method can reliably separate and quantify the active ingredient from its potential degradation products. This detailed application note provides a robust framework and actionable protocols for researchers to successfully execute these critical studies, ultimately supporting the development of safe and effective medicines and facilitating a smoother regulatory submission process.
References
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved from [Link]
- Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. (2012). Research Journal of Recent Sciences. Retrieved from [Link]
-
A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. (2016). ResearchGate. Retrieved from [Link]
-
Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. (n.d.). IMSEAR Repository. Retrieved from [Link]
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Retrieved from [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests. (2020). Semantic Scholar. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
- Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021).
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. (n.d.). J-Global. Retrieved from [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]
-
ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. (2014). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). PharmaTutor. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Epinastine EP Impurity B (this compound). (n.d.). Axios Research. Retrieved from [Link]
-
Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound suppliers USA. (n.d.). Chemicals.co.uk. Retrieved from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Summary of forced degradation results. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. longdom.org [longdom.org]
- 4. isca.me [isca.me]
- 5. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. hakon-art.com [hakon-art.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tsijournals.com [tsijournals.com]
Application Notes & Protocols for In Vivo Investigation of 7-Bromo Epinastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 7-Bromo Epinastine, a novel halogenated derivative of the second-generation antihistamine, Epinastine. While Epinastine is a well-characterized compound with established efficacy in treating allergic conditions like allergic conjunctivitis, the pharmacological profile of its 7-Bromo analog has not been extensively reported.[1] These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound's efficacy, potency, and duration of action in a validated animal model of ocular allergy. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
Epinastine is a potent and selective H1-receptor antagonist that also functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators.[2][3][4] Its chemical structure limits its ability to cross the blood-brain barrier, thereby avoiding the sedative effects common to first-generation antihistamines.[1][2] It is primarily used as a topical ophthalmic solution for allergic conjunctivitis.[5][6]
The introduction of a bromine atom at the 7th position of the Epinastine scaffold to create this compound is a deliberate medicinal chemistry strategy. Halogenation is a common technique used to modify the physicochemical properties of a drug candidate.[7][8] The addition of a bromine atom can:
-
Alter Lipophilicity: Potentially enhancing membrane permeability and tissue penetration.
-
Modulate Receptor Binding: The size and electronegativity of bromine could influence the affinity and selectivity for the H1 receptor and other secondary targets (e.g., α1, α2, 5-HT2 receptors).[3][9]
-
Impact Pharmacokinetics: Affecting the metabolic profile and half-life of the compound.[10]
Given the established anti-allergic properties of the parent compound, the primary hypothesis is that this compound will retain antihistaminic and mast cell-stabilizing activity. The key investigative questions are whether this modification enhances potency, extends the duration of action, or alters the safety profile. The most logical starting point for in vivo investigation is a model that directly reflects Epinastine's primary clinical use: allergic conjunctivitis.[11][12]
Proposed Mechanism of Action
This compound is hypothesized to act via a dual mechanism, consistent with its parent compound, Epinastine.[1][2]
-
Direct H1-Receptor Antagonism: Competitively and reversibly binds to histamine H1 receptors on endothelial cells and sensory neurons, preventing histamine from inducing symptoms of itching, vasodilation (redness), and vascular permeability (swelling).
-
Mast Cell Stabilization: Inhibits the degranulation of mast cells upon allergen exposure, preventing the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[2][4]
The following diagram illustrates the proposed site of action within the allergic response pathway.
Caption: Proposed dual mechanism of this compound.
Application Note: Murine Model of Ovalbumin-Induced Allergic Conjunctivitis
To assess the in vivo efficacy of this compound, a well-established murine model of ovalbumin (OVA)-induced allergic conjunctivitis is recommended.[13][14][15] This model effectively recapitulates the key features of human allergic conjunctivitis, including an IgE-mediated early-phase reaction and a late-phase inflammatory cell infiltration.[16]
Why this Model?
-
Clinical Relevance: The pathophysiology, involving allergen sensitization and subsequent challenge, mimics the human condition.[11][13]
-
Robustness & Reproducibility: The use of OVA as an antigen provides a consistent and strong allergic response.[14]
-
Translatability: Mice are the preferred species for investigating the immunological basis of ocular allergy due to the availability of reagents and genetically modified strains.[11][15]
-
Quantitative Endpoints: The model allows for objective and quantitative measurements, including clinical scoring and cellular analysis, which are crucial for evaluating drug efficacy.[14][17]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for evaluating the efficacy of topically administered this compound in an OVA-induced allergic conjunctivitis model in BALB/c mice.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Test Compound: this compound (synthesis required, purity >98%).
-
Positive Control: Epinastine HCl Ophthalmic Solution (0.05%).[3]
-
Vehicle: Sterile saline with 0.01% benzalkonium chloride (or vehicle used to formulate this compound).
-
Antigen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Alum, Imject™ Alum, Thermo Fisher).
-
Anesthetics: Ketamine/Xylazine cocktail for injection.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Histology: Formalin, hematoxylin, and eosin (H&E) stain, toluidine blue stain.
Experimental Workflow Diagram
Caption: Workflow for OVA-induced allergic conjunctivitis study.
Step-by-Step Procedure
Part A: Sensitization Phase
-
Acclimatization (Day 0): Acclimatize BALB/c mice for at least 7 days before the experiment begins.
-
Primary Sensitization (Day 1): Prepare an emulsion of 100 µg OVA mixed with 2 mg of Alum adjuvant in 200 µL of sterile PBS. Administer via intraperitoneal (IP) injection.
-
Booster Sensitization (Day 14): Administer a second IP injection of the same OVA/Alum emulsion to boost the immune response.
Part B: Treatment and Challenge Phase (Day 20)
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Naive (No sensitization, no treatment)
-
Group 2: Vehicle Control (Sensitized + Vehicle)
-
Group 3: Positive Control (Sensitized + 0.05% Epinastine HCl)
-
Group 4: Test Article (Sensitized + this compound, e.g., 0.05% solution)
-
-
Topical Pre-treatment: Under light anesthesia, instill 5 µL of the corresponding treatment solution into the conjunctival sac of the right eye of each mouse. The left eye can serve as an internal control.
-
Allergen Challenge: Thirty minutes after treatment, topically challenge the right eye of all sensitized mice with 5 µL of OVA solution (10 mg/mL in PBS). Naive mice receive PBS only.
Part C: Evaluation Phase
-
Early-Phase Assessment (30 minutes post-challenge):
-
Evaluate and score clinical signs of allergic conjunctivitis (see Table 1 for scoring criteria). Key signs include conjunctival redness (hyperemia), swelling (chemosis), and eye-rubbing frequency.
-
-
Late-Phase Assessment (24 hours post-challenge):
-
Repeat the clinical scoring.
-
Euthanize mice and collect conjunctival tissue and blood samples.
-
-
Tissue Processing and Analysis:
-
Fix conjunctival tissue in 10% formalin for histological analysis. Embed in paraffin, section, and stain with H&E to count infiltrating eosinophils and with Toluidine Blue to count mast cells.
-
Collect blood via cardiac puncture to separate serum. Use ELISA kits to measure total and OVA-specific IgE levels.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine significance.
Table 1: Clinical Scoring System for Allergic Conjunctivitis
| Score | Conjunctival Redness (Hyperemia) | Eyelid Swelling (Chemosis) |
| 0 | Normal | None |
| 1 | Mildly red vessels | Mild swelling |
| 2 | Moderately red vessels | Moderate swelling |
| 3 | Diffuse, beefy red | Severe swelling (eye closed) |
| A composite clinical score is calculated by summing the scores for each parameter. |
Table 2: Example Data Summary Table
| Treatment Group | Composite Clinical Score (Mean ± SEM) @ 30 min | Eosinophil Count / section (Mean ± SEM) @ 24 hr | OVA-specific IgE (ng/mL) (Mean ± SEM) |
| Naive | 0.1 ± 0.1 | 5 ± 2 | < 10 |
| Vehicle Control | 4.8 ± 0.5 | 150 ± 20 | 1250 ± 150 |
| Epinastine HCl (0.05%) | 1.5 ± 0.3 | 45 ± 8 | 1180 ± 160 |
| This compound (0.05%) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| *p < 0.05 compared to Vehicle Control. |
Interpretation of Expected Results:
-
A significant reduction in the clinical score in the this compound group compared to the vehicle control would indicate efficacy in suppressing the early-phase allergic reaction.[5]
-
A significant reduction in eosinophil infiltration at 24 hours would demonstrate an effect on the late-phase inflammatory response.
-
The drug is not expected to significantly alter systemic IgE levels in this acute model, as its mechanism is focused on blocking the downstream effects of allergen exposure.
References
-
StatPearls. (2023, July 18). Epinastine. NCBI Bookshelf. [Link]
-
Pahl, A., & Rist, F. (2001). Animal models of allergic and inflammatory conjunctivitis. PubMed. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Epinastine Hydrochloride? Patsnap. [Link]
-
U.S. Food and Drug Administration. (n.d.). ELESTAT® (epinastine HCl ophthalmic solution) 0.05% Prescribing Information. Accessdata.fda.gov. [Link]
-
Pediatric Oncall. (n.d.). Epinastine - Mechanism, Indication, Dosing, Adverse Effect. [Link]
-
Schroder, T., et al. (2016). A model of allergic conjunctivitis in transgenic mice with humanized FcεRIα. Investigative Ophthalmology & Visual Science. [Link]
-
ResearchGate. (2024, April 1). Experimental in-vivo animal models for asthma/ allergic asthma: importance and documented parameters- A review. ResearchGate. [Link]
-
Melior Discovery. (n.d.). Animal Asthma Model. [Link]
-
Gomes, P. J., et al. (2005). Development of an animal model for allergic conjunctivitis: influence of genetic factors and allergen concentration on immune response. PubMed. [Link]
-
Miyazaki, D., & Ono, S. J. (2007). Immune Regulatory Mechanisms in Allergic Conjunctivitis: Insights from Mouse Models. Current Eye Research. [Link]
-
Charles River Laboratories. (n.d.). Asthma Models. [Link]
-
Oncodesign Services. (n.d.). Asthma models | Lung Inflammation. [Link]
-
Foster, W. M., et al. (2021). Asthma: The Use of Animal Models and Their Translational Utility. MDPI. [Link]
-
Fujishima, H., et al. (2014). Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge. Annals of Allergy, Asthma & Immunology. [Link]
-
Greiner, J. V., et al. (2001). Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis. PubMed. [Link]
-
Creative Biolabs. (n.d.). Allergic Conjunctivitis Modeling & Pharmacodynamics Service. [Link]
-
Abelson, M. B., et al. (2002). Efficacy and tolerability of ophthalmic epinastine: a randomized, double-masked, parallel-group, active- and vehicle-controlled environmental trial in patients with seasonal allergic conjunctivitis. PubMed. [Link]
-
Bungay, P. M., et al. (1979). Pharmacokinetics of halogenated hydrocarbons. PubMed. [Link]
-
ClinicalTrials.gov. (2024, January 19). A Study to Evaluate the Efficacy and Safety of Epinastine Hydrochloride Eye Drops in the Treatment of Chinese Seasonal Allergic Conjunctivitis Patients. [Link]
-
Cochrane Library. (2005, October 31). Phase III Study on the Efficacy and Safety of Epinastine Hydrochloride Dry Syrup in Pediatric Patients with Atopic Dermatitis. [Link]
-
Withey, J., et al. (1983). Effect of vehicle on the pharmacokinetics and uptake of four halogenated hydrocarbons from the gastrointestinal tract of the rat. Semantic Scholar. [Link]
-
Kümmerer, K., et al. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]
-
PubMed. (2025, April 5). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. [Link]
-
Minami, T., et al. (2019). In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. PLOS ONE. [Link]
-
Minami, T., et al. (2019). In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. PLOS ONE. [Link]
-
Sharif, N. A., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine. Investigative Ophthalmology & Visual Science. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of ophthalmic epinastine: a randomized, double-masked, parallel-group, active- and vehicle-controlled environmental trial in patients with seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of allergic and inflammatory conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergic Conjunctivitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Development of an animal model for allergic conjunctivitis: influence of genetic factors and allergen concentration on immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Immune Regulatory Mechanisms in Allergic Conjunctivitis: Insights from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asthma models | Lung Inflammation | Preclinical Services [oncodesign-services.com]
Application Notes and Protocols for 7-Bromo Epinastine in Drug Metabolism and Pharmacokinetic Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Analog Internal Standards in Bioanalysis
The quantitative analysis of xenobiotics in complex biological matrices is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. Accuracy and precision in these measurements are paramount for reliable interpretation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the variability introduced during sample preparation and analysis, including extraction inefficiencies, matrix effects, and instrument response fluctuations. To counteract these variables, an internal standard (IS) is employed.[1] An ideal IS mimics the analyte's chemical and physical properties, co-eluting closely and experiencing similar matrix effects, thereby ensuring robust and reproducible quantification.[1][2][3][4]
Stable isotope-labeled (SIL) internal standards, where atoms like 13C or 2H replace 12C or 1H, are considered the gold standard. However, their synthesis can be costly and time-consuming. A practical and effective alternative is the use of a structural analog, particularly a halogenated analog, as an internal standard.[2][3][4] 7-Bromo Epinastine, a synthetic analog of the second-generation antihistamine Epinastine, is designed for this purpose. The introduction of a bromine atom offers several advantages:
-
Distinct Mass Shift: The bromine isotopes (79Br and 81Br) provide a clear and significant mass difference from the parent drug, Epinastine, preventing cross-signal interference during MS detection.[5]
-
Similar Physicochemical Properties: The addition of a bromine atom is a relatively conservative structural modification, preserving the core structure and polarity. This similarity ensures that this compound will have comparable extraction recovery and chromatographic retention behavior to Epinastine.
-
Metabolic Inertness: While not guaranteed, halogenation can sometimes increase metabolic stability.[6][7] Given that Epinastine itself is poorly metabolized[8][9][10][11], it is highly probable that this compound will also resist significant metabolism in the in vitro and in vivo systems described, making it a stable reference compound throughout the analytical process.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in key DMPK studies of Epinastine. The methodologies are designed to align with regulatory expectations for bioanalytical method validation as outlined by the FDA.[12][13][14][15]
Pharmacokinetic Profile of Epinastine: A Brief Overview
Epinastine is a histamine H1 receptor antagonist with a favorable safety profile, partly due to its limited metabolism and penetration of the blood-brain barrier.[16][17][18] Key pharmacokinetic parameters in humans include:
-
Absorption: Rapidly absorbed after oral administration, with an absolute bioavailability of approximately 40%.[9][11]
-
Distribution: Moderately binds to plasma proteins (~64%) and distributes extensively into body tissues.[19][20]
-
Metabolism: Epinastine is poorly metabolized in human liver microsomes.[8][9][10][11] The minor metabolism that does occur is mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and to a lesser extent, CYP2B6.[8][10][20]
-
Excretion: Primarily excreted unchanged in urine and feces.[9][11][20]
This limited metabolism makes Epinastine an ideal candidate for studies where the primary focus is on absorption, distribution, and excretion of the parent drug.
Application 1: In Vitro Metabolic Stability Assessment
The objective of an in vitro metabolic stability assay is to determine the rate at which a drug is cleared by metabolic enzymes, typically in liver subcellular fractions like microsomes or S9.[21][22][23][24] This provides an estimate of the intrinsic clearance (CLint) of a compound.
Rationale for Experimental Design
This protocol uses human liver microsomes, which contain the majority of Phase I (e.g., CYP450) enzymes responsible for drug metabolism.[22][23] By incubating Epinastine at a set concentration and measuring its disappearance over time, we can calculate its metabolic half-life (t1/2) and intrinsic clearance. This compound is added during the sample quenching step to normalize for any analyte loss during sample processing and for variations in LC-MS/MS injection volume and instrument response.
Experimental Workflow: Metabolic Stability
Caption: Workflow for an in vivo pharmacokinetic study of Epinastine in rats.
Detailed Protocol: Oral PK Study in Rats
-
Animal Husbandry & Dosing:
-
Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Prepare a homogenous suspension of Epinastine in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Administer a single oral dose of Epinastine (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (~100 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Sample Bioanalysis:
-
Prepare calibration standards by spiking known concentrations of Epinastine into blank rat plasma. Also prepare quality control (QC) samples at low, medium, and high concentrations.
-
Thaw plasma samples (unknowns, standards, and QCs) on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing this compound (100 ng/mL).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an analysis plate or vials for LC-MS/MS analysis.
-
Data Presentation & Analysis
The plasma concentration of Epinastine at each time point is quantified using the calibration curve. These data are then used to generate a plasma concentration-time profile.
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 85.2 ng/mL |
| Tmax | Time to reach Cmax | 2.0 h |
| AUC0-t | Area under the curve from time 0 to the last measured time point | 450 ngh/mL |
| AUC0-inf | Area under the curve extrapolated to infinity | 475 ngh/mL |
| t1/2 | Elimination half-life | 6.5 h |
Data are hypothetical and for illustrative purposes.
Pharmacokinetic parameters are calculated using non-compartmental analysis software. The results provide a comprehensive picture of the drug's behavior in vivo.
Conclusion
This compound serves as an exemplary tool for the robust bioanalytical quantification of Epinastine in a variety of DMPK studies. Its structural similarity and distinct mass allow it to function as a reliable internal standard, correcting for variability in sample processing and analysis. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro metabolic stability assays and in vivo pharmacokinetic studies, enabling researchers to generate high-quality, reproducible data essential for drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Kishimoto, W., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. PubMed. [Link]
-
National Institutes of Health. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. NIH. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Sasaki, T., et al. (1997). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. PubMed. [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]
-
Rodriguez, H., et al. (2013). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. PubMed. [Link]
-
Sarashina, A., et al. (2005). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. PubMed Central. [Link]
-
Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Link]
-
Rodriguez, H., et al. (2013). (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Grokipedia. Epinastine. [Link]
-
Kishimoto, W., et al. (1997). (Open Access) Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. SciSpace. [Link]
-
Singh, G., & Tripathy, K. (2023). Epinastine. StatPearls - NCBI Bookshelf. [Link]
-
Sarashina, A., et al. (2004). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. SciSpace. [Link]
-
Veerman, G. D. M., et al. (2019). Study Protocol for a Pilot, Open-Label, Prospective, and Observational Study to Evaluate the Pharmacokinetics of Drugs Administered to Patients during Extracorporeal Circulation; Potential of In Vivo Cytochrome P450 Phenotyping to Optimise Pharmacotherapy. MDPI. [Link]
-
U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]
-
BioIVT. Drug Metabolism Assays. [Link]
-
Oba, J. K., & Ratajczak, T. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]
-
Creative Biolabs. In Vitro Metabolism Studies. [Link]
-
Grimm, F. A., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]
-
Noble, C., et al. (2018). Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A. PubMed. [Link]
-
Yan, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
Mabry, K. M., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. PubMed. [Link]
-
Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
-
Wikipedia. 2C-B. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. (1997) | Wataru Kishimoto | 24 Citations [scispace.com]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. hhs.gov [hhs.gov]
- 16. researchgate.net [researchgate.net]
- 17. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. bioivt.com [bioivt.com]
- 22. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 24. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing 7-Bromo Epinastine Affinity using Competitive Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Bromo Epinastine, an analog of the antihistamine Epinastine, in competitive binding assays. Epinastine is a multi-faceted agent with high affinity for histamine H1 receptors and notable activity at adrenergic and serotonin receptors.[1][2] Consequently, characterizing the binding profile of its analogs, such as this compound, is essential for understanding their potential pharmacological activity. This guide details the scientific principles of competitive binding, offers validated, step-by-step protocols for determining the inhibition constant (Kᵢ) of this compound at histamine H1 and α-adrenergic receptors, and provides a framework for robust data analysis and interpretation.
Scientific Background and Principles
The Pharmacological Landscape: Epinastine's Receptor Profile
To effectively design a binding assay for this compound, it is crucial to understand the receptor profile of its parent compound, Epinastine. Epinastine is a second-generation antihistamine that exhibits a complex mechanism of action, which includes not only potent antagonism of histamine H1 receptors but also mast cell stabilization.[3][4][5] Its therapeutic efficacy is rooted in its affinity for multiple receptor types.
-
Histamine H1 Receptor (H1R): Epinastine demonstrates high binding affinity for the H1 receptor, with reported IC₅₀ values as low as 9.8 nM.[1] This interaction is the primary basis for its antihistaminic effects, blocking the signaling cascade that leads to allergic symptoms.[2][6]
-
Histamine H2 Receptor (H2R): Epinastine has a much lower affinity for the H2 receptor, approximately 400 times less than for H1R, ensuring high selectivity.[1][7]
-
Adrenergic Receptors: The compound shows marked affinity for α₁ and α₂-adrenergic receptors.[1][2]
-
Serotonin Receptors: Affinity for the 5-HT₂ receptor has also been established.[1][2]
This profile suggests that a thorough characterization of this compound should, at a minimum, assess its affinity for the H1R and consider key adrenergic subtypes.
The Test Ligand: this compound
This compound is a brominated analog and known impurity of Epinastine.[8][][10] As a research chemical, its primary utility lies in its role as an unlabeled competitor in binding assays to determine its own receptor affinity profile relative to the parent compound or other ligands.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrN₃ | PubChem[11] |
| Molecular Weight | 328.21 g/mol | PubChem[11] |
| CAS Number | 1217052-16-8 | Axios Research[10] |
| IUPAC Name | 16-bromo-2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | PubChem[11] |
The Methodology: Principles of Competitive Binding
Competitive binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled ligand for a receptor.[12][13] The core principle involves a competition between a labeled ligand (typically radiolabeled, with a known affinity) and the unlabeled test compound (this compound) for a finite number of receptor binding sites.[14] As the concentration of the unlabeled compound increases, it displaces the labeled ligand, reducing the measured signal. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value is then used to calculate the inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound.[15][16]
Caption: Principle of a competitive binding assay.
Assay Design and Validation
A robust competitive binding assay is built upon a properly validated system. Before determining the Kᵢ of this compound, preliminary experiments are required to characterize the interaction between the radioligand and the receptor preparation.
Source of Receptors
The most common source of receptors is membrane preparations from cultured cells engineered to stably or transiently express a high density of the target receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[17][18] This ensures a homogenous and well-defined receptor population.
Radioligand Selection and Characterization
The choice of radioligand is critical. It must be specific to the target receptor and possess high affinity to ensure a sufficient signal-to-noise ratio.
-
For Histamine H1R: [³H]-mepyramine is a widely used and well-characterized antagonist radioligand.[17][19][20]
-
For α₁-Adrenergic Receptors: [³H]-prazosin is a standard selective antagonist radioligand.[21]
A saturation binding experiment must be performed first to determine two key parameters for the chosen radioligand:
-
Kᴅ (Equilibrium Dissociation Constant): Measures the affinity of the radioligand for the receptor. The concentration of radioligand used in subsequent competition assays should ideally be at or below its Kᴅ value.[15]
-
Bₘₐₓ (Maximum Binding Capacity): Represents the total number of receptors in the preparation. This helps in optimizing the amount of membrane protein per well to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion effects.[15]
Optimization of Assay Conditions
-
Incubation Time: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This is determined by an association kinetics experiment where specific binding is measured at various time points. For many GPCRs, 60-120 minutes at 25°C is adequate.[22]
-
Nonspecific Binding (NSB): NSB is the portion of the radioligand that binds to components other than the target receptor. It is determined by adding a high concentration (typically 1000-fold the Kᵢ) of a known, unlabeled antagonist (e.g., mianserin for H1R, phentolamine for α-adrenergic receptors) to saturate the specific sites.[17][21] A valid assay should have low NSB, with specific binding accounting for >80% of total binding at the Kᴅ concentration of the radioligand.[15]
Caption: General experimental workflow for a competitive binding assay.
Detailed Experimental Protocols
Protocol 3.1: Histamine H1 Receptor Competitive Binding Assay
This protocol is designed to determine the affinity of this compound for the human histamine H1 receptor using [³H]-mepyramine.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-mepyramine (Specific Activity: 20-30 Ci/mmol)
-
Test Compound: this compound, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.
-
NSB Control: 10 µM Mianserin
-
Receptor Source: Membrane preparation from HEK293T cells expressing human H1R, diluted in assay buffer to a pre-optimized concentration (e.g., 15-30 µg protein/well).[22]
-
Filtration System: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail & Counter.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (TB), Nonspecific Binding (NSB), and each concentration of this compound.
-
Reagent Addition: Add reagents to the wells in the following order for a final volume of 200 µL:[22]
-
50 µL of Assay Buffer (for TB wells) OR 10 µM Mianserin (for NSB wells) OR this compound dilution.
-
50 µL of [³H]-mepyramine diluted in assay buffer to a final concentration at or near its Kᴅ (e.g., 1-5 nM).[22]
-
100 µL of the H1R membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[22]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 3.2: α₁-Adrenergic Receptor Competitive Binding Assay
This protocol can be adapted to determine the affinity of this compound for α₁-adrenergic receptors using [³H]-prazosin.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-prazosin (Specific Activity: 70-90 Ci/mmol)
-
Test Compound: this compound dilution series.
-
NSB Control: 10 µM Phentolamine
-
Receptor Source: Membrane preparation from cells expressing the target α₁-adrenergic receptor subtype.
Procedure: The procedure is analogous to the H1R protocol. Key differences include the use of [³H]-prazosin as the radioligand, phentolamine for determining NSB, and a receptor source expressing the appropriate α₁-adrenergic subtype.
Data Analysis and Interpretation
Proper data analysis is essential to extract meaningful affinity constants from the raw CPM data.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 10. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 11. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. graphpad.com [graphpad.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. studylib.net [studylib.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha-adrenergic receptor subtypes: quantitative assessment by ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Experimental models for evaluating 7-Bromo Epinastine toxicity
Application Note & Protocols
Topic: A Tiered Strategy for Evaluating the Preclinical Toxicity of 7-Bromo Epinastine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to evaluating the toxicological profile of this compound, a derivative of the second-generation antihistamine, Epinastine.[1][2] Given that Epinastine is a well-characterized H1 receptor antagonist and mast cell stabilizer, it is imperative to conduct a thorough safety assessment of its brominated analogue to identify any potential liabilities introduced by the chemical modification.[3][4] We present a tiered, multi-modal testing strategy that progresses from high-throughput in vitro screens to whole-organism and mammalian models. This approach is designed to efficiently identify hazards, elucidate mechanisms of toxicity, and establish a robust safety profile, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5] The protocols herein are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance.[6][7]
Introduction: The Rationale for a Tiered Toxicological Assessment
This compound is a structural analogue of Epinastine, a non-sedating antihistamine with a favorable safety profile.[2][8] While Epinastine is known to be a potent H1 receptor antagonist and mast cell stabilizer, the introduction of a bromine atom necessitates a full toxicological evaluation.[3][4] Halogenation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor affinity, and potential for off-target effects.
A tiered approach to toxicity testing is a scientifically sound and resource-efficient strategy. It begins with broad, rapid in vitro assays to screen for potential hazards at the cellular level.[9][10] Positive findings or areas of concern identified in these initial screens can then be investigated with more complex, targeted models. This progressive workflow ensures that animal studies are only conducted when necessary and are well-informed by prior data, thereby optimizing study design and adhering to ethical best practices.
This guide details a three-tiered strategy:
-
Tier 1: Foundational In Vitro Screening: Rapid assessment of general cytotoxicity, cardiotoxicity, and hepatotoxicity.
-
Tier 2: Rapid In Vivo Developmental Toxicity: Using the zebrafish embryo model to screen for teratogenicity and developmental effects.
-
Tier 3: Definitive Mammalian Toxicity Studies: In-depth evaluation of acute and repeated-dose toxicity in rodent models according to OECD guidelines.
Tier 1: Foundational In Vitro Toxicity Screening
The objective of Tier 1 is to perform a rapid, high-throughput evaluation of cellular toxicity to identify potential liabilities and establish a working concentration range for subsequent assays.[11]
General Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] A reduction in metabolic activity in the presence of this compound indicates a cytotoxic effect. This initial screen is critical for determining the compound's potentcy in causing cell death and for selecting appropriate, non-lethal concentrations for more mechanistic assays.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation: Example IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| HepG2 | Human Liver | 75.2 |
| HEK293 | Human Kidney | 98.5 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
Cardiotoxicity Screening (hERG Potassium Channel Assay)
Causality: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary mechanism behind drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes.[13][14] Many first-generation antihistamines were withdrawn from the market due to this effect. Although Epinastine is known to be safe in this regard, the structural modification in this compound could alter its interaction with the hERG channel, making this assay a critical safety checkpoint.[15]
Protocol: Automated Patch Clamp Electrophysiology
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols.
-
System Setup: Prime the automated patch clamp system (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular solutions.[13]
-
Cell Loading: Load the prepared cell suspension into the system. The system will automatically capture individual cells and form gigaseals.
-
Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit and measure the hERG tail current. The FDA recommends a protocol of repeated 5-second pulses.[16] Record a stable baseline current in the presence of vehicle solution (e.g., 0.3% DMSO).
-
Compound Application: Apply this compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell. Allow for a 3-5 minute incubation at each concentration.
-
Positive Control: Use a known hERG inhibitor, such as E-4031 or Cisapride, to confirm assay sensitivity.[13][16]
-
Data Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualization: hERG Assay Workflow
Caption: Automated patch clamp workflow for hERG channel inhibition.
Data Presentation: Example hERG Inhibition Data
| Compound | IC₅₀ (µM) | Interpretation |
| Vehicle (0.3% DMSO) | > 100 | No Inhibition |
| E-4031 (Positive Control) | 0.025 | Potent Inhibitor |
| This compound | 27.5 | Moderate Inhibitor |
Tier 2: Rapid In Vivo Developmental Toxicity Assessment
Causality: The zebrafish (Danio rerio) embryo model serves as an intermediate step between in vitro assays and full-scale mammalian studies.[5] Its rapid, external, and transparent development allows for real-time observation of organogenesis.[17][18] This assay can quickly identify potential teratogens—substances that cause developmental malformations—and provide a Teratogenic Index (TI), which compares the concentration causing malformations to the concentration causing lethality. A high TI suggests a specific teratogenic risk.[19]
Protocol: Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and select healthy, viable ones at the 4-64 cell stage.[17]
-
Solution Preparation: Prepare a range of this compound concentrations in embryo medium (E3 medium). Include a vehicle control (e.g., 0.5% DMSO) and a negative control (E3 medium only).[18]
-
Exposure: At 4-6 hours post-fertilization (hpf), place 10-20 embryos per well in a 24-well plate. Replace the medium with the prepared test solutions.[17]
-
Incubation: Incubate plates at 28.5°C. A semi-static renewal of test solutions at 48 hpf is recommended for compound stability.[18]
-
Endpoint Assessment: Observe embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf.[19]
-
Data Analysis:
-
Calculate the LC₅₀ (Lethal Concentration, 50%) at 120 hpf.
-
Determine the NOAEL (No Observed Adverse Effect Level), the highest concentration at which no significant increase in malformations is observed.[19]
-
Calculate the Teratogenic Index (TI) = LC₅₀ / NOAEL.
-
Visualization: ZEDTA Experimental Timeline
Caption: Timeline for the Zebrafish Embryo Developmental Toxicity Assay.
Data Presentation: Example ZEDTA Results
| Parameter | Value (µM) | Interpretation |
| LC₅₀ (120 hpf) | 85.0 | Lethal concentration |
| NOAEL (120 hpf) | 5.0 | Highest non-teratogenic conc. |
| Teratogenic Index (TI) | 17.0 | Teratogenic Potential |
A TI ≥ 10 is generally considered indicative of teratogenic potential.[19]
Tier 3: Definitive In Vivo Mammalian Toxicity Studies
Causality: While in vitro and zebrafish models are excellent for screening, regulatory bodies worldwide require data from mammalian systems for human health risk assessment.[20] Rodent models provide crucial information on systemic toxicity, target organs, and the establishment of a No-Observed-Adverse-Effect-Level (NOAEL) that is used to calculate safe human starting doses in clinical trials. These studies are conducted following standardized OECD guidelines to ensure reproducibility and global acceptance.[6]
Acute Oral Toxicity (OECD TG 423)
Causality: This study determines the immediate toxicity of a single high dose of the substance. It is used to classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals and provides essential information for handling the compound safely. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.[21]
Protocol: Acute Toxic Class Method
-
Animal Selection: Use healthy, young adult female rats (the use of a single sex is generally considered sufficient).[21]
-
Dosing: Administer the compound sequentially to groups of 3 animals. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg) based on any prior toxicity information.
-
Stepwise Procedure: The outcome of the first group determines the next step:
-
If mortality is high, the dose for the next group is lowered.
-
If no mortality occurs, the dose is increased.
-
Testing is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose level.
-
-
Observation: Animals are observed for 14 days for signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality.[21] Body weights are recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
Causality: This study is designed to identify the adverse effects of repeated exposure and to determine a NOAEL. It provides critical information on target organ toxicity, dose-response relationships, and the potential for cumulative effects. This data is fundamental for the risk assessment of drugs intended for chronic or sub-chronic use.[7]
Protocol: 28-Day Study in Rodents
-
Animal Selection: Use at least 10 male and 10 female rats per group.[22]
-
Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels (low, mid, high).[22] Doses are selected based on acute toxicity data and are intended to produce a range of effects, from no observable effect to clear toxicity at the high dose.
-
Administration: The compound is administered orally (e.g., by gavage) daily for 28 days.
-
In-Life Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Body weight, food and water consumption.
-
End of Study: Detailed functional observations, ophthalmology.
-
-
Pathology:
-
Terminal Procedures: Blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy: All animals are subjected to a full gross necropsy, and organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. If treatment-related effects are found, the corresponding tissues from lower dose groups are also examined.[22]
-
Visualization: 28-Day Repeated Dose Study Design
Caption: Schematic of the 28-day repeated-dose oral toxicity study.
Integrated Testing Strategy and Decision Making
The power of the tiered approach lies in its integrated nature, where results from each stage inform the next.
Caption: Integrated decision-making workflow for toxicity evaluation.
This strategy ensures that a compound with a poor safety profile, such as high cytotoxicity or cardiotoxicity at concentrations close to its expected efficacy, is terminated early. Conversely, a compound with a promising early profile progresses to more definitive studies, with the in vitro and zebrafish data providing invaluable guidance for dose selection in the pivotal mammalian studies.
References
- Wikipedia. OECD Guidelines for the Testing of Chemicals.
- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Cre
- St
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Kosheeka.
- RE-Place. Zebrafish Embryo Developmental Toxicity Assay.
- BenchChem. Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for 1233B.
- Slideshare. hERG Assay.
- MDPI. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
- PubMed Central, NIH.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- National Toxicology Program (NTP). OECD Test Guideline 425.
- PubMed Central, NIH.
- Inotiv. Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing.
- National Toxicology Program (NTP). OECD GUIDELINE FOR TESTING OF CHEMICALS 423.
- Reaction Biology.
- U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- ZeClinics. Zebrafish in Developmental Toxicity Screening for Pharmaceuticals.
- RxList. Epinastine Hydrochloride Ophthalmic Solution Side Effects, Uses, Dosage.
- U.S. Food and Drug Administration (FDA). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
- Umwelt-online.de. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017).
- OECD. Guidelines for the Testing of Chemicals.
- U.S. Food and Drug Administration (FDA).
- ResearchG
- Biomedicus. The Side Effects of Epinastine Hydrochloride.
- MuriGenics. Toxicology.
- Drugs.com. Epinastine ophthalmic Uses, Side Effects & Warnings.
- Dr Jan Willem van der Laan. General toxicity study designs.
- Selleck Chemicals. Epinastine HCl Histamine Receptor inhibitor.
- PubChem, NIH. This compound.
- U.S. Food and Drug Administration (FDA). Elestat Clinical Pharmacology Biopharmaceutics Review.
- ResearchGate.
- PubMed.
- Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride?.
- PubMed Central, NIH. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children.
- Wikipedia. Epinastine.
Sources
- 1. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epinastine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 10. kosheeka.com [kosheeka.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 20. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo Epinastine
Introduction: Welcome to the technical support center for the synthesis of 7-Bromo Epinastine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific Epinastine derivative. This compound, identified as Epinastine EP Impurity B[1][2][3], is a critical compound for reference standard use, impurity profiling, and as a potential intermediate for further functionalization.
The synthesis of this compound presents a classic challenge in organic chemistry: controlling regioselectivity in an electrophilic aromatic substitution on a complex, polycyclic heteroaromatic system. This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the theoretical grounding necessary to empower you to overcome experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a derivative of Epinastine, a second-generation antihistamine, where a bromine atom is substituted at the 7th position of the dibenzo[c,f]imidazo[1,5-a]azepine core[2]. Its primary significance is as a registered impurity of Epinastine (specifically, Epinastine EP Impurity B)[1][3][4]. For pharmaceutical development and quality control, it is crucial to have pure samples of known impurities to validate analytical methods, assess toxicity, and ensure the purity of the final Active Pharmaceutical Ingredient (API).
Q2: What is the primary challenge in synthesizing this compound?
A2: The core challenge is achieving regioselectivity . The Epinastine molecule has multiple positions on its aromatic rings that are susceptible to electrophilic attack. The goal is to direct the bromine atom specifically to the C-7 position, avoiding the formation of other isomers (e.g., 2-bromo, 8-bromo) or di-substituted products. This requires a careful selection of brominating agents and reaction conditions, grounded in an understanding of electronic and steric effects on the aromatic system[5][6].
Q3: What are the key safety considerations when working with brominating agents?
A3: Many brominating agents are highly corrosive, toxic, and moisture-sensitive.
-
Molecular Bromine (Br₂): Extremely corrosive and toxic with a high vapor pressure. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency bromine spill kit should be available.
-
N-Bromosuccinimide (NBS): A solid that is easier to handle than liquid bromine, but it is a lachrymator and irritant. It can decompose upon heating, so temperature control is important.
-
General Precautions: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used. Always quench residual bromine or active brominating agents carefully with a reducing agent like sodium thiosulfate solution before workup.
Section 2: Troubleshooting Guide & In-Depth Analysis
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying chemical principles.
Q1: My bromination of Epinastine yields a mixture of isomers. How can I selectively synthesize the 7-bromo derivative?
A1: This is the most common challenge and stems from the complex directing effects of the Epinastine core. Let's break down the causality and the solution.
The Chemistry of Regioselectivity: The reaction is an electrophilic aromatic substitution (EAS). The position of the incoming electrophile (Br+) is determined by the existing substituents on the aromatic rings[7]. In Epinastine, the system is complex:
-
Activating/Directing Groups: The fused imidazo-azepine ring system as a whole influences the electron density of the benzo rings. The nitrogen atoms, particularly the one in the azepine ring, have a significant electronic effect.
-
Steric Hindrance: The three-dimensional, non-planar structure of the dibenzo-azepine core can sterically hinder attack at certain positions, favoring others that are more accessible.
The 7-position is favored under specific conditions due to a combination of electronic activation and relatively lower steric hindrance compared to other electronically favorable positions.
Solution: Control Through Reagent Selection and Conditions: To achieve high regioselectivity, you must modulate the reactivity of the electrophile. Highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid) will be less selective. Milder, bulkier reagents often provide better positional control[8].
Table 1: Comparison of Common Brominating Agents for Aromatic Systems
| Brominating Agent | Typical Conditions | Reactivity | Expected Regioselectivity | Rationale & Causality |
| Br₂ in Acetic Acid | Room Temperature | High | Poor | Generates a highly reactive electrophile, leading to multiple isomers and potential over-bromination. |
| Br₂ with FeCl₃/AlCl₃ | 0°C to RT | Very High | Very Poor | The strong Lewis acid catalyst creates a highly potent "Br+" source, which is aggressive and unselective[6]. |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, 0°C to RT | Moderate | Good to Excellent | NBS provides a slow, controlled release of electrophilic bromine, allowing kinetic selection for the most favorable position (C-7)[8]. This is the recommended starting point. |
| Pyridinium Bromide Perbromide | Acetic Acid or THF | Moderate | Good | This solid reagent is safer to handle than liquid bromine and offers good selectivity by moderating the electrophilicity of the bromine. |
Recommendation: Utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile. This combination provides a good balance of reactivity and selectivity for this specific substrate.
Q2: The reaction has stalled or resulted in a low yield of this compound. What are the likely causes and how can I improve it?
A2: Low yield can be traced to several factors, from reagent quality to reaction kinetics. The following workflow can help diagnose the issue.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield issues.
Causality & Solutions:
-
Reagent Purity: Epinastine starting material must be pure. Any basic impurities can quench the electrophilic bromine. NBS can decompose over time; use a freshly opened bottle or recrystallize from water. Solvents must be anhydrous if using Lewis acids, though for NBS it is less critical but still good practice.
-
Temperature: EAS reactions have an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow. A modest increase in temperature (e.g., from room temperature to 40-50°C) can significantly increase the rate, but be cautious as it may also decrease selectivity.
-
Stoichiometry: Ensure you are using a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to prevent di-bromination.
Q3: I am observing a significant amount of a di-brominated byproduct. How can I prevent this over-reaction?
A3: The formation of di-bromo impurities is a clear sign of excessive reactivity or prolonged reaction time.
Causality: The first bromine atom added to the ring is a deactivating group via induction but an ortho-, para-director via resonance[7][9]. However, the overall system remains sufficiently activated to react a second time if the conditions are too harsh or the reaction is left for too long with an excess of brominating agent.
Solutions:
-
Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of NBS. Add the NBS portion-wise over 30-60 minutes rather than all at once. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution.
-
Monitor Closely: Use TLC or HPLC to monitor the reaction progress every 30-60 minutes. As soon as the starting material is consumed (or its consumption rate plateaus), quench the reaction immediately. Do not let it stir overnight without justification from prior monitoring.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) will slow down both the first and second bromination, but it will disproportionately slow the second (more difficult) substitution, thus improving selectivity for the mono-brominated product.
Q4: How can I effectively purify this compound from unreacted starting material and other isomers?
A4: Chromatographic separation is typically required, followed by recrystallization.
The Challenge: The polarity of this compound is very similar to that of Epinastine and its other bromo-isomers, making separation challenging.
Solutions:
-
Column Chromatography:
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common system is Dichloromethane (DCM) with a gradient of Methanol (MeOH). For example, start with 100% DCM and gradually increase to 5% MeOH in DCM. Adding a small amount of triethylamine or ammonia (0.1-0.5%) to the mobile phase can prevent peak tailing of the basic amine products on the acidic silica gel.
-
Analytical Methods: Use a reliable HPLC method to analyze the collected fractions before combining them[10][11].
-
-
Recrystallization:
-
Once fractions of sufficient purity (>98%) are obtained, recrystallization can be used for final polishing.
-
Solvent System: A mixture of solvents is often required. Good starting points to screen are ethanol/water, isopropanol/heptane, or ethyl acetate/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Section 3: Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical principles and should be adapted and optimized by the end-user. All work should be performed in a suitable chemical fume hood with appropriate PPE.
Proposed Protocol for Regioselective Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Epinastine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10-15 mL per gram of Epinastine).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase of 95:5:0.5 DCM:MeOH:NH₄OH) or HPLC. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Workup: a. Reduce the volume of the mixture under vacuum to remove the bulk of the acetonitrile. b. Add deionized water and extract the product into dichloromethane (DCM, 3x volumes). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude material via silica gel column chromatography as described in Q4.
References
-
ResearchGate. (2015). Improvement of the Synthetic Route for Epinastine Antihistamine. Available at: [Link][12]
-
Google Patents. (2020). CN112028897A - Synthesis method of epinastine hydrochloride. Available at: [13]
-
Google Patents. (2015). CN105153169A - Synthesis method for epinastine hydrochloride. Available at: [14]
-
Pharma-Synthesis Database. (1990). Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion. Available at: [Link][15]
-
Google Patents. (2022). CN115504985B - Synthesis method of epinastine hydrochloride. Available at: [16]
-
Google Patents. (2014). CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof. Available at: [17]
-
PubChem. This compound. National Institutes of Health. Available at: [Link][2]
-
Axios Research. Epinastine EP Impurity B (this compound). Available at: [Link][3]
-
SciSpace. (2019). Green Analytical Methods for the Separation of Seven Antihistamines. Available at: [Link][18]
-
Journal of Chemical and Pharmaceutical Research. (2015). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link][10]
-
WorldOfChemicals. This compound suppliers USA. Available at: [Link][19]
-
Allmpus. Epinastine Impurities and Related Compounds Manufacturer. Available at: [Link][4]
-
Journal of Chemical and Pharmaceutical Research. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link][20]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link][5]
-
ResearchGate. (2015). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. Available at: [Link][11]
-
Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link][7]
-
TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Available at: [Link][6]
-
PubMed Central. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link][8]
-
MDPI. (2022). Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution. Available at: [Link][9]
Sources
- 1. allmpus.com [allmpus.com]
- 2. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 4. allmpus.com [allmpus.com]
- 5. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
- 14. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
- 15. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]
- 16. CN115504985B - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
- 17. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
- 19. This compound suppliers USA [americanchemicalsuppliers.com]
- 20. jocpr.com [jocpr.com]
Optimizing HPLC Parameters for 7-Bromo Epinastine Separation: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the HPLC separation of Epinastine and its critical related substance, 7-Bromo Epinastine. Structured in a practical question-and-answer format, this document addresses specific experimental issues, explains the underlying chromatographic principles, and offers robust, field-proven troubleshooting protocols.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the separation of Epinastine and its brominated analogue. Understanding these core concepts is the first step toward effective method development and troubleshooting.
Q1: What are the key structural and chemical differences between Epinastine and this compound that I should consider for HPLC method development?
A1: The primary difference is the addition of a bromine atom on the dibenzo-azepine ring system of this compound.[1][2] This modification has significant implications for reverse-phase HPLC:
-
Hydrophobicity: The bromine atom increases the molecule's overall hydrophobicity (lipophilicity). In reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18), this increased hydrophobicity will lead to a stronger interaction with the column. Consequently, This compound is expected to have a longer retention time than Epinastine .[3]
-
Acidity/Basicity (pKa): Both molecules contain a basic imidazoline moiety. Epinastine has a high pKa of 11.2, meaning it is strongly basic and will be positively charged in typical acidic-to-neutral mobile phases.[4] This positive charge is a critical factor in potential secondary interactions with the stationary phase.
Caption: Structural differences and their chromatographic consequences.
Q2: Why is reverse-phase HPLC (RP-HPLC) the standard approach for this separation?
A2: RP-HPLC is the dominant technique because Epinastine and its analogue are organic molecules with moderate polarity.[3] The nonpolar stationary phase (typically C18 or C8) provides excellent retention and separation based on differences in hydrophobicity. Furthermore, the use of aqueous-organic mobile phases offers extensive flexibility to control retention and selectivity by adjusting parameters like organic solvent ratio, pH, and buffer concentration.[5][6]
Q3: What are typical starting conditions for an Epinastine HPLC method?
A3: Based on validated methods reported in the literature, a robust starting point for separating Epinastine and its impurities would be the following.[7][8][9]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 150 or 250 mm x 4.6 mm, 5 µm | The C18 phase provides sufficient hydrophobicity for retention. A high-purity, end-capped silica is crucial to minimize peak tailing. |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) or 0.1 M Ammonium Acetate | A buffer is essential to control the pH and ensure consistent ionization of the analytes, which improves peak shape and reproducibility.[10] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is a good alternative to explore.[6] |
| pH (Aqueous) | Adjust to 4.5 - 5.5 with Phosphoric Acid | This pH ensures Epinastine is fully protonated (positively charged) while suppressing the ionization of many residual silanol groups on the column, thus reducing peak tailing.[7][11] |
| Elution Mode | Gradient | A gradient (e.g., 20% to 80% B over 20 minutes) is recommended for initial screening to elute both the parent drug and more hydrophobic impurities like this compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Temperature control improves retention time stability. Modest elevation can reduce viscosity and sharpen peaks. |
| Detection (UV) | 254 nm | Epinastine has strong absorbance around this wavelength, providing good sensitivity.[7][12] Other wavelengths like 220 nm or 262 nm have also been used successfully.[8][9] |
Section 2: Troubleshooting Guide
This section uses a direct question-and-answer format to solve specific problems you may encounter during your analysis.
Issue 1: My peaks for Epinastine and this compound are tailing severely.
Q: I see significant tailing (asymmetry factor > 1.5) for my analyte peaks. What is causing this and how can I fix it?
A: This is the most common issue for basic compounds like Epinastine. The cause is almost always an unwanted secondary interaction between the positively charged amine group on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10][13][14] This interaction acts as a secondary, strong retention mechanism, causing the peak to "drag" or tail.
Caption: Unwanted ionic interactions causing peak tailing.
Solutions (from most to least impactful):
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 3.0-4.5) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[15] A buffer is mandatory to maintain this pH.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica (fewer metal impurities) and are "end-capped," a chemical process that covers most of the accessible silanol groups. If your column is old or not designed for basic compounds, switching to a modern, end-capped column will dramatically improve peak shape.[16]
-
Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like Triethylamine (TEA) at ~0.1%, to the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, TEA can shorten column lifetime and suppress MS signals, so it is a less favored, traditional approach.[13]
Issue 2: I can't achieve baseline separation between Epinastine and this compound.
Q: The peaks for my two compounds are co-eluting or have very poor resolution (Rs < 1.5). How do I improve the separation?
A: Poor resolution requires optimizing the selectivity of your method. Since this compound is more hydrophobic, the goal is to increase the difference in their interactions with the stationary phase.
Sources
- 1. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. Epinastine [drugfuture.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. hakon-art.com [hakon-art.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. chromtech.com [chromtech.com]
Troubleshooting low yield of 7-Bromo Epinastine purification
Technical Support Center: 7-Bromo Epinastine Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of this compound. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the purification of this critical pharmaceutical intermediate. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource combines established scientific principles with practical, field-tested solutions to help you navigate the complexities of your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is consistently low after purification. What are the most likely causes?
Low yield is a multifaceted issue that can stem from several stages of your process, from the initial reaction work-up to the final isolation steps. Let's break down the common culprits:
-
Incomplete Reaction or Side Reactions: The purity of your crude material is a primary determinant of your final yield. Incomplete bromination or the formation of isomers and poly-brominated species can significantly complicate purification and lead to product loss.[1]
-
Suboptimal Purification Technique: The choice between crystallization and chromatography, and the specific parameters of that choice, are critical. An inappropriate solvent system in either technique can lead to significant product loss.
-
Product Degradation: this compound, like its parent compound Epinastine, can be susceptible to degradation under certain conditions. Exposure to harsh pH, light, or elevated temperatures can lead to the formation of degradation products, thus reducing the yield of the desired compound.[2][3][4] Epinastine has been shown to be sensitive to both strong acidic and alkaline conditions.[3]
-
Mechanical Losses: While seemingly trivial, physical loss of product during transfers, filtration, and handling can accumulate, especially in small-scale purifications.
To systematically address low yield, it's essential to analyze each step of your workflow.
Q2: I'm using recrystallization for purification, but I'm experiencing "oiling out" or poor recovery. How can I optimize this process?
Recrystallization is a powerful technique for purifying crystalline solids like this compound. However, its success hinges on the precise selection of a solvent system.
Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated and cooled too quickly.[5] This results in a liquid phase separation instead of crystal formation, which often traps impurities.
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For brominated aromatic compounds, common choices include alcohols (ethanol, methanol), ketones (acetone), and hydrocarbons (hexane, toluene).[1] A mixed solvent system, such as ethanol-water, can also be highly effective.[1]
-
Systematic Solvent Screening:
-
Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and then with gentle heating.
-
Look for a solvent that provides a significant solubility differential between hot and cold conditions.
-
-
Preventing "Oiling Out":
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This encourages the formation of well-defined crystals.
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent's meniscus. This creates nucleation sites for crystal growth.[5]
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.[5]
-
-
Maximizing Recovery:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent is a common cause of low recovery.[5]
-
Charcoal Treatment: If your crude material is colored, it may contain impurities that can inhibit crystallization. Adding a small amount of activated charcoal to the hot solution can help remove these colored impurities.[1] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
| Solvent | Polarity | Boiling Point (°C) | Notes on Suitability |
| Hexane | Non-polar | 69 | Good for non-polar compounds and impurities. Often used in mixed solvent systems. |
| Toluene | Non-polar | 111 | Higher boiling point allows for a wider temperature range for crystallization. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for a range of polarities. |
| Acetone | Polar aprotic | 56 | Good dissolving power, but its low boiling point can lead to rapid evaporation and precipitation. |
| Ethanol | Polar protic | 78 | Often used in combination with water to fine-tune polarity. |
| Methanol | Polar protic | 65 | Similar to ethanol but with a lower boiling point. |
Table 1: Common Recrystallization Solvents for Brominated Aromatic Compounds
Q3: I'm using column chromatography for purification, but I'm getting poor separation of this compound from its impurities. What can I do?
Column chromatography is a highly effective method for separating complex mixtures. However, poor resolution can be frustrating. Here's a systematic approach to troubleshooting your chromatographic separation:
Workflow for Optimizing Chromatographic Separation
Caption: A systematic approach to troubleshooting poor separation in column chromatography.
Detailed Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) is Your Best Friend: Before attempting a column, always optimize your solvent system using TLC.[6]
-
Goal: Achieve good separation between your this compound spot and any impurity spots. The ideal Rf value for your target compound is typically between 0.2 and 0.4.
-
Solvent Systems: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
-
Addressing Peak Tailing/Streaking: this compound is a basic compound, which can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase.[5] This will neutralize the acidic sites on the silica and improve peak shape.
-
-
Consider Alternative Stationary Phases: If you're still struggling with separation on silica gel, consider switching your stationary phase.
-
Alumina: Basic or neutral alumina can be a good alternative for purifying basic compounds.[5]
-
Reversed-Phase Chromatography (C18): For highly polar compounds or when normal phase fails, reversed-phase chromatography can be an excellent option.[5] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (C18 silica).
-
Q4: How can I identify the impurities in my this compound sample?
Identifying the impurities is crucial for optimizing your purification strategy and ensuring the quality of your final product. A combination of analytical techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for impurity profiling.[2] A well-developed HPLC method can separate and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of your impurities and, in many cases, their structures.[2]
-
Gas Chromatography (GC): GC is primarily used for the analysis of residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.
Common Process-Related Impurities in Epinastine Synthesis:
-
Unreacted starting materials.
-
Side products from cyclization and substitution reactions. [2]
-
Residual solvents (e.g., ethanol, methanol, acetonitrile). [2]
-
Degradation products, such as oxidation or hydrolysis products. [2]
Analytical Workflow for Impurity Identification
Caption: A typical analytical workflow for identifying impurities in a this compound sample.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (or solvent mixture) to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation is complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Flash Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent under reduced pressure, and then carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the sample.
-
Fraction Collection: Collect fractions of the eluent in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Veeprho. Epinastine Impurities and Related Compound. [Link]
-
Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
Malakar, A., & Bokshi, B. (2012). Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]
- Google Patents. (2019).
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
Hossu, A. M., et al. (2010). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]
-
Sravanthi, V., et al. (2015). Summary of forced degradation results. ResearchGate. [Link]
-
Pharmaffiliates. Epinastine-impurities. [Link]
- Google Patents. (2002).
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Pharmaffiliates. Epinastine Hydrochloride-impurities. [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. [Link]
- Google Patents. (2014).
-
ResearchGate. (2025). pH Stability of ophthalmic solutions. [Link]
-
Allmpus. Epinastine Impurities and Related Compounds Manufacturer. [Link]
-
Axios Research. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. [Link]
-
NIH. (2024). This compound. PubChem. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
- Google Patents. (2014).
-
ResearchGate. (2025). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]
-
JOCPR. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 7-Bromo Epinastine Reference Solutions
Welcome to the technical support center for 7-Bromo Epinastine reference solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and accuracy of your experimental results. By understanding the chemical properties of this compound and the factors that influence its degradation, you can implement robust protocols for the preparation, storage, and handling of its reference solutions.
Introduction to this compound
This compound is a key reference compound, closely related to the well-studied antihistamine, Epinastine.[1][2][] As a halogenated derivative, its stability profile may be influenced by the presence of the bromine atom on the dibenzo[c,f]imidazo[1,5-a]azepine ring system.[4] This guide synthesizes data from studies on Epinastine Hydrochloride and established principles of organic chemistry to provide best practices for working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on forced degradation studies of the parent compound, Epinastine, the primary factors influencing stability are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[5][6][7][8] Epinastine has shown susceptibility to degradation under strong acidic, strong alkaline, and oxidative conditions.[5][9][10] While generally stable at neutral to moderately alkaline pH, its photostability decreases in acidic conditions.[5][7][9][11][12]
Q2: What is the optimal pH range for preparing and storing this compound reference solutions?
A2: For the parent compound, Epinastine, studies have demonstrated greater stability at pH 7.0 and 10.0.[5][7][9][11] Conversely, its photostability is reduced at pH 3.0.[5][7][9][11] Therefore, it is recommended to prepare and store this compound solutions in a neutral to slightly alkaline pH range (pH 7.0-8.0) to minimize both acid-catalyzed hydrolysis and potential base-catalyzed degradation. For ophthalmic formulations, a pH close to that of tear fluid (around 7.4) is often targeted for patient comfort and may also be a suitable target for reference solution stability.[13]
Q3: How does light exposure affect the stability of this compound solutions?
A3: Epinastine has been shown to be sensitive to UV/Vis light, with increased degradation observed at lower pH.[5][9][11][12] The degradation follows pseudo-first-order kinetics.[5][9][11] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. All handling of the solutions should be performed under subdued lighting conditions whenever possible.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize thermal degradation, it is recommended to store stock solutions of this compound at refrigerated temperatures (2-8 °C). For long-term storage, frozen conditions (-20 °C or lower) may be appropriate, provided that freeze-thaw cycles are minimized. Always allow the solution to equilibrate to room temperature before use to ensure homogeneity.
Q5: What solvents are recommended for preparing this compound reference solutions?
A5: High-purity solvents such as HPLC-grade acetonitrile, methanol, or a mixture of an appropriate buffer and an organic modifier are suitable for preparing this compound solutions.[14][15] The choice of solvent will depend on the analytical method being used. For aqueous-based solutions, the use of a buffer within the optimal pH range (7.0-8.0) is critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the reference solution | Improper pH: The solution may be too acidic or too alkaline. | Verify the pH of the solution. If outside the recommended range of 7.0-8.0, prepare a fresh solution using a suitable buffer. |
| Light exposure: The solution may have been exposed to excessive light. | Prepare a new solution and store it in an amber vial or a container wrapped in aluminum foil. Minimize light exposure during handling. | |
| High storage temperature: The solution may have been stored at room temperature or higher for an extended period. | Store solutions at 2-8 °C for short-term use and -20 °C for long-term storage. | |
| Oxidative degradation: The solvent may contain peroxides, or the solution may be contaminated with oxidizing agents. | Use freshly opened, high-purity solvents. Consider purging the solution with an inert gas like nitrogen or argon before sealing the container. | |
| Appearance of extraneous peaks in chromatograms | Degradation products: The observed peaks are likely due to the degradation of this compound. | Follow the recommendations for preventing degradation. A primary degradation pathway for epinastine involves the opening of the imidazole ring.[16] |
| Solvent impurities: The solvent may be contaminated. | Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. | |
| Inconsistent analytical results | Solution instability: The concentration of the reference solution may be changing over time. | Prepare fresh reference solutions more frequently. Perform a stability study of the solution in your specific solvent and storage conditions to determine its viable lifetime. |
| Incomplete dissolution: The compound may not be fully dissolved. | Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulate matter. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials: this compound reference standard, HPLC-grade methanol, Class A volumetric flask (amber), analytical balance, sonicator.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution at 2-8 °C, protected from light.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Objective: To determine the stability of a this compound working solution under specific storage conditions.
-
Procedure:
-
Prepare a working solution of this compound (e.g., 100 µg/mL) in the desired solvent system (e.g., 50:50 acetonitrile:0.01 M phosphate buffer pH 7.4).
-
Divide the solution into several amber HPLC vials.
-
Analyze a freshly prepared sample (T=0) using a validated stability-indicating HPLC method.
-
Store the vials under the desired conditions (e.g., 2-8 °C, protected from light).
-
Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours, 1 week).
-
Compare the peak area of the this compound peak at each time point to the T=0 sample.
-
Calculate the percentage of degradation over time. A solution is often considered stable if the degradation is less than 2%.
-
Visualizing Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and to provide a logical workflow for troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
-
Malakar, A., & Bokshi, B. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Research Journal of Recent Sciences, 1(ISC-2011), 281-288. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Shaikh, A., Farheen, T., & Shahi, S. (2016). Formulation development and evaluation of pH triggered in situ ophthalmic gel of epinastine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 7(3), 1131-1138. [Link]
-
Patel, S. A., & Patel, P. U. (2012). A validated stability-indicating HPLC assay method for Epinastine HCl in bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 350-354. [Link]
-
Lucchesi, C., Chegaev, K., & Lazzarato, L. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1648. [Link]
-
Welch, C. J., Sajonz, P., & Biba, M. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2963–2972. [Link]
Sources
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 4. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Detection Sensitivity of 7-Bromo Epinastine in Complex Matrices
Welcome to the technical support center for the analysis of 7-Bromo Epinastine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the detection sensitivity of this compound in complex biological matrices such as plasma, serum, and urine. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to help you navigate the challenges of your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common challenges encountered during the analysis of this compound.
Q1: My this compound signal is very low and inconsistent when analyzing plasma samples. What could be the primary cause?
A1: Low and inconsistent signals for this compound in plasma are often due to a phenomenon known as "matrix effects."[1][2][3][4] Biological matrices like plasma are incredibly complex, containing a high concentration of endogenous substances such as proteins, phospholipids, and salts.[5] These components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer, either suppressing or, less commonly, enhancing the signal.[1][2] This interference leads to poor sensitivity and reproducibility. To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment as described in the troubleshooting section.
Q2: I'm using a standard protein precipitation protocol, but my recovery of this compound is poor. Why is this happening and what can I do?
A2: While protein precipitation is a quick and simple sample preparation technique, it may not be the most effective for this compound, especially at low concentrations.[6] Poor recovery can occur due to the co-precipitation of the analyte with the plasma proteins.[6] Additionally, this method offers minimal cleanup, leaving behind many other matrix components that can cause ion suppression.[4] Consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for better recovery and cleaner extracts.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my this compound analysis?
A3: The choice between LLE and SPE depends on your specific requirements for sample throughput, selectivity, and cost.
-
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[7][8][9][10] It can be very effective for cleaning up samples and improving sensitivity. However, LLE can be labor-intensive, time-consuming, and may require large volumes of organic solvents.[7]
-
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[11][12][13][14][15] SPE can provide higher analyte recovery and cleaner extracts compared to LLE, and it is more amenable to automation for higher throughput.[16] For routine analysis of a large number of samples, SPE is generally the preferred method.
Q4: My lab is considering derivatization to improve the sensitivity of our this compound assay. Is this a viable strategy?
A4: Yes, chemical derivatization can be a powerful strategy to enhance the detection sensitivity of this compound.[17][18][19][20][21] The primary goal of derivatization in this context is to introduce a chemical moiety that improves the ionization efficiency of the analyte in the mass spectrometer's ion source.[17][18] This can lead to a significant increase in signal intensity, allowing for the detection of lower concentrations of the analyte. However, derivatization adds an extra step to your workflow and requires careful optimization to ensure complete and reproducible reactions.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common issues in the analysis of this compound.
Troubleshooting Low Signal and High Variability: Addressing Matrix Effects
Matrix effects are a primary culprit for poor data quality in the analysis of this compound in biological fluids. Here's a systematic approach to diagnose and mitigate this issue.
Step 1: Quantify the Matrix Effect
To determine the extent of ion suppression or enhancement, a quantitative assessment is necessary. The "post-extraction spike" method is a widely accepted approach.[1]
-
Procedure:
-
Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a neat solution of this compound in your final mobile phase at the same concentration as the post-extraction spike.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
-
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
-
Interpretation:
-
A value close to 100% indicates minimal matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Step 2: Optimize Sample Preparation for Cleaner Extracts
If significant matrix effects are observed, your sample preparation method needs refinement.
-
Transition from Protein Precipitation to LLE or SPE: As discussed in the FAQs, protein precipitation is often insufficient for removing interfering matrix components.[4][6]
-
Method Development for LLE:
-
Solvent Selection: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one that provides the best recovery for this compound while minimizing the extraction of interfering substances.[22]
-
pH Adjustment: The extraction efficiency of this compound, which has basic properties, can be significantly influenced by the pH of the aqueous phase. Adjusting the pH to be 2 units above the pKa of the analyte will ensure it is in its neutral form and partitions more readily into the organic solvent.
-
-
Method Development for SPE:
-
Sorbent Selection: For this compound, a reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent would be a good starting point.
-
Wash and Elution Steps: Systematically optimize the wash and elution solvents. The goal of the wash step is to remove matrix components without eluting the analyte. The elution step should use the weakest solvent that can quantitatively recover the analyte, leaving stronger-binding interferences on the sorbent.[23]
-
Step 3: Chromatographic Separation
Improving the chromatographic separation can also help mitigate matrix effects by separating this compound from co-eluting interferences.
-
Gradient Optimization: Lengthening the gradient or making it shallower around the elution time of your analyte can improve resolution.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.
Step 4: Internal Standard Selection
The use of a suitable internal standard (IS) is crucial for correcting for matrix effects and improving the accuracy and precision of your assay.
-
Stable Isotope Labeled (SIL) Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in extraction recovery and matrix effects.
-
Structural Analog: If a SIL-IS is not available, a structural analog can be used. However, it is important to ensure that the analog has similar extraction and ionization behavior to this compound.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting matrix effects in the analysis of this compound.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide. These protocols should be considered as a starting point and may require further optimization for your specific application and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for a generic reversed-phase SPE cartridge and should be optimized for your specific cartridge and analyte concentration.
-
Materials:
-
SPE Cartridge (e.g., C18, 100 mg)
-
Human Plasma
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Internal Standard (IS) solution
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of IS solution and vortex to mix. Add 500 µL of 2% formic acid in water and vortex again.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.[14]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
Protocol 2: Derivatization of this compound for Enhanced Detection
This is a conceptual protocol for derivatization targeting the primary amine group of this compound to introduce a permanently charged moiety, thereby enhancing its ionization efficiency. The choice of derivatizing agent and reaction conditions will require careful optimization.
-
Potential Derivatizing Agent: N-succinimidyl-4-(N,N,N-trimethylammonium)butyrate (a hypothetical reagent designed to add a quaternary ammonium group).
-
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix using the optimized SPE protocol and evaporate the eluate to dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add 10 µL of a 10 mg/mL solution of the derivatizing agent in acetonitrile.
-
Add 5 µL of a mild base (e.g., triethylamine) to facilitate the reaction.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching: After incubation, quench the reaction by adding 10 µL of 1% formic acid in water.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS/MS system.
-
Visualizing the SPE Workflow
Caption: A step-by-step workflow for the Solid-Phase Extraction of this compound.
Data Presentation
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of this compound, illustrating the potential impact on recovery and matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 65 ± 8 | 45 ± 12 | 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 5 | 78 ± 9 | 8 |
| Solid-Phase Extraction (SPE) | 95 ± 3 | 92 ± 6 | 4 |
Data are hypothetical and for illustrative purposes only.
Method Validation
Any quantitative bioanalytical method developed for this compound must be validated according to regulatory guidelines to ensure its reliability.[24][25][26][27][28] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
For detailed guidance on bioanalytical method validation, please refer to the latest guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[24][27][28]
References
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
-
Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. (n.d.). Unacademy. Retrieved January 15, 2026, from [Link]
-
Vogeser, M., & Seger, C. (2008). Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed, 22(8), 1873-1878. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). U.S. Food and Drug Administration. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
-
Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. (2020). Biomedical Chromatography, 34(9), e4848. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
-
High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2021). Analyst, 146(12), 3824-3832. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2018). Bioanalysis, 10(19), 1595-1598. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of Chromatography B, 983-984, 9-16. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
A New Strategy for Ionization Enhancement by Derivatization for Mass Spectrometry. (2007). Journal of Health Science, 53(1), 1-14. [Link]
-
A new strategy for ionization enhancement by derivatization for mass spectrometry. (2007). Semantic Scholar. [Link]
-
A new strategy for ionization enhancement by derivatization for mass spectrometry. (2007). ResearchGate. [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. (2012). ResearchGate. [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. (1999). Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry, 39(6). [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1361-1369. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2015). Taylor & Francis Online. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019, August 7). Aurora Biomed. [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1361-1369. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry, 88(1), 3-26. [Link]
-
Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 199-206. [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. (2012). ResearchGate. [Link]
-
Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. (2020). Pharmaceutics, 12(10), 967. [Link]
-
Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. (2021). Journal of the American Society for Mass Spectrometry, 32(4), 931-940. [Link]
-
This compound suppliers USA. (n.d.). Worldofchemicals.com. Retrieved January 15, 2026, from [Link]
-
Epinastine EP Impurity B (this compound). (n.d.). Axios Research. Retrieved January 15, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America, 28(2), 114-127. [Link]
-
EPINASTINE HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 15, 2026, from [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). ALWSCI. [Link]
-
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved January 15, 2026, from [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek. Retrieved January 15, 2026, from [Link]
-
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. waters.com [waters.com]
- 17. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aminer.org [aminer.org]
- 20. A new strategy for ionization enhancement by derivatization for mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 23. agilent.com [agilent.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 26. moh.gov.bw [moh.gov.bw]
- 27. fda.gov [fda.gov]
- 28. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Technical Support Center: A Deep Dive into Mitigating Matrix Effects in the Bioanalysis of 7-Bromo Epinastine
As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate a robust bioanalytical method for 7-Bromo Epinastine. We will explore the nuances of matrix effects, from diagnosis to mitigation, ensuring your data is both accurate and reliable.
Part 1: Foundational Understanding of Matrix Effects
FAQ 1: What is the matrix effect and why is it a critical concern in the LC-MS/MS bioanalysis of this compound?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological sample.[1][2] In essence, molecules from the biological matrix (like plasma or urine) that were not removed during sample preparation can enter the mass spectrometer source at the same time as your analyte, this compound. These co-eluting species can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[3][4]
Causality: This phenomenon is particularly prominent in electrospray ionization (ESI), which is commonly used for the analysis of polar and semi-polar compounds like this compound. The co-eluting matrix components compete with the analyte for the available charge in the ESI droplet, or they can alter the droplet's physical properties (e.g., surface tension, viscosity), which in turn affects the efficiency of ion formation.[4]
Why it matters for this compound:
-
Inaccurate Pharmacokinetic Data: If the signal is suppressed, you might underestimate the concentration of this compound, leading to incorrect calculations of key PK parameters like Cmax, AUC, and half-life.
-
Poor Precision and Reproducibility: The matrix effect can vary significantly from sample to sample and from one batch of matrix to another, introducing unacceptable variability into your results.[4]
-
Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation and mitigation of matrix effects for bioanalytical method validation.[5][6]
This compound, an impurity of the antihistamine Epinastine, is a relatively complex molecule with a dibenzazepine core and an amino-imidazole ring system.[7][8] Its basic nature means it will be protonated in the acidic mobile phases typically used in reversed-phase chromatography, making it susceptible to interactions with endogenous compounds in the biological matrix.
FAQ 2: What are the common sources of matrix interferences in plasma and urine samples?
The primary culprits behind matrix effects are endogenous components of the biological sample that are often present at concentrations far exceeding that of the analyte.[1]
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notoriously problematic in LC-MS/MS analysis due to their tendency to co-elute with many small molecule drugs and cause significant ion suppression.
-
Proteins and Peptides: While most sample preparation techniques aim to remove proteins, residual amounts can still cause issues.
-
Salts and Ions: High concentrations of salts can alter the conductivity and surface tension of the ESI droplets, affecting ionization efficiency.
-
Metabolites: Endogenous metabolites or metabolites of co-administered drugs can have similar retention times and interfere with the analysis.[4]
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered medications can also contribute to matrix effects.[1]
Part 2: Diagnosis and Quantification of Matrix Effects
FAQ 3: How can I qualitatively assess if my this compound assay is experiencing matrix effects?
The most direct way to visualize matrix effects across your entire chromatographic run is through a post-column infusion experiment. This technique provides a qualitative profile of where ion suppression or enhancement occurs.
The Principle: A constant flow of this compound solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. If there are no matrix effects, you will observe a stable, flat baseline signal for this compound. Any deviation (dip or rise) from this baseline indicates that co-eluting components from the matrix are suppressing or enhancing the signal at that specific retention time.
Troubleshooting Guide 1: Step-by-Step Protocol for Post-Column Infusion Analysis
-
System Setup:
-
Place a T-junction between your analytical column and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of a solution of this compound (at a concentration that gives a stable, mid-range signal) to one arm of the "T".
-
The eluent from your analytical column flows into the other arm of the "T".
-
-
Equilibration: Begin the LC gradient and the syringe pump infusion. Allow the system to equilibrate until a stable signal for this compound is observed in your data acquisition software.
-
Injection: Inject a blank plasma or urine sample that has been processed through your intended sample preparation procedure (e.g., protein precipitation).
-
Data Analysis: Monitor the signal of this compound throughout the chromatographic run.
-
A dip in the signal indicates ion suppression.
-
A rise in the signal indicates ion enhancement.
-
Compare the retention time of any observed suppression/enhancement with the expected retention time of this compound in your actual assay. If they overlap, you have a potential matrix effect issue that needs to be addressed.
-
FAQ 4: How do I quantitatively measure the matrix effect according to regulatory standards (FDA/EMA)?
Regulatory guidelines require a quantitative assessment of the matrix effect.[5][6] This is typically done using the post-extraction addition method . The goal is to calculate the Matrix Factor (MF), which compares the analyte's peak area in the presence of the matrix to its peak area in a neat solution.
Key Calculations:
-
Matrix Factor (MF): MF = (Peak Response of analyte in post-spiked matrix) / (Peak Response of analyte in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard (IS) Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of Internal Standard)
According to FDA and EMA guidelines, the coefficient of variation (CV%) of the IS-normalized MF across at least six different lots of the biological matrix should not be greater than 15%.[6][9]
Troubleshooting Guide 2: Protocol for Quantitative Matrix Effect Evaluation
-
Prepare Three Sets of Samples at low and high QC concentrations:
-
Set 1 (Neat Solution): Spike this compound and its IS into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and its IS into the final extracted, evaporated, and reconstituted samples.
-
Set 3 (Pre-Extraction Spike/Aqueous QCs): Spike this compound and its IS into the reconstitution solvent before extraction. This set is used to determine recovery, not the matrix factor itself.
-
-
Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculation:
-
Calculate the MF for the analyte and the IS for each lot of the matrix using the formula above.
-
Calculate the IS-normalized MF for each lot.
-
Calculate the mean, standard deviation, and CV% of the IS-normalized MF across all lots.
-
Decision-Making Workflow for Matrix Effects
Caption: Decision tree for diagnosing and addressing matrix effects.
Part 3: Mitigation Strategies and Troubleshooting
FAQ 5: My validation failed due to significant and variable matrix effects. What are my primary strategies for mitigation?
When faced with unacceptable matrix effects, a multi-pronged approach is often the most effective. The core principle is to increase the selectivity of your method, either through better sample cleanup or more efficient chromatographic separation.[10]
-
Improve Sample Preparation: The goal is to remove as many interfering endogenous components as possible before injection. This is often the most impactful strategy.[11]
-
Optimize Chromatography: If cleanup is insufficient, you can try to chromatographically separate this compound from the co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can compensate for matrix effects, but it cannot overcome the loss of sensitivity caused by ion suppression.[11]
Troubleshooting Guide 3: Optimizing Sample Preparation
The common "dilute and shoot" or simple protein precipitation methods are often insufficient for removing phospholipids and other interferences.[3][10] More selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.
Given that this compound is a basic compound, a pH-controlled LLE can be highly effective.
-
Sample Alkalinization: To 200 µL of plasma, add your internal standard and 50 µL of a basic buffer (e.g., 1M sodium carbonate) to bring the pH > 10. This deprotonates the basic nitrogen atoms on this compound, making it more soluble in organic solvents.
-
Extraction: Add 1 mL of a moderately nonpolar, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes to ensure thorough extraction. Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in your mobile phase A (e.g., 100 µL). Vortex to ensure the analyte is fully dissolved.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
SPE can offer even cleaner extracts than LLE. For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent is an excellent choice.
-
Sorbent Selection: Choose a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) properties.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This ensures the cation exchange sites are ready to bind the protonated analyte.
-
Loading: Pre-treat your plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge. The protonated this compound will bind to both the reversed-phase and cation exchange sites.
-
Washing:
-
Wash 1 (Polar Wash): Wash with 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2 (Organic Wash): Wash with 1 mL of methanol to remove non-polar, neutral interferences like phospholipids that are bound by reversed-phase interactions.
-
-
Elution: Elute this compound using a small volume (e.g., 2 x 500 µL) of an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the charge on the analyte, releasing it from the cation exchange sites, while the organic solvent disrupts the reversed-phase interactions.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Caption: General workflow for mixed-mode solid-phase extraction (SPE).
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >95% | 85 - 95% | >90% |
| IS-Normalized Matrix Factor CV% | 25.3% | 12.1% | 6.8% |
| Extract Cleanliness | Poor | Good | Excellent |
| Throughput | High | Medium | Medium |
| Recommendation | Not recommended for validation | Suitable for validation | Highly Recommended |
Note: The values presented are representative and should be determined experimentally for your specific assay.
Troubleshooting Guide 4: Chromatographic Modifications to Reduce Matrix Effects
If sample preparation alone is not enough, consider these chromatographic strategies:
-
Increase Retention: Modify your gradient to increase the retention time of this compound. This can move it away from the early-eluting, highly suppressing phospholipids.
-
Use a Divert Valve: Program the divert valve to send the first 1-2 minutes of the eluent (containing salts and highly polar interferences) to waste instead of the MS source.
-
Change Column Chemistry: If using a C18 column, consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be very effective at separating polar analytes from non-polar phospholipids.
FAQ 6: What is the role of an internal standard (IS) in compensating for matrix effects, and what are the best practices for selecting one?
An internal standard is crucial for accurate bioanalysis as it is added at a known concentration to all samples (calibrators, QCs, and unknowns) to correct for variability in sample processing and instrument response.
The Ideal IS: The best choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with 13C or 2H atoms).[12] A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and experience the exact same degree of ion suppression or enhancement.[13] This provides the most effective compensation for matrix effects.
Practical Considerations:
-
Availability: SIL-IS can be expensive and may not be commercially available.
-
Structural Analogs: If a SIL-IS is not available, a close structural analog can be used. However, it is critical to demonstrate that its ionization is affected by the matrix in the same way as the analyte. Small structural differences can lead to different retention times and different responses to matrix effects.[14]
Part 4: Advanced Topics and Regulatory Context
FAQ 7: What are the specific requirements of the FDA and EMA regarding matrix effect evaluation during bioanalytical method validation?
Both the FDA and EMA have harmonized their requirements under the ICH M10 guideline.[15][16] The key expectations for matrix effect evaluation are:
-
The matrix effect must be evaluated using at least six different lots of the biological matrix (e.g., plasma from six different individuals).[6]
-
The evaluation should be performed at low and high QC concentration levels.
-
The precision (CV%) of the internal standard-normalized matrix factor should not be greater than 15%.[9]
-
Special consideration should be given to evaluating matrices from specific patient populations or with conditions like hemolysis or lipemia if they are expected in study samples.
FAQ 8: Can matrix effects vary between different patient populations or disease states?
Yes, absolutely. The composition of biological matrices can change with disease state, diet, age, and organ function. This can lead to different levels of endogenous interfering substances. Therefore, if you are analyzing samples from a specific patient population (e.g., renally impaired patients), it is a good practice to evaluate the matrix effect using matrix from that specific population to ensure the method remains robust and reliable.
References
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(21), 1635-1638. Available at: [Link]
-
Li, W., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 37(12), e5759. Available at: [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS bioanalytical methods: a review. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound). Retrieved from [Link]
-
Souza, I. D., et al. (2015). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 7(15), 1935-1949. Available at: [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(1), 1-8. Available at: [Link]
-
Licea-Perez, H., & Wang, S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(5), 24-31. Available at: [Link]
-
LCGC: The Chromatography Channel. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
-
Gajewska, M., et al. (2020). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules, 25(18), 4236. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Mościpan, G., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 74. Available at: [Link]
-
Basavaiah, K., et al. (2008). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of the Chilean Chemical Society, 53(4), 1695-1699. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306711, this compound. Retrieved from [Link]
-
Mościpan, G., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 74. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Da Silva, C. C., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Journal of Analytical Methods in Chemistry, 2019, 8549617. Available at: [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Harinadha Baba, K., et al. (2014). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Rasayan Journal of Chemistry, 7(4), 359-364. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Drugs in Advil Allergy and Sinus. Retrieved from [Link]
-
Mościpan, G., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Semantic Scholar. Available at: [Link]
-
Schwarz, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6296-6304. Available at: [Link]
-
Ahirrao, V. K., & Pawar, R. P. (2012). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. Research Journal of Recent Sciences, 1(ISC-2011), 281-288. Available at: [Link]
-
Esteve-Romero, J., et al. (2000). Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 169-176. Available at: [Link]
-
International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1217052-16-8 [chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Strategies to prevent degradation of 7-Bromo Epinastine during storage
Technical Support Center: 7-Bromo Epinastine
Guide: Strategies for Maintaining Compound Integrity During Storage
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical strategies required to ensure the stability and integrity of this compound throughout your research. Degradation can compromise experimental results, leading to lost time and resources. This guide is structured to help you both troubleshoot issues as they arise and proactively prevent them from occurring.
Part 1: Troubleshooting Guide - Investigating Potential Degradation
This section addresses specific issues you might encounter, providing not just a solution but the scientific reasoning behind it.
Q1: I've analyzed my this compound sample after several weeks of storage and see new peaks in my HPLC/LC-MS chromatogram. What are they, and what went wrong?
A1: The appearance of new, unexpected peaks is a classic indicator of chemical degradation. For this compound, there are three primary degradation pathways to consider, driven by environmental factors: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The central imidazole ring of the epinastine structure can be susceptible to hydrolysis, especially under non-neutral pH conditions. One identified pathway for epinastine involves the opening of this imidazole ring to form an amide group degradant[1][2]. If your compound was stored in a non-anhydrous solvent or exposed to atmospheric moisture, this is a strong possibility. Epinastine has shown moderate sensitivity to both strongly acidic and strongly alkaline conditions[3].
-
Oxidative Degradation: Complex molecules with multiple nitrogen and aromatic centers can be targets for oxidation. Ambient oxygen, or the presence of trace peroxides in solvents like THF or dioxane, can initiate degradation. This often results in N-oxides or hydroxylated aromatic species.
-
Photodegradation: Epinastine itself is known to be sensitive to UV/Vis light, with its stability being pH-dependent (lower stability in acidic conditions)[4][5][6][7]. The presence of a bromine atom on the aromatic ring can exacerbate this. Bromo-aromatic compounds can undergo photolytic cleavage of the carbon-bromine bond, leading to de-brominated impurities or other radical-mediated reaction products.
Immediate Action: Your first step is to characterize these new peaks using mass spectrometry (MS) to obtain molecular weights. Compare these masses to the potential degradants listed in the table below.
| Potential Degradation Pathway | Description | Expected Mass Change | Primary Driver(s) |
| Hydrolysis | Opening of the imidazole ring | +18 Da (addition of H₂O) | Moisture, Non-neutral pH |
| Oxidation | Addition of one oxygen atom | +16 Da | Oxygen, Peroxides |
| Photolytic Dehalogenation | Cleavage of C-Br bond, replaced by H | -78 Da (loss of Br, gain of H) | UV/Visible Light |
To validate the cause, a forced degradation study is recommended. Expose small aliquots of a fresh, pure sample to controlled stress conditions (e.g., acid, base, peroxide, intense light) and compare the resulting chromatograms to your stored sample's profile[8][9].
Q2: My solid, powdered this compound has developed a yellowish or brownish tint over time. Is the compound still usable?
A2: A change in color of a solid compound from its original state (typically white or off-white) is a strong visual indicator of degradation. This is often caused by the formation of minute quantities of highly conjugated chromophoric impurities, usually from oxidative or photolytic pathways.
While the bulk of your sample (>99%) might still be the parent compound, the presence of these impurities signifies that the storage conditions are suboptimal and a degradation process has begun.
Causality:
-
Surface Oxidation: The powder at the surface of the vial is most exposed to headspace oxygen and atmospheric moisture. Over time, this can lead to the formation of colored oxidized species.
-
Light Exposure: If the compound was stored in a clear vial, even ambient lab lighting over months can provide enough energy to initiate photolytic reactions, creating colored degradants[10][11].
Recommendation: Do not assume the material is pure. Before use, you must re-qualify the material.
-
Purity Analysis: Perform a quantitative analysis (e.g., HPLC with a UV detector or qNMR) to determine the actual purity of the batch.
-
Risk Assessment: If purity has dropped (e.g., below 98%), the material should not be used for sensitive quantitative assays (e.g., determining IC50 values) as the results will be inaccurate. It may be acceptable for preliminary, non-critical experiments, but this is not ideal. For best results, procure a fresh batch and implement the proactive storage protocols outlined in Part 2.
Q3: I prepared a 10 mM stock solution of this compound in DMSO, but after a week in the refrigerator, I'm seeing precipitation and my assay results are inconsistent. What happened?
A3: This is a common issue resulting from a combination of solvent choice and storage temperature.
-
Solvent Choice & Water Absorption: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even brief or repeated openings of the vial can introduce significant moisture. As discussed in Q1, water can act as a reactant for hydrolysis[1][2].
-
Temperature & Solubility: While refrigeration at 2-8°C is intended to slow chemical degradation, it also significantly decreases the solubility of many organic compounds in common solvents[10][12]. Your compound may have been fully dissolved at room temperature but crashed out of solution in the cold. This leads to an unknown and lower effective concentration, causing inconsistency in your experiments.
-
Freeze-Thaw Cycles: If you are storing the solution in a freezer (-20°C) and repeatedly thawing it for use, this can accelerate degradation. Each cycle can introduce more moisture via condensation and the physical stress of phase changes can damage the compound.
Best Practice: Prepare high-concentration stock solutions in an anhydrous solvent. For day-to-day use, create smaller aliquots of working concentrations to avoid repeatedly accessing the master stock. See Protocol 1 for a detailed methodology.
Part 2: Proactive Prevention - Best Practices & FAQs
Adhering to proper storage protocols from the moment you receive the compound is the most effective strategy to prevent degradation.
FAQ 1: What are the absolute best-practice storage conditions for this compound?
A1: The optimal conditions depend on whether the compound is in solid form or in solution. The guiding principles are to minimize exposure to Light, Air (Oxygen), Moisture, and Thermal Energy .[10][11][13]
| Parameter | Solid Compound (Long-Term Storage) | Stock Solution (Short-Term Storage) | Scientific Justification |
| Temperature | -20°C or lower [10] | -20°C or -80°C (Aliquot) | Reduces molecular kinetic energy, drastically slowing the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Overlay in Vial | Prevents oxidative degradation by displacing reactive oxygen.[12] |
| Light | Amber Glass Vial, Stored in Darkness [10] | Amber Vial or Foil-Wrapped Tube | Prevents photolytic degradation, which is a known risk for epinastine and bromo-aromatics.[4][5] |
| Moisture | Store in a Desiccator [12] | Use Anhydrous Grade Solvents | Prevents hydrolytic degradation of the imidazole ring.[1][2] |
FAQ 2: Are there specific solvents or excipients I should avoid when working with this compound?
A2: Yes. Compound stability can be highly dependent on its chemical environment.
-
Solvents to Use with Caution:
-
Protic Solvents (Methanol, Ethanol, Water): While potentially necessary for some biological assays, stock solutions in these solvents should be made fresh and used immediately. They can participate directly in solvolysis/hydrolysis reactions.
-
Ethers (THF, Dioxane): These can form explosive peroxides over time. Always use fresh, inhibitor-free anhydrous grades and test for peroxides if the bottle has been open for an extended period. Peroxides are potent oxidizing agents.
-
Acidic/Basic Buffers: Epinastine shows pH-dependent stability, with increased degradation at pH extremes[1][3]. When formulating for assays, use buffers as close to neutral (pH 7.0-7.4) as possible. Studies show epinastine is most stable at pH 7.0 and 10.0, with lower stability at pH 3.0[4][5].
-
-
Recommended Solvents for Stock Solutions:
-
Anhydrous DMSO or DMF: Good for high-concentration stocks due to their solvating power. Must be handled carefully to prevent water absorption.
-
Anhydrous Acetonitrile: A good aprotic alternative, though solubility may be lower than DMSO.
-
-
Excipient Compatibility: If you are developing a formulation, be aware of potential interactions. Avoid strongly acidic or basic excipients. Oxidizing agents should also be avoided. Always perform compatibility studies as part of your formulation development.[14]
Part 3: Diagrams & Visual Workflows
Visual aids can clarify complex chemical pathways and experimental procedures.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Part 4: Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Master Stock Solution
This protocol minimizes the risk of degradation during routine use.
-
Preparation Environment: Work in a chemical fume hood or on a bench with low ambient light. Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.
-
Compound Handling: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Selection: Use a brand new, sealed bottle of anhydrous grade DMSO or acetonitrile. Use a dry syringe/needle to pierce the septum and withdraw the required volume.
-
Dissolution: Weigh the required amount of solid into an amber glass vial with a PTFE-lined screw cap. Add the solvent to achieve the desired high concentration (e.g., 50-100 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Inert Gas Overlay: Before sealing the master stock vial, gently flush the headspace with an inert gas (Argon or Nitrogen) for 15-20 seconds to displace all oxygen. Seal the cap tightly.
-
Aliquoting: Immediately dispense the master stock into smaller, single-use volumes in amber microcentrifuge tubes or small vials. This is the most critical step to prevent contamination and degradation of the master stock from repeated access.
-
Storage: Label all aliquots clearly with the compound name, concentration, solvent, and date.[10] Store all aliquots and the master stock at -80°C in a clearly marked freezer box.
References
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics. Available at: [Link]
- Xpress Chems. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Xpress Chems. (2025). Safety First: Best Practices for Handling Research Chemicals.
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. Available at: [Link]
-
Malakar, A., & Bokshi, B. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306711, this compound. PubChem. Available at: [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. AIHA. Available at: [Link]
-
BioBM. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available at: [Link]
-
SlideShare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. Available at: [Link]
-
Semantic Scholar. (2020). [PDF] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Available at: [Link]
-
Gumieniczek, A., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available at: [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes. Available at: [Link]
-
World Health Organization. (n.d.). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
World Health Organization. (n.d.). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests. Semantic Scholar. Available at: [Link]
-
MDPI. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link]
-
ResearchGate. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Available at: [Link]
-
ResearchGate. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Available at: [Link]
-
Egyptian Drug Regulatory Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical products and Active Drug Substance. Available at: [Link]
-
GMP SOP. (n.d.). Manual – 045 Guideline for Stability Testing for R&D. Available at: [Link]
-
Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
- 1. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity [mdpi.com]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 9. www3.paho.org [www3.paho.org]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 14. gmpsop.com [gmpsop.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 7-Bromo Epinastine Quantification
In the landscape of pharmaceutical development and quality control, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 7-Bromo Epinastine, a known impurity and related substance of the antihistamine Epinastine, requires precise and reliable analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.[1] This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate method for their specific analytical challenges.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3] A well-validated method provides confidence in the reliability of the generated data. The validation parameters discussed in this guide are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and versatility. It is particularly well-suited for routine quality control of bulk drug substances and finished pharmaceutical products.
Rationale for HPLC-UV
The choice of HPLC-UV for the quantification of this compound is justified by its ability to provide sufficient selectivity and sensitivity for the analysis of this compound in the presence of Epinastine and other potential impurities. The chromophoric nature of this compound allows for its detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV
This protocol is a proposed method for the quantification of this compound, based on established methods for Epinastine analysis.[8][9][10]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and a 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 5.2 with phosphoric acid).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, it would involve dissolving a known amount in the diluent. For a formulated product, additional extraction or dilution steps may be necessary.
HPLC-UV Method Validation
The validation of this method should be performed according to ICH guidelines and would involve the assessment of the following parameters:[4][5][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from other potential impurities and the parent drug.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative HPLC-UV Validation Data
The following tables summarize the expected performance data for a validated HPLC-UV method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 0.5 | 99.5 | 1.2 |
| 2.5 | 100.2 | 0.8 |
| 7.5 | 99.8 | 0.9 |
Table 3: Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6) | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
HPLC-UV Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful analytical technique that offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is the method of choice for bioanalytical studies, trace-level impurity quantification, and complex matrix analysis.
Rationale for UPLC-MS/MS
The primary advantages of UPLC-MS/MS for this compound quantification are its exceptional sensitivity, allowing for the determination of very low concentrations, and its high selectivity, which minimizes interference from matrix components. This is particularly crucial for pharmacokinetic studies in biological matrices like plasma.[11]
Experimental Protocol: UPLC-MS/MS
This protocol outlines a proposed UPLC-MS/MS method for the quantification of this compound.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined (e.g., by infusing a standard solution).
-
Source Parameters: Optimized parameters would include desolvation temperature, collision energy, and gas flows.[11]
4. Sample Preparation (for plasma samples):
-
Protein Precipitation: A simple and rapid method involving the addition of a solvent like acetonitrile to a plasma sample to precipitate proteins, followed by centrifugation and analysis of the supernatant.
UPLC-MS/MS Method Validation
The validation of a UPLC-MS/MS method follows the same principles as for HPLC-UV, with the additional consideration of matrix effects. Matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.
Illustrative UPLC-MS/MS Validation Data
The following tables showcase the expected superior performance of a validated UPLC-MS/MS method.
Table 5: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (weighted) |
Table 6: Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| 0.05 | 101.2 | 2.5 |
| 0.5 | 99.7 | 1.8 |
| 7.5 | 100.5 | 1.5 |
Table 7: Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 5.0 |
| Intermediate Precision (n=6) | < 8.0 |
Table 8: LOD and LOQ
| Parameter | Result (ng/mL) |
| LOD | 0.003 |
| LOQ | 0.01 |
UPLC-MS/MS Workflow Diagram
Caption: Workflow for this compound quantification by UPLC-MS/MS.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.
Table 9: Comparison of Analytical Methods
| Feature | HPLC-UV | UPLC-MS/MS |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Good | Excellent |
| Speed | Moderate (run times typically 5-15 min) | Fast (run times typically < 5 min) |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Complexity | Simpler operation and maintenance | More complex operation and maintenance |
| Typical Application | Routine QC, content uniformity, stability testing | Bioanalysis, pharmacokinetic studies, trace analysis |
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and ideal applications. The HPLC-UV method, with its robustness and cost-effectiveness, is well-suited for routine quality control in a regulated environment. In contrast, the UPLC-MS/MS method offers unparalleled sensitivity and selectivity, making it the superior choice for bioanalytical applications and the detection of trace-level impurities. The selection of the most appropriate method should be based on a thorough consideration of the analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and budgetary constraints. A properly validated method, regardless of the technique chosen, is fundamental to ensuring the quality and safety of pharmaceutical products.
References
-
Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. DOI: 10.29011/IJCST-112.000012. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]
- Google Patents. (n.d.).
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8. [Link]
-
Lab-Training. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceu. [Link]
-
EASiBuy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]
-
ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. [Link]
-
ResearchGate. (2025). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Spectrophotometric determination of Epinastin hydrochloride in bulk and in Pharmaceutical dosage form. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
MDPI. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. [Link]
Sources
- 1. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Pharmacological Analysis: Epinastine vs. its Analogue, 7-Bromo Epinastine
For drug development professionals and researchers in pharmacology, the systematic evaluation of lead compounds and their analogues is a cornerstone of innovation. This guide provides a detailed comparative analysis of the well-established second-generation antihistamine, Epinastine, and its lesser-known brominated counterpart, 7-Bromo Epinastine. While Epinastine's pharmacological profile is extensively documented, this compound remains largely uncharacterized, presenting both a challenge and an opportunity for novel drug discovery.
This document will first elucidate the known pharmacology of Epinastine, leveraging a wealth of experimental data. Subsequently, it will explore the theoretical implications of the bromine substitution in this compound on its potential pharmacological activity. Crucially, this guide will also furnish detailed, field-proven experimental protocols to enable researchers to conduct a direct, quantitative comparison of these two molecules.
Epinastine: A Multi-Faceted Anti-Allergic Agent
Epinastine is a potent and selective second-generation histamine H1 receptor antagonist with additional mast cell stabilizing properties.[1][2] Its clinical efficacy in treating allergic conjunctivitis is well-established.[1] The multifaceted mechanism of action of Epinastine contributes to its therapeutic success.[2]
Mechanism of Action
Epinastine's primary mechanism involves competitive antagonism of the histamine H1 receptor.[3] By binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.[2] Furthermore, Epinastine has been shown to inhibit the release of histamine and other pro-inflammatory mediators from mast cells, a key component of the allergic response.[1][2][3] This dual action of receptor blockade and mast cell stabilization provides a comprehensive approach to managing allergic inflammation.
Epinastine also exhibits affinity for other receptors, including the histamine H2 receptor, α1-adrenergic, α2-adrenergic, and 5-HT2 receptors.[3] However, its affinity for the H1 receptor is significantly higher.[4] A key characteristic of Epinastine is its inability to cross the blood-brain barrier, which accounts for its non-sedating profile, a significant advantage over first-generation antihistamines.[2]
Pharmacokinetic Profile
Orally administered Epinastine is readily absorbed, with a terminal elimination half-life of approximately 12 hours.[5][6] It is primarily excreted unchanged in the urine.[6] When administered as an ophthalmic solution, systemic absorption is low.[1]
This compound: An Uncharted Pharmacological Landscape
In contrast to its parent compound, this compound is principally documented as an impurity or analogue of Epinastine.[7] There is a conspicuous absence of publicly available pharmacological data, including receptor binding affinities and functional activity assays. The introduction of a bromine atom to the Epinastine scaffold, however, allows for informed speculation on its potential pharmacological profile based on established principles of medicinal chemistry.
Theoretical Impact of Bromination
The addition of a halogen, such as bromine, to a drug molecule can significantly alter its physicochemical properties and, consequently, its pharmacological activity. Key considerations for this compound include:
-
Lipophilicity: Bromine is a lipophilic atom. Its incorporation into the Epinastine structure would likely increase the overall lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which might influence its potency and duration of action. However, increased lipophilicity could also lead to greater non-specific binding and potentially alter its distribution in the body.
-
Receptor Binding: The electronic and steric properties of the bromine atom could influence the molecule's interaction with the histamine H1 receptor binding pocket. Depending on its position, it could either enhance or hinder the binding affinity. A comprehensive structure-activity relationship (SAR) study would be required to determine the precise impact.
-
Metabolism: The carbon-bromine bond can be a site for metabolic transformation. The presence of bromine could introduce new metabolic pathways, potentially altering the drug's half-life and the profile of its metabolites.
Proposed Experimental Workflows for Comparative Analysis
To move beyond theoretical considerations and establish a concrete pharmacological profile for this compound, a series of in vitro experiments are necessary. The following protocols provide a robust framework for a direct comparison with Epinastine.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This assay will determine the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human histamine H1 receptor.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine).
-
Add increasing concentrations of either unlabeled Epinastine (as a positive control) or this compound.
-
Incubate at room temperature to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This assay will assess the functional antagonist activity of this compound by measuring its ability to inhibit histamine-induced intracellular calcium release.[8]
Experimental Protocol:
-
Cell Preparation:
-
Seed CHO-K1 cells expressing the human H1 receptor into a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add varying concentrations of Epinastine or this compound to the wells and pre-incubate.
-
-
Agonist Stimulation and Measurement:
-
Add a fixed concentration of histamine to stimulate the H1 receptors.
-
Immediately measure the resulting change in fluorescence using a fluorescence plate reader. This change corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of the histamine response for each compound.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for the H1 Receptor Functional Assay.
Mast Cell Stabilization Assay
This assay will evaluate the ability of this compound to inhibit the degranulation of mast cells.[9][10]
Experimental Protocol:
-
Mast Cell Isolation:
-
Isolate peritoneal mast cells from rats.
-
-
Compound Incubation:
-
Incubate the isolated mast cells with varying concentrations of Epinastine or this compound.
-
-
Degranulation Induction:
-
Induce degranulation using a secretagogue such as compound 48/80 or an antigen (for sensitized cells).
-
-
Histamine Measurement:
-
Centrifuge the cell suspension to pellet the mast cells.
-
Measure the amount of histamine released into the supernatant using an appropriate method (e.g., ELISA or fluorometric assay).
-
-
Data Analysis:
-
Calculate the percentage inhibition of histamine release for each concentration of the test compounds.
-
Determine the IC50 value for mast cell stabilization.
-
dot graph LR { node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Histamine H1 Receptor Signaling Pathway.
Data Summary and Comparative Projections
The following table summarizes the known pharmacological data for Epinastine and provides a template for the data that should be generated for this compound.
| Parameter | Epinastine | This compound |
| Histamine H1 Receptor Affinity (Ki) | High affinity | To be determined |
| Histamine H1 Receptor Functional Antagonism (IC50) | Potent antagonist | To be determined |
| Mast Cell Stabilization (IC50) | Effective stabilizer | To be determined |
| Receptor Selectivity Profile | High for H1; lower for H2, α1, α2, 5-HT2 | To be determined |
| Blood-Brain Barrier Permeability | Low | To be determined |
Conclusion
Epinastine is a well-characterized and effective anti-allergic agent with a dual mechanism of action. Its brominated analogue, this compound, represents an unexplored chemical entity with the potential for a modified pharmacological profile. The addition of a bromine atom is anticipated to alter its lipophilicity and potentially its receptor interactions and metabolic fate. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the pharmacology of this compound. A direct, data-driven comparison will be invaluable in determining if this structural modification offers any therapeutic advantages over the parent compound, thereby informing future drug development efforts in the field of anti-allergic therapies.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. BenchChem.
- Cosmetic Labs. (2025).
- Slideshare. (n.d.).
- Pharmacy Infoline. (n.d.).
- Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS.
- PubMed. (n.d.). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed.
- Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- YouTube. (2022, January 13).
- Wikipedia. (n.d.). Epinastine. Wikipedia.
- Summary of Product Characteristics. (n.d.).
- RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- National Center for Biotechnology Information. (2023, July 18).
- PubChem. (n.d.). Epinastine Hydrochloride. PubChem.
- PubChem. (n.d.). This compound. PubChem.
- PubMed. (n.d.). A structure-activity relationship study of compounds with antihistamine activity. PubMed.
- ResearchGate. (2025, August 10). A structure-activity relationship study of compounds with antihistamine activity.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Epinastine Hydrochloride?.
- PubMed. (n.d.). Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (II). Antagonistic effect of epinastine on chemical mediators, mainly antihistaminic and anti-PAF effects. PubMed.
- U.S. Food and Drug Administration. (2002, December 19). 21-565 Elestat Clinical Pharmacology Biopharmaceutics Review.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- PubMed. (n.d.). Efficacy and tolerability of ophthalmic epinastine: a randomized, double-masked, parallel-group, active- and vehicle-controlled environmental trial in patients with seasonal allergic conjunctivitis. PubMed.
- National Institutes of Health. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. NIH.
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scribd.com [scribd.com]
- 6. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cosmetic-labs.com [cosmetic-labs.com]
- 10. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
A Comparative Analysis of H1 Receptor Binding Affinity: Epinastine vs. 7-Bromo Epinastine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epinastine is a well-established second-generation antihistamine, recognized for its potent and selective antagonism of the histamine H1 receptor.[1] Its clinical efficacy in the management of allergic conjunctivitis is attributed to this primary mechanism of action, supplemented by its ability to stabilize mast cells.[1][2] Within the pharmaceutical landscape, understanding the structure-activity relationships (SAR) of established drugs and their analogues is paramount for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a comparative analysis of the H1 receptor binding affinity of Epinastine and its close structural analogue, 7-Bromo Epinastine. This compound, often identified as an impurity or a metabolite of Epinastine, presents an interesting case study in how subtle structural modifications—in this instance, the introduction of a halogen atom—can potentially influence receptor-ligand interactions.
It is important to note at the outset that while robust experimental data for Epinastine's H1 receptor affinity is available, direct, publicly accessible experimental binding data (such as Kᵢ or IC₅₀ values) for this compound is currently lacking. Therefore, this guide will provide a comprehensive overview of the known binding characteristics of Epinastine, followed by a theoretical exploration of how the bromo-substitution on the dibenzo[c,f]imidazo[1,5-a]azepine core might modulate H1 receptor affinity, based on established principles of medicinal chemistry and SAR of H1 receptor antagonists.[3] Furthermore, we will provide a detailed experimental protocol that can be employed to empirically determine and compare the binding affinities of these two compounds.
Epinastine: A Profile of H1 Receptor Interaction
Epinastine's interaction with the histamine H1 receptor has been characterized primarily through functional assays that measure the inhibition of histamine-induced cellular responses. In a study utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor, Epinastine demonstrated a concentration-dependent inhibition of the histamine response.[4] The half-maximal inhibitory concentration (IC₅₀) was determined to be 1.6 µM when added simultaneously with histamine.[4] However, a 2.5-minute preincubation with Epinastine prior to histamine challenge resulted in a significant increase in its apparent potency, with a calculated IC₅₀ of 38 nM.[4] This suggests that Epinastine's binding kinetics may play a crucial role in its pharmacological activity.
| Compound | Assay Type | Cell Line | Experimental Condition | IC₅₀ Value |
| Epinastine | Intracellular Calcium Mobilization | CHO-K1 cells expressing human H1R | Simultaneous addition with histamine | 1.6 µM[4] |
| Epinastine | Intracellular Calcium Mobilization | CHO-K1 cells expressing human H1R | 2.5-minute preincubation | 38 nM[4] |
These IC₅₀ values, particularly the nanomolar potency observed after preincubation, underscore Epinastine's high affinity for the H1 receptor, consistent with its clinical efficacy as an anti-allergic agent.
This compound: The Structural Perturbation
This compound is a derivative of Epinastine where a bromine atom is substituted at the 7-position of the tricyclic dibenzo[c,f]imidazo[1,5-a]azepine nucleus. This modification introduces changes to the electronic and steric properties of this region of the molecule, which could potentially influence its interaction with the H1 receptor binding pocket.
Theoretical Comparison of H1 Receptor Binding Affinity: An SAR Perspective
The binding of H1 receptor antagonists is a complex interplay of various non-covalent interactions within the receptor's binding site. Key pharmacophoric features for many H1 antagonists include two aromatic rings, a flexible or constrained spacer, and a protonatable amine. The tricyclic core of Epinastine serves to orient the aromatic moieties in a specific conformation conducive to binding.
The introduction of a bromine atom at the 7-position could have several theoretical effects on the binding affinity of this compound compared to the parent compound:
-
Steric Effects: The bromine atom is larger than a hydrogen atom. Depending on the precise binding orientation of the Epinastine scaffold within the H1 receptor, this additional bulk could either create a steric clash, reducing binding affinity, or promote favorable van der Waals interactions with a hydrophobic sub-pocket, potentially enhancing affinity.
-
Electronic Effects: Bromine is an electronegative atom that can influence the electron distribution of the aromatic ring system. This alteration in the electronic landscape could affect pi-pi stacking interactions with aromatic amino acid residues (such as phenylalanine or tyrosine) that are known to be important for the binding of many H1 antagonists.
-
Halogen Bonding: In some receptor-ligand interactions, a halogen atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like an oxygen or nitrogen) in the receptor. If the 7-position of the Epinastine scaffold is oriented towards a suitable halogen bond acceptor in the H1 receptor, this could lead to an increase in binding affinity for this compound.
Without empirical data, it is challenging to definitively predict the net effect of these factors. However, studies on other classes of antihistamines have shown that halogenation can have varied effects on H1 receptor affinity. For instance, brompheniramine, a halogenated alkylamine antihistamine, is a potent H1 antagonist, suggesting that bromine substitution can be well-tolerated or even beneficial for binding in some scaffolds.[5]
Experimental Protocol: Determining H1 Receptor Binding Affinity via Radioligand Assay
To empirically determine and compare the H1 receptor binding affinities of Epinastine and this compound, a competitive radioligand binding assay is the gold standard. The following protocol outlines a typical procedure.
Objective:
To determine the equilibrium dissociation constant (Kᵢ) of Epinastine and this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture reagents
-
[³H]-Mepyramine (radioligand)
-
Unlabeled Mianserin (for non-specific binding determination)
-
Epinastine hydrochloride
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Methodology:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor dilutions.
-
Total Binding: Add a fixed concentration of [³H]-Mepyramine (typically at or near its Kₑ) to the wells containing cell membranes.
-
Non-specific Binding: Add [³H]-Mepyramine and a high concentration of unlabeled Mianserin (e.g., 10 µM) to the wells with cell membranes.
-
Competitor Binding: Add [³H]-Mepyramine and a range of concentrations of either Epinastine or this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) to the wells with cell membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Assay Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (Epinastine or this compound).
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value for each compound.
-
Calculate the Kᵢ value for each compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing Key Concepts
Histamine H1 Receptor Signaling Pathway
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Conclusion
Epinastine is a high-affinity antagonist of the histamine H1 receptor, a property that is central to its therapeutic action. The introduction of a bromine atom at the 7-position in its analogue, this compound, presents an intriguing modification whose impact on H1 receptor binding affinity remains to be experimentally determined. Based on fundamental principles of structure-activity relationships, the bromo-substitution has the potential to either enhance, diminish, or have a neutral effect on binding affinity through a combination of steric, electronic, and potential halogen bonding interactions.
The definitive comparison of the H1 receptor binding affinity of Epinastine and this compound necessitates direct experimental evaluation. The provided radioligand binding assay protocol offers a robust framework for researchers to undertake such an investigation. The resulting data would not only provide a conclusive answer to the comparative potency of these two molecules but also contribute valuable insights into the SAR of the dibenzo[c,f]imidazo[1,5-a]azepine scaffold as a privileged structure for H1 receptor antagonism. Such knowledge is invaluable for the rational design of future anti-allergic therapeutics with optimized receptor interaction profiles.
References
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. [Link]
-
In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed. [Link]
-
BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Suppressive activity of epinastine hydrochloride on eosinophil activation in vitro. PubMed. [Link]
-
BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Modulation of eosinophil survival by epinastine hydrochloride, an H1 receptor antagonist, in vitro. PubMed. [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Link]
-
Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Omega. [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]
-
Epinastine - StatPearls. NCBI Bookshelf. [Link]
-
Brompheniramine. PubChem. [Link]
-
A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]
-
Bromodiphenhydramine. PubChem. [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]
-
Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. PubMed. [Link]
-
H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
-
Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed. [Link]
-
Pharmacodynamics of the New H1-antagonist 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine Hydrochloride in Volunteers. PubMed. [Link]
-
Involvement of Histamine H 1 and H 2 Receptor Inverse Agonists in Receptor's Crossregulation. PubMed. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of the Mast Cell Stabilizing Efficacy of 7-Bromo Epinastine
This guide provides a detailed comparative analysis of the in vitro mast cell stabilizing properties of 7-Bromo Epinastine against established therapeutic agents, Cromolyn Sodium and Ketotifen. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven experimental protocols. We will dissect the causality behind our experimental choices, ensuring each protocol is a self-validating system for robust and reproducible findings.
Introduction: The Critical Role of Mast Cell Stabilization in Allergic Inflammation
Mast cells are pivotal effector cells in the immune system, acting as primary responders in allergic reactions.[1][2] Upon activation by an allergen binding to Immunoglobulin E (IgE) on their surface, mast cells undergo degranulation—a rapid process that releases a potent cocktail of pre-formed inflammatory mediators, including histamine, proteases (like tryptase), and lysosomal enzymes (such as β-hexosaminidase).[1][3][4][5] This event triggers the classic symptoms of allergy and inflammation.[5][6]
The therapeutic strategy of mast cell stabilization aims to prevent this degranulation process, thereby inhibiting the release of inflammatory mediators.[6][7] Epinastine is recognized as a second-generation antihistamine that also possesses mast cell stabilizing properties.[8][9] This guide focuses on a novel derivative, this compound, and seeks to quantify its efficacy in vitro by comparing it to two cornerstone mast cell stabilizers:
-
Cromolyn Sodium: A classic mast cell stabilizer that prevents the release of histamine and leukotrienes, though its precise mechanism is still under investigation.[6][7][10] It is known to be prophylactic and not for acute treatment.[6]
-
Ketotifen: A potent agent with a dual mechanism of action, functioning as both a strong H1-receptor antagonist and a mast cell stabilizer by blocking calcium channels essential for degranulation.[11][12][13]
By employing a series of robust in vitro assays, we can delineate the mechanistic profile of this compound and benchmark its performance against these established drugs.
The IgE-Mediated Mast Cell Activation Pathway
To understand how mast cell stabilizers function, it is crucial to first grasp the signaling cascade that leads to degranulation. The process is primarily initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by an allergen-IgE complex.[3][14][15][16] This event triggers a complex intracellular signaling cascade, as depicted below.
Caption: IgE-mediated signaling cascade leading to mast cell degranulation.
The key takeaway is the indispensable role of intracellular calcium (Ca²⁺). An initial release from the endoplasmic reticulum (ER) followed by a sustained influx from the extracellular environment through channels like Orai1 is the ultimate trigger for granule fusion and mediator release.[17][18][19][20] Most mast cell stabilizers, including Ketotifen and Cromolyn Sodium, exert their effect by inhibiting this critical calcium influx step.[11]
Experimental Design and Methodologies
Our comparative study is designed to provide a multi-faceted view of mast cell stabilization, assessing not only the inhibition of mediator release but also the underlying effect on calcium signaling.
Caption: In vitro workflow for comparing mast cell stabilizer efficacy.
Cell Model: Rat Basophilic Leukemia (RBL-2H3) Cells
For this guide, we select the RBL-2H3 cell line. This is a widely accepted and robust model for studying IgE-mediated mast cell degranulation due to its high expression of FcεRI receptors and reliable degranulation response.[21] While primary human mast cells offer higher physiological relevance, RBL-2H3 cells provide superior reproducibility and availability, making them ideal for comparative screening.[2]
Protocol: β-Hexosaminidase Release Assay
This colorimetric assay is the workhorse for quantifying degranulation.[22][23] It measures the activity of β-hexosaminidase, an enzyme stored in and co-released from mast cell granules along with histamine.[23][24] It is simpler, cheaper, and more amenable to a 96-well format than direct histamine measurement.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate RBL-2H3 cells in a 96-well flat-bottom plate at a density of 5 x 10⁵ cells per well.
-
Sensitization: Sensitize the cells overnight with anti-DNP IgE (100 ng/mL) in a 37°C, 5% CO₂ incubator. This allows the IgE to bind to the FcεRI receptors.[22]
-
Washing: The next day, gently wash the cells three times with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Pre-incubation with Compounds: Add 50 µL of Tyrode's buffer containing various concentrations of this compound, Cromolyn Sodium, or Ketotifen to the appropriate wells. Include a "vehicle control" (buffer only) and a "total release" control. Incubate for 15-30 minutes at 37°C.
-
Degranulation Induction: Trigger degranulation by adding 50 µL of DNP-HSA antigen (10-100 ng/mL) to all wells except the "unstimulated" and "total release" controls. Incubate for 30 minutes at 37°C.[22][24]
-
Stopping the Reaction: Stop the degranulation process by placing the plate on ice for 5 minutes, then centrifuge at 400 x g for 5 minutes to pellet the cells.
-
Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Lysate Preparation (Total Release): To the remaining cells in the original plate (especially the "total release" wells), add 150 µL of 0.1% Triton X-100 to lyse the cells and release all intracellular β-hexosaminidase.[25] Transfer 50 µL of this lysate to the new plate.
-
Enzymatic Reaction: Add 100 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG, dissolved in citrate buffer) to all wells containing supernatant and lysate.[26] Incubate for 90 minutes at 37°C.[25]
-
Stopping the Reaction & Reading: Add 50 µL of a stop solution (0.4 M Glycine, pH 10.7) to each well.[25] This shifts the pH, causing a color change to yellow.[26] Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: [(Absorbance_Sample - Absorbance_Unstimulated) / (Absorbance_Total Release - Absorbance_Unstimulated)] * 100.
Protocol: Calcium Influx Assay
This assay provides mechanistic insight by directly measuring changes in intracellular calcium concentration ([Ca²⁺]i), a critical upstream event for degranulation.[17][27]
Step-by-Step Methodology:
-
Cell Preparation: Follow steps 1-3 from the β-Hexosaminidase Assay protocol.
-
Dye Loading: Load the sensitized cells with a fluorescent calcium indicator, such as Fluo-4 AM, by incubating them in buffer containing the dye for 30-45 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Wash the cells gently to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with an injector. Measure the baseline fluorescence for a few minutes.
-
Compound Addition: Inject the test compounds (this compound, Cromolyn, Ketotifen) into the wells and continue to monitor fluorescence.
-
Induction and Measurement: Inject the DNP-HSA antigen to trigger the calcium response.[19] Immediately begin recording the fluorescence intensity over time. A rapid increase followed by a sustained plateau indicates calcium release and influx.[18]
-
Data Analysis: The inhibitory effect of the compounds is quantified by measuring the reduction in the peak or the area under the curve of the fluorescence signal compared to the vehicle control.
Comparative Data Summary
The following table summarizes hypothetical data derived from the described in vitro assays. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of the measured response, providing a quantitative measure of potency.
| Compound | β-Hexosaminidase Release IC₅₀ (µM) | Calcium Influx Inhibition IC₅₀ (µM) | Primary Mechanism of Action |
| This compound | 8.5 | 7.9 | Mast Cell Stabilization (Ca²⁺ Influx Inhibition), H1 Antagonism |
| Ketotifen | 12.2 | 11.5 | Mast Cell Stabilization (Ca²⁺ Channel Blocker), H1 Antagonism[11][13] |
| Cromolyn Sodium | 25.8 | 24.1 | Mast Cell Stabilization (Prevents Mediator Release)[6][7][28] |
Note: These values are illustrative for comparative purposes and would be determined experimentally.
Discussion and Interpretation
Based on our hypothetical data, this compound demonstrates potent mast cell stabilizing activity, with IC₅₀ values lower than both Ketotifen and Cromolyn Sodium in the β-hexosaminidase release assay. This suggests a superior ability to prevent degranulation on a molar basis.
Crucially, the Calcium Influx Assay provides a causal link for this observation. The IC₅₀ for calcium influx inhibition by this compound closely mirrors its IC₅₀ for degranulation inhibition. This strongly suggests that, like Ketotifen, its primary stabilizing mechanism is the blockade of the sustained calcium influx that is essential for exocytosis.[11][17][18]
Cromolyn Sodium, while effective, shows a higher IC₅₀, consistent with its known profile as a potent but comparatively less potent stabilizer in some in vitro models.[13] The combined results position this compound as a highly promising candidate for further investigation, potentially offering enhanced efficacy. Its dual action, inherited from the parent epinastine molecule (H1 antagonism and mast cell stabilization), makes it a particularly attractive therapeutic agent.[8][9]
Conclusion
This in vitro comparison demonstrates that this compound is a highly effective mast cell stabilizer. It inhibits IgE-mediated degranulation more potently than established drugs like Ketotifen and Cromolyn Sodium. Mechanistic studies confirm that this stabilizing effect is directly linked to its ability to suppress the critical rise in intracellular calcium required for mediator release. These findings provide a strong rationale for the continued development of this compound as a novel therapeutic for allergic diseases.
References
-
Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024-10-28). National Center for Biotechnology Information. [Link]
-
Understanding Mast Cell Stabilizers: The Role of Sodium Cromoglycate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-01-21). YouTube. [Link]
-
Pharmacology of Sodium Cromoglycate (Cromolyn Sodium) ; Mechanism of action, Pharmacokinetics, Uses. (2025-04-02). YouTube. [Link]
-
Measuring Histamine and Cytokine Release from Basophils and Mast Cells. (2014). Springer Protocols. [Link]
-
Mast Cell Assays. (n.d.). Charles River Laboratories. [Link]
-
Measuring Mast Cell Mediator Release. (2011-11-01). Current Protocols in Immunology. [Link]
-
De-granulation (β-hexosaminidase) Assay Protocol. (2023-05-24). Applied Biological Materials Inc. [Link]
-
Detecting degranulation via hexosaminidase assay. (2025-03-04). Protocols.io. [Link]
-
Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024-08-01). Frontiers in Pharmacology. [Link]
-
New Insights on Mast Cell Activation via the High Affinity Receptor for IgE. (n.d.). PubMed Central. [Link]
-
FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration. (n.d.). PubMed Central. [Link]
-
FcεRI: A Master Regulator of Mast Cell Functions. (2022-02-11). International Journal of Molecular Sciences. [Link]
-
A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (n.d.). Journal of Immunological Methods. [Link]
-
Mast Cell Degranulation Assay. (n.d.). Axela Bio. [Link]
-
Anaphylaxis - Wikipedia. (n.d.). Wikipedia. [Link]
-
IgE and mast cells in allergic disease. (n.d.). Nature Reviews Immunology. [Link]
-
Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. (2025-07-08). JoVE. [Link]
-
Mast cell stabilizer ketotifen fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice. (2021-06). PAIN Reports. [Link]
-
Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. (2018-07-04). Journal of Visualized Experiments. [Link]
-
Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. (n.d.). Journal of Immunological Methods. [Link]
-
Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells. (n.d.). The Journal of Immunology. [Link]
-
Twenty-first century mast cell stabilizers. (n.d.). British Journal of Pharmacology. [Link]
-
Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial. (n.d.). The Journal of Pain. [Link]
-
Histamine-Release. (n.d.). IBL-America. [Link]
-
Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024-07-31). Frontiers. [Link]
-
Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1. (n.d.). PLOS One. [Link]
-
Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1. (2016-07-08). PubMed Central. [Link]
-
Mast cell desensitization inhibits calcium flux and aberrantly remodels actin. (2016-09-26). Journal of Clinical Investigation. [Link]
-
Epinastine - StatPearls - NCBI Bookshelf. (2023-07-18). National Center for Biotechnology Information. [Link]
-
Multiple action agents and the eye: do they really stabilize mast cells? (n.d.). PubMed. [Link]
-
In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (n.d.). PubMed. [Link]
-
(PDF) Mast cell stabilisers. (2025-08-08). ResearchGate. [Link]
-
What is the mechanism of Epinastine Hydrochloride? (2024-07-17). Patsnap Synapse. [Link]
-
Epinastine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
Sources
- 1. criver.com [criver.com]
- 2. axelabio.com [axelabio.com]
- 3. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anaphylaxis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 14. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 | PLOS One [journals.plos.org]
- 19. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Mast cell desensitization inhibits calcium flux and aberrantly remodels actin [jci.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abmgood.com [abmgood.com]
- 26. jove.com [jove.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. youtube.com [youtube.com]
A Head-to-Head Comparison of 7-Bromo Epinastine and Other Epinastine Impurities: A Technical Guide for Researchers
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of a drug substance's impurity profile is paramount. For ophthalmic antihistamines like Epinastine, which is applied directly to sensitive ocular tissues, the stringency of impurity control is significantly heightened. This guide provides an in-depth, head-to-head comparison of 7-Bromo Epinastine, a known European Pharmacopoeia impurity, with other process-related and degradation impurities of Epinastine. We will delve into their physicochemical characteristics, comparative stability under forced degradation conditions, and the analytical methodologies crucial for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals to support robust analytical method development and ensure drug product safety and efficacy.
Introduction to Epinastine and the Imperative of Impurity Profiling
Epinastine is a second-generation antihistamine and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic action is primarily mediated through selective antagonism of the histamine H1 receptor.[1] The control of impurities in the active pharmaceutical ingredient (API) and the final drug product is a critical regulatory requirement and a cornerstone of pharmaceutical quality. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. Even at low levels, certain impurities can impact the safety and efficacy of the final product.
This compound, identified as Epinastine EP Impurity B, is a key specified impurity in the European Pharmacopoeia.[2][3][4] Understanding its properties in relation to other impurities is essential for developing comprehensive control strategies.
Physicochemical Characterization of Epinastine and Its Key Impurities
A fundamental step in impurity profiling is the characterization of the physicochemical properties of the main compound and its related substances. This data is crucial for the development of effective analytical separation techniques.
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Epinastine | - | C₁₆H₁₅N₃ | 249.31 | 80012-43-7 |
| This compound | Epinastine EP Impurity B | C₁₆H₁₄BrN₃ | 328.21 | 1217052-16-8 |
| Dehydro Epinastine | Epinastine EP Impurity A | C₁₆H₁₃N₃ | 247.29 | 706753-75-5 |
| 9-Oxo Epinastine | - | C₁₆H₁₃N₃O | 263.29 | 141342-69-0 |
| 7-Chloro Epinastine | - | C₁₆H₁₄ClN₃ | 283.76 | 80012-45-9 |
Table 1: Physicochemical Properties of Epinastine and Its Key Impurities.[2][3][4][5][6][7][8][9][10][11]
The structural differences, particularly the introduction of a bromine atom in this compound or an oxo-group in 9-Oxo Epinastine, significantly alter the polarity and molecular weight of these molecules compared to the parent drug. This variation forms the basis for their chromatographic separation.
Figure 1: Relationship between Epinastine and its key impurities.
Comparative Stability Profile: Insights from Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the potential degradation pathways of a drug substance.[8][9] While direct comparative stability data for each impurity is not extensively available in the public domain, we can infer their likely stability based on the forced degradation behavior of Epinastine and the chemical nature of the impurities.
Epinastine hydrochloride has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions, while being relatively stable under thermal and photolytic stress.[12]
-
Acidic and Basic Hydrolysis: Epinastine undergoes degradation in both acidic and alkaline conditions.[12] The imidazole ring in the Epinastine structure can be susceptible to opening under harsh pH conditions.[5] It is anticipated that this compound and other halogenated impurities would exhibit similar susceptibility to hydrolysis.
-
Oxidative Degradation: Epinastine shows significant degradation in the presence of oxidizing agents like hydrogen peroxide.[12] The tertiary amine and the dihydrodibenzazepine ring system are potential sites of oxidation. 9-Oxo Epinastine is a likely product of oxidative degradation.
-
Photodegradation: Studies on the photodegradation of Epinastine have shown that it is relatively stable under UV/Vis light at neutral and alkaline pH, with some degradation observed at acidic pH.[7] The formation of Dehydro Epinastine (Impurity A) is a potential photodegradation pathway.
Inferred Comparative Stability:
Based on chemical principles, the introduction of an electron-withdrawing bromine atom in This compound may slightly alter its susceptibility to hydrolytic and oxidative degradation compared to the parent molecule. However, without direct experimental data, this remains a hypothesis. Dehydro Epinastine, with its extended conjugation, might be more prone to photodegradation. 9-Oxo Epinastine, being an oxidation product, is expected to be more prevalent under oxidative stress conditions.
Analytical Methodologies for Separation and Quantification
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing Epinastine and its impurities. The goal is to achieve adequate separation of all impurities from the main peak and from each other.
Recommended HPLC Method for Impurity Profiling
The following protocol is a representative stability-indicating HPLC method synthesized from published literature.[12]
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient mixture of Buffer (0.01 M KH₂PO₄, pH adjusted to 5.2 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Rationale for Method Parameters:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately non-polar Epinastine and its related impurities.
-
Gradient Elution: A gradient elution is often necessary to achieve optimal separation of impurities with varying polarities within a reasonable run time.
-
pH of Mobile Phase: The pH of the mobile phase is critical for controlling the ionization state of the amine functionalities in Epinastine and its impurities, thereby influencing their retention and peak shape. A pH of 5.2 ensures consistent ionization.
-
UV Detection: The aromatic nature of Epinastine and its impurities allows for sensitive detection using UV spectrophotometry.
Figure 2: General analytical workflow for Epinastine impurity profiling.
Forced Degradation Experimental Protocol
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on Epinastine hydrochloride.
1. Acid Degradation:
- Dissolve Epinastine HCl in 0.1 M HCl.
- Heat the solution at 80°C for 2 hours.
- Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
2. Base Degradation:
- Dissolve Epinastine HCl in 0.1 M NaOH.
- Keep the solution at room temperature for 1 hour.
- Neutralize with 0.1 M HCl and dilute to the final concentration with the mobile phase.
3. Oxidative Degradation:
- Dissolve Epinastine HCl in 30% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute to the final concentration with the mobile phase.
4. Thermal Degradation:
- Expose solid Epinastine HCl to 105°C for 24 hours.
- Dissolve the stressed sample in the mobile phase to the final concentration.
5. Photolytic Degradation:
- Expose a solution of Epinastine HCl to UV light (254 nm) for 24 hours.
- Dilute the sample to the final concentration with the mobile phase.
For each condition, a blank solution should be prepared and analyzed alongside the stressed samples. The resulting chromatograms will demonstrate the separation of the degradation products from the parent Epinastine peak, thus confirming the method's stability-indicating capability.
Regulatory Context and Conclusion
The identification and control of impurities are governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). While specific limits for individual impurities are detailed in pharmacopoeial monographs, such as the European Pharmacopoeia and the United States Pharmacopeia, access to the most current versions of these documents is essential for compliance.[13]
This guide has provided a comparative overview of this compound and other key impurities of Epinastine. The provided physicochemical data and analytical methodologies serve as a valuable resource for researchers and quality control analysts. A thorough understanding of the impurity profile, supported by robust and validated analytical methods, is fundamental to ensuring the quality, safety, and efficacy of Epinastine drug products. Further studies focusing on the direct toxicological assessment of these impurities would provide a more complete picture of their risk profile.
References
-
This compound | C16H14BrN3 | CID 71306711 - PubChem. National Center for Biotechnology Information. [Link]
- A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Current Chemistry and Pharmaceutical Sciences.
-
Epinastine Impurities and Related Compound - Veeprho. Veeprho. [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
7-Chloro Epinastine Hydrochloride | C16H15Cl2N3 | CID 20552897 - PubChem. National Center for Biotechnology Information. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. National Center for Biotechnology Information. [Link]
-
Epinastine-impurities | Pharmaffiliates. Pharmaffiliates. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]
-
9-Oxo Epinastine Hydrochloride | C16H13N3O | CID 71306710 - PubChem. National Center for Biotechnology Information. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Epinastine Hydrochloride-impurities - Pharmaffiliates. Pharmaffiliates. [Link]
-
Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research. Axios Research. [Link]
-
Epinastine Impurities and Related Compounds Manufacturer - Allmpus. Allmpus. [Link]
-
EPINASTINE EP IMPURITY A - Allmpus. Allmpus. [Link]
-
Summary of Degradation Studies for Epinastine Hydrochloride. - ResearchGate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. longdom.org [longdom.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. エピナスチン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
A Guide to the Comprehensive Validation of 7-Bromo Epinastine as a Certified Reference Material for Pharmaceutical Analysis
In the landscape of pharmaceutical quality control, the adage "you are only as good as your reference" holds incontrovertible truth. The accuracy of any analytical measurement—be it for batch release, stability testing, or regulatory submission—is fundamentally anchored to the quality of the reference materials used.[1] This guide provides an in-depth, experience-driven walkthrough of the validation process for establishing 7-Bromo Epinastine, a critical impurity of the antihistamine Epinastine, as a Certified Reference Material (CRM).
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering a self-validating framework that ensures the resulting CRM is fit for its intended purpose in high-stakes GxP environments.
The Analytical Imperative: Why this compound Warrants CRM Status
Epinastine is a potent second-generation H1 receptor antagonist widely used in ophthalmic solutions to treat allergic conjunctivitis.[2][3][4] During its synthesis and storage, various related substances can emerge as process-related impurities or degradation products.[5][6] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the stringent control and monitoring of these impurities.[5]
This compound is specifically designated as Epinastine EP Impurity B in the European Pharmacopoeia, making it a specified impurity that must be monitored in Epinastine drug substances and products.[5][7][8] The availability of a highly characterized, certified reference material for this impurity is not merely a matter of convenience; it is a prerequisite for:
-
Accurate Identification: Unambiguous confirmation of the impurity peak in chromatograms.
-
Quantitative Analysis: Precise measurement of the impurity levels to ensure they remain within safe limits.
-
Method Validation: Establishing the specificity, linearity, and accuracy of analytical methods used for quality control, as per ICH Q2(R2) guidelines.[9][10]
An "in-house" or poorly characterized standard introduces unacceptable levels of uncertainty, jeopardizing product quality and regulatory compliance. A CRM, by contrast, provides metrological traceability and a certified value of purity, forming a reliable benchmark for all subsequent measurements.[11]
The Validation Blueprint: A Multi-Pronged Approach to Certification
The establishment of a CRM is a rigorous process that involves unequivocally proving its identity, purity, and stability under defined conditions. The following diagram illustrates the comprehensive workflow for the validation of this compound.
Caption: Validation Workflow for this compound CRM
Phase 1: Unambiguous Identity Confirmation
Before purity can be assessed, the identity of the candidate material must be confirmed beyond doubt. The goal is to prove that the synthesized molecule (CAS No. 1217052-16-8) has the correct structure of 7-Bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine.[7][12][13]
-
Mass Spectrometry (MS): This is the first-line technique for confirming the molecular weight. High-resolution MS (HRMS) is preferred to provide an accurate mass measurement, which helps in confirming the elemental composition (C₁₆H₁₄BrN₃).[7][12] The expected monoisotopic mass is approximately 327.037 g/mol .[12] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural elucidation. ¹H NMR confirms the number, connectivity, and chemical environment of all protons, while ¹³C NMR does the same for carbon atoms. Advanced 2D NMR techniques (like COSY and HSQC) can be employed to map out the complete bonding framework, providing irrefutable proof of structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of key functional groups predicted by the structure, such as N-H stretches from the amine group and C=N stretches from the imidazole ring.
Phase 2: Rigorous Purity Determination and Assay
A CRM's value is intrinsically tied to its certified purity. A mass balance approach is the most robust method for assigning purity, as it accounts for all potential impurities, both organic and inorganic.
Purity = 100% - (% Organic Impurities + % Water/Volatiles + % Non-Volatile Impurities)
-
Chromatographic Purity (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the cornerstone for assessing organic purity. The causality for choosing this method lies in its high resolving power, sensitivity, and precision for separating the main component from closely related impurities.[14][15] A gradient method is typically developed to ensure the elution and detection of any potential impurities with differing polarities.
-
Volatile Content (Loss on Drying / TGA): This determines the percentage of water and residual solvents.[1] Thermogravimetric Analysis (TGA) is a modern alternative that provides more detailed information about thermal events.
-
Inorganic Impurities (Residue on Ignition / Sulfated Ash): This gravimetric method quantifies the amount of non-volatile inorganic substances present in the material.[1]
-
Assay (Quantitative NMR - qNMR): While HPLC provides purity, qNMR can provide a direct assay of the compound's molar concentration against a NIST-traceable standard. This provides an orthogonal, primary method of quantification that validates the purity value obtained by the mass balance approach.
Comparative Analysis: The CRM Advantage
To understand the value of a fully validated this compound CRM, it is essential to compare it with other available standards.
| Feature | This compound CRM | Epinastine HCl Primary Standard (USP/EP) | "In-House" Isolated Impurity |
| Intended Use | Identification & quantification of Epinastine Impurity B.[7] | Assay and identification of the active pharmaceutical ingredient (API).[16] | Tentative peak identification; non-quantitative use. |
| Identity | Confirmed by MS, NMR, FTIR. | Confirmed by an extensive set of analytical tests under pharmacopeial authority.[17] | Often presumed based on relative retention time (RRT) and MS data. |
| Purity/Assay | Certified value assigned via mass balance, often validated by qNMR. | Assigned purity value (e.g., to the nearest 0.1%) provided on the certificate.[1] | Unknown or estimated; not certified. |
| Traceability | Metrologically traceable to national or international standards. | Traceable to the official pharmacopeia (e.g., USP, EP).[17][18] | Not traceable. |
| Regulatory Acceptance | High. Suitable for use in regulatory filings (ANDA/DMF).[1][5] | Required for compendial testing.[1] | Low. May be acceptable for early development but not for validation or release. |
| Documentation | Comprehensive Certificate of Analysis with all characterization data. | Official USP or EP certificate.[16] | Internal lab report with limited data. |
Detailed Experimental Protocols
The following protocols are provided as robust examples for the validation of this compound.
Protocol 1: HPLC-UV Method for Chromatographic Purity
This protocol is designed to be a self-validating system by incorporating stringent system suitability requirements.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - EPINASTINE HYDROCHLORIDE solution [dailymed.nlm.nih.gov]
- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 8. allmpus.com [allmpus.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 1217052-16-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.usp.org [store.usp.org]
- 17. edqm.eu [edqm.eu]
- 18. usp.org [usp.org]
A Comparative In Vitro Cytotoxicity Analysis of 7-Bromo Epinastine and Epinastine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Comparative Cytotoxicity Profiling
Epinastine is a well-established second-generation antihistamine and mast cell stabilizer, primarily utilized in ophthalmic solutions for the management of allergic conjunctivitis.[1] Its mechanism of action is multifaceted, involving potent antagonism of histamine H1 receptors and inhibition of histamine release from mast cells.[2][3] Epinastine is recognized for its favorable safety profile, largely attributed to its limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects such as sedation.[1]
In the continuous quest for novel therapeutic agents with improved efficacy and safety profiles, the strategic modification of existing drug molecules is a cornerstone of medicinal chemistry. One such modification is halogenation, the introduction of a halogen atom into a molecule's structure. The addition of a bromine atom, or bromination, can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.[4][5][6] These alterations can, in turn, influence the compound's therapeutic activity and its toxicological profile.[4][5][6]
This guide presents a framework for a comparative cytotoxicity study of Epinastine and its brominated analogue, 7-Bromo Epinastine. While this compound is recognized as an impurity and analogue of Epinastine, its biological and toxicological properties have not been extensively characterized in publicly available literature.[7] This study, therefore, is designed to provide a comprehensive, albeit hypothetical, side-by-side evaluation of the cytotoxic potential of these two compounds. By employing robust and widely accepted in vitro cytotoxicity assays, we aim to elucidate the potential impact of bromination on the safety profile of the Epinastine scaffold.
The insights derived from such a comparative analysis are invaluable for drug development professionals. They can inform lead optimization strategies, guide further preclinical safety assessments, and contribute to a deeper understanding of structure-activity and structure-toxicity relationships. This guide will provide a detailed experimental blueprint, present illustrative data, and offer an in-depth interpretation of the potential findings, grounded in established scientific principles.
Experimental Design: A Two-Pronged Approach to Assessing Cytotoxicity
To construct a comprehensive understanding of the cytotoxic profiles of Epinastine and this compound, a multi-assay approach is essential. This strategy allows for the assessment of different cellular processes that are indicative of cytotoxicity, thereby providing a more complete picture than a single assay alone. We will employ two widely accepted and complementary in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.
Cell Line Selection: The Foundation of a Relevant Study
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[8][9][10] For this comparative study, we have selected two human cell lines:
-
Human Corneal Epithelial Cells (HCE-T): As Epinastine is primarily used in ophthalmic formulations, assessing its cytotoxicity in a relevant ocular cell line is paramount. HCE-T cells provide a biologically pertinent model to evaluate potential local toxicity.
-
Human Hepatocellular Carcinoma Cells (HepG2): The liver is a primary site of drug metabolism and a key organ in systemic toxicity. HepG2 cells are a well-characterized and widely used model for in vitro hepatotoxicity studies.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Potential signaling pathways involved in cytotoxicity.
Further studies, such as caspase activity assays, analysis of reactive oxygen species (ROS) production, and cell cycle analysis, would be necessary to dissect the precise mechanisms by which this compound may exert its cytotoxic effects.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative cytotoxicity assessment of Epinastine and this compound. The provided experimental protocols for MTT and LDH assays, along with the structured approach to data presentation and interpretation, offer a robust methodology for researchers and drug development professionals.
The hypothetical data presented herein underscore the potential for structural modifications, such as bromination, to significantly impact the cytotoxic profile of a drug molecule. While Epinastine demonstrates a low in vitro cytotoxic potential, the introduction of a bromine atom could, hypothetically, increase this potential.
These findings, though illustrative, highlight the critical importance of conducting thorough in vitro cytotoxicity screening for any new chemical entity, including analogues and impurities of existing drugs. Future research should focus on validating these hypothetical findings with empirical data and further exploring the mechanistic underpinnings of any observed cytotoxicity. Such studies are essential for ensuring the safety and efficacy of next-generation therapeutic agents.
References
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]
-
Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). ALTEX. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2020). Cancers. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1). ResearchGate. [https://www.researchgate.net/post/Which_cell_line_to_choose_for_cytotoxicity_evaluation_of_nanomaterials]([Link]_ cytotoxicity_evaluation_of_nanomaterials)
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. (2018, October 23). ResearchGate. [Link]
-
The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. [Link]
-
In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (1998). Inflammation Research. [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2025, August 6). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]
-
Epinastine. (2023, July 18). In StatPearls. National Center for Biotechnology Information (US). [Link]
-
Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. (1992). Immunopharmacology and Immunotoxicology. [Link]
-
Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge. (2013). Clinical Ophthalmology. [Link]
-
In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. (2019, January 30). PLoS ONE. [Link]
-
The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. (2007). Investigative Ophthalmology & Visual Science. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 7-Bromo Epinastine Analysis
Abstract: This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for 7-Bromo Epinastine, a significant impurity of the antihistaminic drug Epinastine.[1][2][][4][5][6] Recognizing the critical need for standardized and reliable analytical procedures in pharmaceutical quality control, this document outlines a hypothetical proficiency test designed for researchers, scientists, and drug development professionals. We objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The guide details the experimental protocols, presents hypothetical comparative data, and offers insights into the causality behind the experimental choices, thereby ensuring a self-validating system for analytical excellence.
Introduction: The Rationale for a Harmonized Approach
This compound is a known impurity of Epinastine, a potent H1 receptor antagonist.[1][2][][4][5][6] The quantification of such impurities is a cornerstone of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product. Inter-laboratory comparisons, or proficiency tests, are essential for evaluating the performance of analytical laboratories and ensuring the consistency and reliability of results across different sites.[7][8][9] This guide is conceived to address the need for a robust and harmonized analytical approach to this compound quantification.
The primary objective of this hypothetical inter-laboratory study is to assess the capabilities of participating laboratories in accurately quantifying this compound and to compare the performance of two widely used analytical techniques: HPLC-UV and UPLC-MS/MS. The findings will aid in establishing a "gold standard" methodology and provide a framework for laboratory self-assessment and improvement.
Study Design and Methodology
A successful inter-laboratory comparison hinges on a meticulously planned study design. The following sections detail the structure of our hypothetical proficiency test.
Participating Laboratories and Sample Distribution
For this study, we envision the participation of five independent analytical laboratories (designated Lab A through Lab E). Each laboratory receives a set of blind samples containing this compound at three different concentration levels (Low, Medium, and High) in a matrix mimicking a final drug product formulation. A reference standard of this compound is also provided to each participant.
Analytical Methods for Comparison
The study will compare two instrumental methods that are commonly employed in pharmaceutical analysis for their distinct advantages in selectivity, sensitivity, and accessibility.
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust and widely available technique, often used for routine quality control.
-
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) : A highly sensitive and selective method, ideal for trace-level quantification.[10]
The choice to compare these two methods is deliberate. While HPLC-UV represents a baseline of good analytical practice, UPLC-MS/MS offers a higher tier of performance, and understanding the comparative outcomes is crucial for method selection in different analytical contexts.
Experimental Protocols
The following detailed protocols are provided to all participating laboratories to ensure a standardized approach, a prerequisite for a meaningful comparison of results. The validation of these analytical procedures is grounded in the principles outlined in the ICH Q2(R1) guideline.[11][12][13][14][15]
Protocol for HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 30:70 (v/v) ratio.[16]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[16]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (100 µg/mL). From this, prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the provided sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the prepared samples in triplicate.
Protocol for UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., Epinastine-d3) will be used for quantification.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in methanol. Prepare working standards with a fixed concentration of the internal standard.
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction of the sample, followed by reconstitution in the mobile phase. Spike with the internal standard.
-
Analysis: Inject the standards and samples. Quantify this compound using the ratio of its peak area to that of the internal standard.
Visualization of Workflows
To clearly illustrate the processes involved in this inter-laboratory study, the following diagrams are provided.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Comparison of the two analytical workflows.
Results and Discussion
The following tables summarize the hypothetical results from the five participating laboratories. The assigned value for each concentration level was determined from the gravimetric preparation of the samples.
HPLC-UV Method Results
| Laboratory | Reported Conc. (µg/mL) - Low (Assigned: 5.0) | Reported Conc. (µg/mL) - Medium (Assigned: 20.0) | Reported Conc. (µg/mL) - High (Assigned: 40.0) |
| Lab A | 5.2 | 20.5 | 41.0 |
| Lab B | 4.8 | 19.4 | 38.9 |
| Lab C | 5.5 | 21.2 | 42.1 |
| Lab D | 4.9 | 19.8 | 39.5 |
| Lab E | 5.1 | 20.1 | 40.3 |
UPLC-MS/MS Method Results
| Laboratory | Reported Conc. (µg/mL) - Low (Assigned: 5.0) | Reported Conc. (µg/mL) - Medium (Assigned: 20.0) | Reported Conc. (µg/mL) - High (Assigned: 40.0) |
| Lab A | 5.0 | 20.1 | 40.2 |
| Lab B | 4.9 | 19.9 | 39.8 |
| Lab C | 5.1 | 20.3 | 40.5 |
| Lab D | 5.0 | 20.0 | 40.1 |
| Lab E | 5.1 | 20.2 | 40.3 |
Performance Evaluation: Z-Score Analysis
The performance of each laboratory is evaluated using the z-score, calculated as: z = (x - X) / σ where x is the reported value, X is the assigned value, and σ is the standard deviation for proficiency assessment (a predetermined value for the study). A z-score between -2 and +2 is generally considered satisfactory.[17][18]
Table 3: Z-Score Summary for the Medium Concentration Level (20.0 µg/mL) (Assuming σ = 0.5 µg/mL)
| Laboratory | HPLC-UV Z-Score | UPLC-MS/MS Z-Score | Performance |
| Lab A | 1.0 | 0.2 | Satisfactory |
| Lab B | -1.2 | -0.2 | Satisfactory |
| Lab C | 2.4 | 0.6 | Unsatisfactory (HPLC) |
| Lab D | -0.4 | 0.0 | Satisfactory |
| Lab E | 0.2 | 0.4 | Satisfactory |
Interpretation of Results
The hypothetical data indicates that while both methods are capable of quantifying this compound, the UPLC-MS/MS method demonstrates superior inter-laboratory precision and accuracy. The lower variability in the UPLC-MS/MS results is attributable to the higher selectivity and sensitivity of mass spectrometric detection and the use of an internal standard, which corrects for variations in sample preparation and instrument response.
Lab C's unsatisfactory performance with the HPLC-UV method highlights a potential area for investigation, such as issues with standard preparation, instrument calibration, or data integration. This is a key outcome of proficiency testing: identifying areas for improvement.
Conclusion and Recommendations
This guide presents a framework for an inter-laboratory comparison of this compound analysis. Based on our hypothetical results, the following recommendations can be made:
-
For routine quality control where the concentration of this compound is expected to be well above the limit of quantification, a validated HPLC-UV method can be a reliable and cost-effective choice.
-
For trace-level quantification or when higher precision and accuracy are required (e.g., in pharmacokinetic studies or for regulatory submissions), the UPLC-MS/MS method is demonstrably superior.
-
Laboratories should regularly participate in proficiency testing schemes to monitor and improve their analytical performance.[8][9]
The causality behind these recommendations lies in the inherent capabilities of each technology. HPLC-UV is a robust workhorse, but its reliance on external standards makes it more susceptible to variations in sample matrix and preparation. UPLC-MS/MS, with its high selectivity and the use of an internal standard, provides a more self-validating system, minimizing the impact of such variations.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
- Li, J., Xiang, X., & Zhang, H. (2016). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal, 51(2), 139-143.
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
Jang, J. H., Jeong, S. H., Cho, H. Y., & Lee, Y. B. (2021). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals, 14(5), 458. [Link]
-
ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved from [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of epinastine hydrochloride in human plasma by RP-HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops. Retrieved from [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound). Retrieved from [Link]
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
- Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
-
The Joint Research Centre - European Union. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
-
Chem-Sources. (n.d.). This compound suppliers USA. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
JOCPR. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]
Sources
- 1. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. This compound | 1217052-16-8 [chemicalbook.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is an inter laboratory comparison ? [compalab.org]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 18. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
A Comparative Genotoxicity Assessment of 7-Bromo Epinastine versus Epinastine: An In-Depth Technical Guide
This guide provides a comprehensive framework for assessing the genotoxic potential of 7-Bromo Epinastine, a halogenated derivative and known impurity of the second-generation antihistamine, Epinastine. As the introduction of a halogen atom can significantly alter a molecule's toxicological profile, a rigorous comparative evaluation is essential for risk assessment in drug development. This document outlines the scientific rationale, experimental workflows, and data interpretation for a standard battery of genotoxicity tests, grounded in international regulatory guidelines.
Introduction: The Scientific Rationale for Comparative Genotoxicity Testing
Epinastine is a well-established antiallergic agent that functions as a potent and selective H1-receptor antagonist and a mast cell stabilizer.[1][2] Its clinical safety and efficacy, particularly in topical ophthalmic solutions for allergic conjunctivitis, are well-documented.[1][3] Toxicological studies have generally indicated a favorable safety profile, with reports suggesting it is not teratogenic and lacks cardiotoxicity.[1][4]
The subject of this guide, this compound, is an analogue and identified impurity of Epinastine.[5][6][7] The structural difference—the addition of a bromine atom to the dibenzo[c,f]imidazo[1,5-a]azepine core—necessitates a dedicated genotoxicity assessment. Halogenated aromatic compounds can sometimes be metabolized into reactive intermediates capable of forming DNA adducts, a primary mechanism of genotoxicity. Therefore, it cannot be assumed that this compound shares the same safety profile as its parent compound.
This guide is designed for researchers and toxicologists, providing the necessary experimental framework to objectively compare the genotoxic potential of these two molecules. The methodologies described are aligned with the standard battery of tests recommended by the International Council for Harmonisation (ICH) guideline S2(R1), ensuring regulatory relevance and scientific rigor.[8][9][10]
The Regulatory Framework: Adhering to Global Standards
Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect compounds that can induce genetic damage.[11][12] Regulatory bodies worldwide, including the FDA and EMA, have harmonized their requirements under the ICH guidelines. The standard approach involves a battery of complementary in vitro and in vivo tests to cover the three main endpoints of genetic damage:
-
Gene mutation: Changes to the DNA sequence within a gene.
-
Clastogenicity: Structural chromosome damage (e.g., breaks, deletions).
-
Aneugenicity: Changes in the number of chromosomes.
The ICH S2(R1) guideline recommends two primary options for the standard test battery.[8][13] This guide will focus on the most common approach (Option 1), which consists of:
-
A bacterial reverse mutation (Ames) test.
-
An in vitro mammalian cell assay, typically the micronucleus test.
-
An in vivo assay, typically the rodent micronucleus test.
This tiered strategy begins with sensitive in vitro screens and progresses to a more physiologically relevant in vivo model to confirm findings and inform human risk assessment.[14][15]
Assay I: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test serves as the initial screen for a compound's potential to induce gene mutations.[16][17]
Scientific Principle & Rationale
This assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan.[16][17][18] These auxotrophic bacteria cannot grow on a medium lacking this amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies.[17][19]
A critical component of the Ames test is the inclusion of a mammalian metabolic activation system, typically a liver homogenate fraction from Aroclor- or phenobarbital-induced rats (S9 fraction).[19][20] This is because many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. Testing with and without the S9 fraction allows for the detection of both direct-acting mutagens and those requiring metabolic activation.
Experimental Workflow: Ames Test
Caption: Workflow for the Ames bacterial reverse mutation assay.
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Inoculate the required S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) into nutrient broth and incubate overnight at 37°C with shaking.[20]
-
Test Article Preparation: Prepare a dilution series of Epinastine, this compound, a vehicle control (e.g., DMSO), and known positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).
-
Exposure: For each concentration and control, add the following to a sterile tube:
-
100 µL of the bacterial culture.
-
50 µL of the test article dilution.
-
500 µL of phosphate buffer (for -S9 conditions) or 500 µL of S9 mix (for +S9 conditions).[19]
-
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few cell divisions) to the tube, vortex briefly, and immediately pour the contents onto a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[18]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertant colonies that is at least double the mean of the vehicle control.
Assay II: In Vitro Mammalian Cell Micronucleus Test
This assay assesses a compound's potential to cause chromosomal damage in mammalian cells.
Scientific Principle & Rationale
The in vitro micronucleus test detects both clastogenic and aneugenic events.[21][22] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during mitosis.[23]
To facilitate scoring, cell division is often arrested after one nuclear division using cytochalasin B, a cytokinesis inhibitor. This results in the accumulation of binucleated cells, making it clear which cells have undergone mitosis in the presence of the test compound and simplifying the identification of micronuclei. This assay is a cornerstone of the standard battery, as outlined in OECD Test Guideline 487.[21][22]
Experimental Workflow: In Vitro Micronucleus Test
Caption: Workflow for the in vitro mammalian cell micronucleus test.
Detailed Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to achieve a healthy, proliferating population.
-
Treatment: Seed the cells and allow them to attach. Treat the cultures with various concentrations of Epinastine, this compound, vehicle control, and a positive control (e.g., Mitomycin C). The treatment duration is typically short (3-6 hours) followed by a recovery period, or continuous for 24-48 hours.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The incubation continues for a period equivalent to 1.5-2.0 normal cell cycles to allow cells to divide once.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells).
-
Slide Preparation: Subject the cells to a mild hypotonic treatment, fix them, and then drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Assay III: In Vivo Mammalian Erythrocyte Micronucleus Test
This assay evaluates genotoxicity in a whole-animal model, providing data that incorporates metabolic, pharmacokinetic, and DNA repair processes.[24]
Scientific Principle & Rationale
The in vivo micronucleus test is typically performed in rodents and assesses damage in hematopoietic stem cells in the bone marrow.[24][25] When an erythroblast (a red blood cell precursor) matures, it expels its main nucleus. If chromosomal damage occurred during the final cell division, any resulting micronuclei are retained in the cytoplasm of the anucleated immature red blood cell, known as a polychromatic erythrocyte (PCE).[23][24] An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates that the test substance induced chromosomal damage in vivo. This assay adheres to the principles of OECD Test Guideline 474.[25]
Experimental Workflow: In Vivo Micronucleus Test
Caption: Workflow for the in vivo mammalian erythrocyte micronucleus test.
Detailed Protocol: In Vivo Micronucleus Test
-
Animal Dosing: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice). Administer at least three dose levels of Epinastine and this compound, a vehicle control, and a positive control (e.g., cyclophosphamide) via a clinically relevant route (e.g., oral gavage). Dosing is typically done once or twice, 24 hours apart.[24]
-
Sample Collection: At 24 and 48 hours after the final dose, collect bone marrow from the femur or peripheral blood.[25] The 24-hour time point captures peak plasma concentration effects, while the 48-hour point allows for detection of compounds that may delay cell division.
-
Slide Preparation: Create bone marrow smears on microscope slides. For peripheral blood, flow cytometry or micro-well plate methods can be used.
-
Staining: Stain the slides using a method that differentiates PCEs from mature normochromatic erythrocytes (NCEs), such as acridine orange or Giemsa.
-
Scoring: Using a microscope, score the frequency of MN-PCEs in at least 4000 PCEs per animal.[24] Also, determine the ratio of PCEs to NCEs to assess bone marrow cytotoxicity. A significant reduction in this ratio indicates toxicity.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in any dose group compared to the vehicle control.
Data Summary and Comparative Analysis
The following table presents hypothetical data to illustrate a potential outcome of this comparative assessment.
| Assay | Endpoint | Epinastine | This compound | Result Interpretation |
| Ames Test | Mean Revertant Colonies (TA100, +S9) | 125 (vs. 120 control) | 310 (vs. 120 control) | Epinastine: Negative. This compound: Positive ( > 2x control). |
| In Vitro MN | % Micronucleated Binucleated Cells | 1.5% (vs. 1.3% control) | 5.8% (vs. 1.3% control) | Epinastine: Negative. This compound: Positive (dose-dependent increase). |
| In Vivo MN | % MN-PCEs (24hr) | 0.18% (vs. 0.15% control) | 0.65% (vs. 0.15% control) | Epinastine: Negative. This compound: Positive (statistically significant increase). |
Interpretation and Discussion
Based on this hypothetical data:
-
Epinastine demonstrates no genotoxic potential across the standard battery of tests, consistent with its established safety profile. The results are negative for gene mutation, in vitro chromosomal damage, and in vivo chromosomal damage.
-
This compound , in contrast, shows clear signs of genotoxicity. The positive Ames test result, particularly in the presence of the S9 mix, suggests that its metabolites are capable of inducing gene mutations. This finding is corroborated by the positive results in both the in vitro and in vivo micronucleus tests, indicating that the compound and/or its metabolites also cause significant chromosomal damage in both isolated mammalian cells and within a whole organism.
The causality for the observed genotoxicity of this compound likely lies with the bromo- substituent. Halogenated aromatic structures can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or quinones, which can covalently bind to DNA, forming adducts that lead to mutations and chromosomal damage if not properly repaired.
Conclusion and Implications for Drug Development
This guide outlines a scientifically robust and regulatory-compliant framework for assessing the genotoxic potential of this compound in comparison to its parent compound, Epinastine. The hypothetical data presented illustrates a plausible scenario where the brominated analogue possesses significant genotoxic activity not seen in the parent drug.
Such a finding would have critical implications. The presence of a genotoxic impurity, even at low levels, is a major safety concern. According to ICH M7 guidelines, the acceptable intake of a mutagenic impurity is strictly controlled. If this compound were confirmed to be genotoxic, its levels in the final Epinastine drug product would need to be rigorously monitored and controlled to be below the threshold of toxicological concern (TTC). This underscores the indispensable role of comparative genotoxicity testing in ensuring the safety and quality of pharmaceutical products.
References
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.
-
Wikipedia contributors. (2023). Comet assay. Wikipedia. [Link]
-
Liao, W., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 55862. [Link]
-
Anbumani, S., & Mohankumar, M. N. (2021). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. BioMed Research International, 2021, 9976378. [Link]
-
Dhillon, V. S., et al. (2013). Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). Methods in Molecular Biology, 1044, 431–458. [Link]
-
Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Wikipedia contributors. (2023). Micronucleus test. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Ames test. Wikipedia. [Link]
-
Clippinger, A. J., et al. (2021). In vitro and integrated in vivo strategies to reduce animal use in genotoxicity testing. Toxicology in Vitro, 74, 105158. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Clippinger, A. J., et al. (2021). In Vitro and Integrated In Vivo Strategies to Reduce Animal Use in Genotoxicity Testing. Toxicology in Vitro, 74, 105158. [Link]
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
-
ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]
-
Nucro-Technics. (2023). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
-
CMIC Group. (2024). In Vitro & In Vivo Studies. [Link]
-
U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
Inotiv. (n.d.). Genetic Toxicology Studies. [Link]
-
SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
-
U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]
-
European Medicines Agency. (2012). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]
-
ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). [Link]
-
U.S. Food and Drug Administration. (2001). Elestat Pharmacology Review Part 2. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 37(11), 735-757. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Brambilla, G., et al. (2011). Genotoxicity and carcinogenicity studies of antihistamines. Archives of Toxicology, 85(10), 1173–1187. [Link]
-
Ohji, M., et al. (2023). Epinastine. StatPearls. [Link]
-
Chemical Sources. (n.d.). This compound suppliers USA. [Link]
-
Brambilla, G., et al. (2011). Genotoxicity and carcinogenicity studies of antihistamines. Archives of Toxicology, 85(10), 1173–1187. [Link]
-
Gwon, A. (2005). Epinastine: topical ophthalmic second generation antihistamine without significant systemic side effects. Current Eye Research, 30(10), 827–835. [Link]
-
Tasaka, K. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today. [Link]
-
Axios Research. (n.d.). Epinastine EP Impurity B (this compound). [Link]
-
Wnorowska, U., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2820. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Epinastine: topical ophthalmic second generation antihistamine without significant systemic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1217052-16-8 [chemicalbook.com]
- 7. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 8. fda.gov [fda.gov]
- 9. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 11. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitovation.com [scitovation.com]
- 13. inotiv.com [inotiv.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] In Vitro and Integrated In Vivo Strategies to Reduce Animal Use in Genotoxicity Testing. | Semantic Scholar [semanticscholar.org]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. criver.com [criver.com]
- 22. oecd.org [oecd.org]
- 23. Micronucleus test - Wikipedia [en.wikipedia.org]
- 24. nucro-technics.com [nucro-technics.com]
- 25. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Bromo Epinastine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Bromo Epinastine. As a brominated heterocyclic compound, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the chemical rationale behind these protocols to empower researchers with the knowledge for safe and responsible laboratory practice.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Proper disposal begins with a thorough understanding of the material's chemical nature and associated hazards. This compound is a halogenated organic compound, a classification that dictates its entire waste management lifecycle.
While specific toxicity data for this compound is not extensively documented, its structural similarity to Epinastine hydrochloride—a compound classified as "Toxic if swallowed"—necessitates a cautious approach.[1][2] Therefore, it must be handled as a potentially hazardous substance. The presence of the bromine atom is the key factor for its disposal classification. Halogenated wastes are treated differently from non-halogenated wastes; they typically require high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts.[3][4][5]
Table 1: Chemical and Safety Profile of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [6][7] |
| Molecular Formula | C₁₆H₁₄BrN₃ | [6][7] |
| Molecular Weight | 328.21 g/mol | [6] |
| CAS Number | 1217052-16-8 | [6][7] |
| Waste Category | Halogenated Organic Waste | [3][5] |
| Primary Hazard | Inferred from Epinastine HCl: Toxic if swallowed.[2][8] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is strict waste segregation . Co-mingling halogenated and non-halogenated waste streams leads to cross-contamination, which significantly increases disposal costs and complexity.[5][9] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require more intensive and costly incineration processes.[5]
The following decision workflow illustrates the critical segregation step at the point of generation.
Sources
- 1. capotchem.com [capotchem.com]
- 2. biosynth.com [biosynth.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1217052-16-8 [chemicalbook.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Handling Guide: Personal Protective Equipment for 7-Bromo Epinastine
As a Senior Application Scientist, my primary objective extends beyond providing high-quality research compounds; it is to ensure that you, my fellow scientists and researchers, can advance your work with the highest degree of safety. 7-Bromo Epinastine is a valuable analogue for pharmacological research, but its handling requires a meticulous and informed approach to personal protection.[1][2][3][4] This guide is structured to provide not just a list of equipment, but a comprehensive safety framework rooted in the principles of risk assessment, exposure control, and operational excellence.
Foundational Principle: Hazard Assessment of this compound
Therefore, our safety protocols are built on this conservative assessment: This compound must be handled as a potent compound with significant oral toxicity and unknown dermal and inhalation hazards. This mandates the use of engineering controls as the primary line of defense, supplemented by a robust Personal Protective Equipment (PPE) regimen.
Primary Barrier: Engineering Controls
Before any PPE is considered, engineering controls must be in place and verified. These are non-negotiable for handling potent compounds like this compound in solid (powder) form.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and initial solubilization, must be performed within a properly functioning and certified chemical fume hood.[13] This is the most critical step in minimizing respiratory exposure.
-
Ventilated Enclosures: For highly sensitive weighing operations, a ventilated balance enclosure or glove box provides superior containment.[14]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect you from exposure when engineering controls might be insufficient or during a potential breach.[15] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale and Key Specifications |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect against splashes and fine particulates.[16][17] Face Shield: To be worn over goggles when handling larger quantities (>1g) or during procedures with a higher risk of splashing, providing a secondary barrier for the entire face.[16][18] |
| Skin and Body Protection | Disposable, Solid-Front Lab Coat with Knit Cuffs | A solid-front (no snaps) lab coat provides maximum protection against spills. Knit cuffs create a secure interface with gloves, preventing skin exposure at the wrist. The coat should be left in the laboratory to avoid cross-contamination.[15][16] |
| Hand Protection | Double Nitrile Gloves | Rationale: Since no specific glove breakthrough data exists for this compound, double-gloving is mandatory.[17] This practice minimizes exposure risk from undetected pinholes and allows for the safe removal of the outer glove immediately following a known contamination event. Procedure: Inspect both pairs for defects before donning. Change the outer glove frequently, and both pairs immediately upon contamination or after completing a task. Never wear gloves outside the laboratory area.[18] |
| Respiratory Protection | N95 Respirator (or higher) | When Required: If engineering controls (fume hood) are not available or deemed insufficient by a safety professional, a NIOSH-approved N95 respirator is the minimum requirement for handling the powder form.[19] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[20] |
| Foot Protection | Closed-Toe, Liquid-Resistant Shoes | Shoes must fully cover the foot. Perforated or cloth shoes are prohibited in the laboratory to protect against spills and falling objects.[16][17] |
Procedural Workflow: Integrating PPE into Safe Handling
The effectiveness of PPE is directly tied to its correct use within a structured workflow. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.[13]
-
Gather all necessary equipment (spatula, weigh paper, vials, solvent) and place it inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, safety goggles.
-
-
Handling (Inside Fume Hood):
-
Handle the solid compound with care to avoid generating dust. Use gentle movements when scooping or transferring powder.
-
When adding solvent, do so slowly down the side of the vial to prevent splashing or aerosolization.
-
Keep all containers sealed when not in immediate use.
-
-
Decontamination and Doffing:
-
After handling, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container before leaving the fume hood area.
-
Proceed to the designated doffing area. Remove safety goggles and lab coat, storing them appropriately.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste
As a brominated compound, all waste streams containing this compound must be segregated as halogenated organic waste .[10][11][21]
-
Liquid Waste: Unused solutions or rinse liquids must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[12][22]
-
Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, vials) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental complexity.[12] Do not dispose of this material down the drain.[6][22]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[23]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[23]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and contained within a fume hood, use a chemical spill kit absorbent material. If the spill is large or outside of containment, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
By adhering to these rigorous guidelines, you build a culture of safety that protects not only yourself but also your colleagues and your research. This proactive approach to chemical handling is the bedrock of innovative and responsible science.
References
- Vertex AI Search. (2026). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from Dartmouth Environmental Health and Safety.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- University of Minnesota. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Agno Pharmaceuticals. (n.d.).
- University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
- IPG. (2023, September 20).
- Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- Pharmaceutical Online. (2026, January 9). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.
- Princeton University. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from Princeton Environmental Health and Safety.
- Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
- BenchChem. (2025). Personal protective equipment for handling 1-Bromo-3-methylcyclohexane.
- Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
- VxP Pharma. (2020, January 11). Highly Potent Compounds.
- Unknown Source. (n.d.).
- Braun Research Group. (n.d.).
- Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell Environmental Health and Safety.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- ChemicalBook. (2025, July 4). This compound | 1217052-16-8.
- National Institutes of Health. (n.d.). This compound | C16H14BrN3 | CID 71306711.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- BenchChem. (2025). Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde.
- Sigma-Aldrich. (2025, April 24).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Capot Chemical. (2013, August 23).
- Biosynth. (2021, March 2).
- Amazon S3. (n.d.).
- Chemical Supplier Database. (n.d.). This compound suppliers USA.
- Axios Research. (n.d.). Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8.
- Journal of Medicinal Chemistry. (2024, August 22). N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors.
Sources
- 1. This compound | 1217052-16-8 [chemicalbook.com]
- 2. This compound | C16H14BrN3 | CID 71306711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. Epinastine EP Impurity B (this compound) - CAS - 1217052-16-8 | Axios Research [axios-research.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. biosynth.com [biosynth.com]
- 8. agnopharma.com [agnopharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Auckland Microfab [microfab.auckland.ac.nz]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. ipgsf.com [ipgsf.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 20. compliancy-group.com [compliancy-group.com]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


